Product packaging for Vulgaxanthin I(Cat. No.:CAS No. 904-62-1)

Vulgaxanthin I

Cat. No.: B3165861
CAS No.: 904-62-1
M. Wt: 339.30 g/mol
InChI Key: PDBJJFJKNSKTSW-MEWJKSKXSA-N
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Description

Vulgaxanthin-I is a non-proteinogenic alpha-amino acid.
Vulgaxanthin-I has been reported in Ullucus tuberosus with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3O7 B3165861 Vulgaxanthin I CAS No. 904-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4E)-4-[2-[(1S)-4-amino-1-carboxy-4-oxobutyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O7/c15-11(18)2-1-8(12(19)20)16-4-3-7-5-9(13(21)22)17-10(6-7)14(23)24/h3-5,8,10,17H,1-2,6H2,(H2,15,18)(H,19,20)(H,21,22)(H,23,24)/b7-3-,16-4?/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBJJFJKNSKTSW-MEWJKSKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=CC1=CC=NC(CCC(=O)N)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1[C@H](NC(=C/C1=C/C=N[C@@H](CCC(=O)N)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317383
Record name Vulgaxanthin I
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904-62-1
Record name Vulgaxanthin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vulgaxanthin-I
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000904621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vulgaxanthin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VULGAXANTHIN-I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37AJD0527U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vulgaxanthin I chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vulgaxanthin I is a yellow-orange betaxanthin pigment found in various plants of the Caryophyllales order, most notably in beets (Beta vulgaris) and swiss chard.[1] As a member of the betalain family of pigments, it contributes to the vibrant coloration of these plants and possesses significant biological activities, including antioxidant and anti-inflammatory properties.[2][3] This technical guide provides an in-depth overview of the chemical structure, properties, and biological significance of this compound, with a focus on its potential applications in research and drug development. Detailed experimental protocols for its extraction, purification, and characterization are provided, alongside a visualization of its biosynthetic pathway.

Chemical Structure and Properties

This compound is a derivative of betalamic acid, the chromophore common to all betalains, conjugated with the amino acid glutamine.[4] Its chemical structure is characterized by a dihydropyridine ring system responsible for its color and a glutamine residue.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name (2S,4E)-4-[2-[(1S)-4-amino-1-carboxy-4-oxobutyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid[5]
CAS Number 904-62-1[5][6][7][8]
Molecular Formula C₁₄H₁₇N₃O₇[5][6][7][8][9]
Molecular Weight 339.30 g/mol [5][7][8][9]
Appearance Yellow to dark orange liquid[10]
Solubility Soluble in water and DMSO. Limited solubility in organic solvents.[6][10]
Purity (commercial) >98% by HPLC[7]
Storage -20 °C[10]

Table 2: Spectroscopic and Physicochemical Properties of this compound

PropertyValueReference(s)
UV-Vis Absorption Maximum (λmax) 476 - 480 nm in water[10][11]
Molar Absorption Coefficient (ε) 46,000 (M cm)⁻¹ at 480 nm[10]
Apparent Permeability Coefficient (Papp) 6.49 (±0.21) × 10⁻⁷ cm s⁻¹ (in Caco-2 cells)[2]

Biosynthesis of this compound

This compound is synthesized in plants via the betalain biosynthetic pathway, which originates from the amino acid tyrosine.[9] The key steps involve the enzymatic conversion of tyrosine to L-DOPA, which then serves as a precursor for the formation of betalamic acid. The spontaneous condensation of betalamic acid with glutamine results in the formation of this compound.

Vulgaxanthin_I_Biosynthesis Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosinase Betalamic_Acid Betalamic_Acid L_DOPA->Betalamic_Acid DOPA-4,5-dioxygenase Vulgaxanthin_I Vulgaxanthin_I Betalamic_Acid->Vulgaxanthin_I Spontaneous Condensation Glutamine Glutamine Glutamine->Vulgaxanthin_I

Caption: Biosynthetic pathway of this compound.

Biological Activities and Signaling Pathways

This compound exhibits notable antioxidant and anti-inflammatory properties.[2][3] Studies have shown its ability to scavenge free radicals and reduce the expression of pro-inflammatory mediators.

Anti-inflammatory Activity

In vitro studies using Caco-2 intestinal cells have demonstrated that this compound can attenuate the transcription of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3] This suggests a potential role in mitigating inflammatory conditions in the gut.

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to donate electrons and stabilize free radicals. It has been shown to reduce cellular reactive oxygen species (ROS) levels in response to oxidative stress.

Experimental Protocols

Extraction and Purification of this compound from Beta vulgaris

This protocol is based on a flash column chromatography method.[4]

Materials:

  • Yellow beetroot (Beta vulgaris)

  • Acetonitrile (ACN)

  • Formic acid

  • Deionized water

  • Flash chromatography system

  • Reverse-phase C18 column

Procedure:

  • Extraction: Homogenize fresh yellow beetroot with a solution of 80% aqueous methanol. Centrifuge the homogenate to pellet solid debris and collect the supernatant.

  • Concentration: Evaporate the methanol from the supernatant under reduced pressure to obtain a concentrated aqueous extract.

  • Flash Chromatography:

    • Equilibrate a reverse-phase C18 flash chromatography column with 0.1% (v/v) formic acid in water.

    • Load the concentrated extract onto the column.

    • Elute with a gradient of 0-60% acetonitrile in 0.1% (v/v) formic acid.

    • Monitor the eluate at 480 nm and collect the fractions corresponding to this compound.

  • Purity Analysis: Assess the purity of the collected fractions using HPLC-DAD. A purity of approximately 79% can be expected with this method.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the quantification and purity assessment of this compound.[2][12]

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • Reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm)

Mobile Phase:

  • Solvent A: 2% (v/v) formic acid in water

  • Solvent B: Methanol (LC-MS grade)

Gradient Elution:

Time (min) % Solvent B
0 - 9 5 - 25
9 - 12 25 - 70
12 - 13 70 - 5

| 13 - 16 | 5 |

Parameters:

  • Flow Rate: 0.13 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 486 nm

  • Injection Volume: 10 µL

UV-Vis Spectrophotometry for Quantification

This protocol allows for the determination of this compound concentration in a solution.[11]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • 0.05 M phosphate buffer (pH 6.5)

Procedure:

  • Dilute the this compound sample in 0.05 M phosphate buffer (pH 6.5).

  • Measure the absorbance at 476 nm and 600 nm (for correction).

  • Calculate the corrected absorbance for this compound.

  • Determine the concentration using the Beer-Lambert law and the molar extinction coefficient (ε = 48,000 M⁻¹ cm⁻¹).

In Vitro Anti-inflammatory Activity Assay in Caco-2 Cells

This protocol assesses the ability of this compound to modulate inflammatory responses in an intestinal cell model.[2][3]

Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they form a differentiated monolayer.

Experimental Workflow:

Anti_inflammatory_Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Caco2_seeding Seed Caco-2 cells in well plates Differentiation Culture for 21 days to differentiate Caco2_seeding->Differentiation Pretreatment Pre-treat with this compound (5-80 µM) for 2h Differentiation->Pretreatment Stimulation Induce inflammation with cytokines (e.g., TNF-α) for 6h Pretreatment->Stimulation RNA_extraction Extract total RNA Stimulation->RNA_extraction RT_qPCR Perform RT-qPCR for COX-2, iNOS, etc. RNA_extraction->RT_qPCR

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells in multi-well plates and allow them to differentiate for 21 days.

  • Treatment: Pre-treat the differentiated Caco-2 cell monolayers with various concentrations of this compound (e.g., 5-80 µM) for 2 hours.

  • Inflammatory Challenge: Induce an inflammatory response by adding a pro-inflammatory stimulus, such as a cytokine cocktail (e.g., TNF-α, IL-1β), for a further 6 hours.

  • Gene Expression Analysis:

    • Isolate total RNA from the cells.

    • Perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA expression levels of pro-inflammatory genes (e.g., COX-2, iNOS, IL-6, IL-8).

    • Normalize the expression levels to a housekeeping gene.

  • Data Analysis: Compare the gene expression levels in this compound-treated cells to the cytokine-stimulated control to determine the anti-inflammatory effect.

Conclusion

This compound is a natural pigment with a well-defined chemical structure and promising biological activities. Its antioxidant and anti-inflammatory properties make it a compound of interest for further research in the fields of nutrition, pharmacology, and drug development. The experimental protocols provided in this guide offer a foundation for researchers to extract, analyze, and evaluate the biological effects of this compound, paving the way for potential therapeutic applications.

References

A Technical Guide to the Natural Sources of Vulgaxanthin I in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Vulgaxanthin I is a yellow, water-soluble betaxanthin pigment found in a variety of plants within the order Caryophyllales. As a member of the betalain family of pigments, it is gaining interest for its potential applications as a natural food colorant and for its bioactive properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the order Caryophyllales, where betalains replace anthocyanins as the primary pigments. The most well-documented and significant natural sources of this compound are varieties of Beta vulgaris and flowers of Mirabilis jalapa.

Beta vulgaris (Beetroot)

Beetroot, particularly its yellow varieties, is a principal source of this compound.[1] In red beetroot, this compound is the predominant yellow pigment, co-occurring with red-violet betacyanins like betanin.[2][3] The concentration of this compound can vary significantly between different cultivars and even between the peel and the flesh of the root.[4] The peels of B. vulgaris are often a richer source of betaxanthins compared to the flesh.[4]

Other varieties of Beta vulgaris, such as colored Swiss chard (Beta vulgaris L. ssp. cicla), also serve as sources of betalains, including this compound.[5]

Mirabilis jalapa (Four-o'clock Flower)

The flowers of Mirabilis jalapa are another notable source of this compound and other related betaxanthins, collectively known as miraxanthins.[6] The diverse flower colors observed in this plant are due to varying compositions and concentrations of different betalains.[7]

Other Plant Sources

While less extensively studied for this compound specifically, other betalain-producing plants are potential sources. These include grain or leafy amaranth (Amaranthus sp.) and cactus fruits from genera such as Opuntia and Hylocereus.[5]

Quantitative Data of this compound in Plant Sources

The following table summarizes the reported concentrations of this compound in various cultivars of Beta vulgaris. It is important to note that these values can be influenced by factors such as growing conditions, harvest time, and extraction methodology.

Plant SourceCultivarPlant PartThis compound Concentration (mg/100 g Dry Extract)Reference
Beta vulgarisTytusPeel1231[4]
Beta vulgarisCerylPeelNot specified[4]
Beta vulgarisChrobryPeelNot specified[4]
Beta vulgarisForonoPeelNot specified[4]
Beta vulgarisBoldorPeel574[4]
Beta vulgarisChrobryFlesh609[4]
Beta vulgarisBoldorFlesh317[4]

Experimental Protocols

The extraction, identification, and quantification of this compound from plant sources typically involve chromatographic techniques.

Extraction and Purification of this compound

A common method for isolating this compound from yellow beets (Beta vulgaris var. lutea) is as follows:

  • Initial Extraction : The plant material is homogenized and extracted with an aqueous ethanol solution (e.g., 70:30 ethanol:water).[1]

  • Purification by Anion Exchange Chromatography : The crude extract is loaded onto an anion exchange column (e.g., Sephadex DEAE). This compound, being anionic, binds to the column. Elution is typically performed with a salt gradient.[1]

  • Adsorption Chromatography : Further purification can be achieved using adsorption chromatography on polyamide powder.[1]

  • Solid-Phase Extraction (SPE) : For sample concentration and desalting, SPE can be employed. This technique can also separate betaxanthins from betacyanins based on their pH-dependent retention characteristics.[1]

Identification and Quantification by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is the standard for identifying and quantifying this compound.

  • Chromatographic System : An ultra-high-speed liquid chromatograph with a UV-Vis detector and a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Column : A reverse-phase C18 column (e.g., 100 mm × 2.1 mm I.D., 3.5 μm) is typically used.[8]

  • Mobile Phase : A binary gradient of an acidified aqueous solution (e.g., 2% formic acid in water, Solvent A) and methanol (Solvent B).[8]

  • Gradient Elution : A typical gradient might be:

    • 0-9 min: 5% to 25% B

    • 9-12 min: Increase to 70% B

    • 13-16 min: Return to 5% B[8]

  • Flow Rate : A constant flow rate of around 0.13 mL/min.[8]

  • Detection :

    • UV-Vis : Betaxanthins, including this compound, are monitored at their maximum absorbance wavelength, which is around 476-486 nm.[3][8]

    • MS : ESI is used in positive ion mode to monitor the molecular weight of the compounds. This compound is identified by its protonated molecular ion (m/z 340).[1]

  • Quantification : Quantification is performed by integrating the peak areas from the chromatogram and comparing them to a standard curve generated with purified this compound.[8]

Biosynthesis of this compound

This compound biosynthesis is a branch of the general betalain biosynthetic pathway, which originates from the amino acid L-tyrosine. The key steps are the formation of the chromophore, betalamic acid, followed by its condensation with an amino acid.

  • Tyrosine to L-DOPA : The pathway begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This step is catalyzed by a tyrosinase.[9]

  • L-DOPA to Betalamic Acid : L-DOPA is then converted to betalamic acid through a series of enzymatic reactions involving DOPA 4,5-dioxygenase (DOD).[9]

  • Condensation with Glutamine : The final step in this compound formation is the spontaneous, non-enzymatic condensation of betalamic acid with the amino acid L-glutamine.[10]

Vulgaxanthin_I_Biosynthesis Tyrosine L-Tyrosine E1 Tyrosinase Tyrosine->E1 LDOPA L-DOPA E2 DOPA 4,5-dioxygenase (DOD) LDOPA->E2 BetalamicAcid Betalamic Acid R1 Spontaneous Condensation BetalamicAcid->R1 Glutamine L-Glutamine Glutamine->R1 VulgaxanthinI This compound E1->LDOPA E2->BetalamicAcid R1->VulgaxanthinI

Caption: Biosynthetic pathway of this compound from L-Tyrosine.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.

Vulgaxanthin_I_Workflow Start Plant Material (e.g., Beta vulgaris) Homogenization Homogenization Start->Homogenization Extraction Solvent Extraction (Aqueous Ethanol) Homogenization->Extraction Centrifugation Centrifugation / Filtration Extraction->Centrifugation CrudeExtract Crude Extract Centrifugation->CrudeExtract Purification Purification (e.g., Anion Exchange, SPE) CrudeExtract->Purification PurifiedSample Purified Sample Purification->PurifiedSample Analysis HPLC-MS/MS Analysis PurifiedSample->Analysis Data Data Acquisition (Chromatogram, Mass Spectra) Analysis->Data Quantification Quantification & Identification Data->Quantification

References

biosynthesis pathway of Vulgaxanthin I in Beta vulgaris

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biosynthesis of Vulgaxanthin I in Beta vulgaris

Introduction

This compound is a prominent yellow betaxanthin pigment found in the vacuoles of beetroots (Beta vulgaris) and other plants within the Caryophyllales order.[1][2][3][4] As a water-soluble, nitrogen-containing compound, it contributes significantly to the vibrant coloration of these plants.[4][5] Beyond its role as a natural colorant, this compound and other betalains are recognized for their antioxidant properties and potential health benefits, making their biosynthetic pathway a subject of intensive research.[2][6] This guide provides a detailed technical overview of the this compound biosynthesis pathway in Beta vulgaris, intended for researchers, scientists, and professionals in drug development. It covers the core biochemical steps, key enzymes, regulatory mechanisms, quantitative data, and relevant experimental protocols.

The Biosynthesis Pathway of this compound

The formation of this compound is an integral part of the broader betalain biosynthetic pathway, which originates from the amino acid L-tyrosine.[5][7] The pathway can be segmented into two primary stages: the formation of the chromophore precursor, betalamic acid, and its subsequent spontaneous condensation with an amino acid.[4][8]

Stage 1: Formation of Betalamic Acid

  • Tyrosine Hydroxylation: The pathway initiates with the hydroxylation of L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA).[5][9] This crucial step is catalyzed by cytochrome P450 enzymes of the CYP76AD family.[5][7] In Beta vulgaris, specific isoforms like BvCYP76AD5 have been implicated in the branch of the pathway leading to betaxanthins.[10][11]

  • L-DOPA Cleavage: The aromatic ring of L-DOPA is then cleaved by the enzyme 4,5-DOPA-extradiol-dioxygenase (DODA) .[8][12] This non-heme iron-dependent enzyme opens the ring between carbons 4 and 5 to yield the unstable intermediate, 4,5-seco-DOPA.[8][12] This step is considered a rate-limiting factor in the overall betalain pathway.[13]

  • Spontaneous Cyclization: The 4,5-seco-DOPA molecule is unstable and undergoes a spontaneous, non-enzymatic cyclization to form (S)-betalamic acid, the central precursor for all betalain pigments.[4][5][12]

Stage 2: Formation of this compound

  • Spontaneous Condensation: The final step in this compound biosynthesis is a spontaneous Schiff base condensation reaction. The aldehyde group of betalamic acid reacts with the primary amine group of L-glutamine.[2][14] This non-enzymatic reaction yields the stable yellow pigment, this compound.[14] The availability of various amino acids or amines at the site of synthesis dictates the specific type of betaxanthin produced.[4][14]

Key Enzymes and Pathway Regulation

The biosynthesis of this compound is orchestrated by a few key enzymes and is subject to transcriptional regulation.

  • Cytochrome P450 (CYP76AD family): These enzymes catalyze the initial hydroxylation of tyrosine to L-DOPA. Different members of this family, such as BvCYP76AD1 and BvCYP76AD5 in Beta vulgaris, exhibit varied activities and may channel precursors towards either betacyanin (red) or betaxanthin (yellow) synthesis.[10][11]

  • 4,5-DOPA-extradiol-dioxygenase (DODA): This is arguably the most critical enzyme in the pathway, catalyzing the formation of the betalamic acid precursor.[8][13] The Beta vulgaris DODA (BvDOD) has been structurally and kinetically characterized.[8][12] It belongs to the extradiol dioxygenase superfamily and its activity is essential for pigment production.[8][15]

  • Regulation: The expression of betalain biosynthetic genes is primarily controlled by MYB transcription factors.[5] Furthermore, the availability of the initial precursor, L-tyrosine, is a significant control point. Beta vulgaris possesses a specialized arogenate dehydrogenase (BvADHα) with relaxed feedback inhibition by tyrosine, which contributes to the high levels of betalain accumulation in beetroots.[10][13]

Quantitative Data

The following tables summarize key quantitative data related to the this compound pathway and its components.

Table 1: Kinetic Properties of Beta vulgaris 4,5-DOPA-extradiol-dioxygenase (BvDOD)

ParameterValueReference
Optimal pH8.0 - 8.5[8][12]
K_m (for L-DOPA)2.734 mM[8]
V_max11.42 nM/s[8]
k_cat0.095 s⁻¹[12]

Table 2: Physicochemical Properties of this compound

PropertyDescriptionReference
Absorption Maximum (λ_max)476 nm[3]
StabilityLess stable than betacyanins (e.g., betanin), particularly sensitive to heat. Half-life is significantly lower than betanin upon heating.[1]
pH StabilityRelatively stable in the pH range of 3 to 7.[7]

Experimental Protocols

Detailed methodologies are crucial for the study of this compound biosynthesis.

Protocol 1: HPLC Assay for this compound Formation [14]

This protocol is adapted from studies investigating the enzymatic and spontaneous formation of betaxanthins.

  • Reaction Mixture Preparation:

    • Combine 50 µL of 0.1 M Potassium Phosphate (KPi) buffer (pH 6.5) containing 50 mM ascorbate.

    • Add 20 µL of 10 mM L-Glutamine.

    • Add 20 µL of protein extract (if testing for enzymatic activity) or buffer (for spontaneous reaction).

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Reaction Initiation:

    • Start the reaction by adding 10 µL of betalamic acid (5 nmol) in water.

  • Incubation and Termination:

    • Incubate the reaction mixture at 30°C for 60 minutes.

    • Stop the reaction by adding 100 µL of methanol.

  • Sample Preparation and Analysis:

    • Centrifuge the mixture at 15,000 x g for 5 minutes.

    • Analyze 50 µL of the supernatant by HPLC.

    • Detection is typically performed at 475 nm to quantify this compound.[14]

Protocol 2: Purification of this compound from Beta vulgaris [1]

This method allows for the isolation of this compound for further characterization.

  • Extraction:

    • Homogenize fresh yellow beet (Beta vulgaris var. lutea) tissue in a suitable buffer (e.g., phosphate buffer).

    • Centrifuge to remove cell debris and collect the supernatant.

  • Anion Exchange Chromatography:

    • Load the crude extract onto a Sephadex DEAE column.

    • Elute with a salt gradient to separate this compound from other charged molecules.

  • Adsorption Chromatography:

    • Pool the this compound-containing fractions and apply them to a polyamide powder column.

    • Wash the column to remove impurities.

    • Elute the purified this compound using an appropriate solvent system.

  • Quantification and Verification:

    • Confirm the purity and quantify the isolated pigment using HPLC and spectrophotometry (A_max at 476 nm).[1][3]

Visualizations

Diagram 1: Biosynthesis Pathway of this compound

Vulgaxanthin_Biosynthesis Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA CYP76AD5 Seco_DOPA 4,5-seco-DOPA (unstable) L_DOPA->Seco_DOPA DODA Betalamic_Acid Betalamic Acid Seco_DOPA->Betalamic_Acid Spontaneous Cyclization Vulgaxanthin_I This compound Betalamic_Acid->Vulgaxanthin_I Spontaneous Condensation Glutamine L-Glutamine Glutamine->Vulgaxanthin_I Spontaneous Condensation

Caption: The enzymatic and spontaneous steps in the biosynthesis of this compound from L-Tyrosine.

Diagram 2: Experimental Workflow for HPLC Analysis

HPLC_Workflow start Prepare Reaction Mixture (Buffer, L-Glutamine, Extract) preincubate Pre-incubate (30°C, 5 min) start->preincubate add_ba Add Betalamic Acid (Initiate Reaction) preincubate->add_ba incubate Incubate (30°C, 60 min) add_ba->incubate stop_rxn Add Methanol (Stop Reaction) incubate->stop_rxn centrifuge Centrifuge (15,000 x g, 5 min) stop_rxn->centrifuge collect Collect Supernatant centrifuge->collect inject Inject into HPLC System collect->inject analyze Analyze Data (Detect at 475 nm) inject->analyze

Caption: Workflow for the quantification of this compound formation using an HPLC-based assay.

Conclusion

The biosynthesis of this compound in Beta vulgaris is a concise and efficient pathway that relies on a limited number of key enzymatic steps followed by spontaneous chemical reactions. The conversion of L-tyrosine to L-DOPA and the subsequent cleavage of L-DOPA by DODA are the critical enzymatic chokepoints, with the final condensation of betalamic acid and L-glutamine occurring spontaneously. A thorough understanding of the enzymes, their kinetics, and the regulatory networks controlling this pathway is essential for efforts aimed at metabolic engineering, enhancing the nutritional value of crops, and optimizing the production of betalains for use as natural food colorants and bioactive compounds.

References

Vulgaxanthin I: A Technical Guide on its Core Roles in Plant Physiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

Abstract

Vulgaxanthin I is a yellow, water-soluble pigment belonging to the betaxanthin class of betalains. Found predominantly in plants of the order Caryophyllales, it plays multifaceted roles essential for plant survival, interaction, and defense. This technical guide provides an in-depth examination of the physiological functions of this compound, its biosynthesis, its significant antioxidant properties, and its response to environmental stressors. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates critical pathways and workflows to serve as a comprehensive resource for researchers in plant biology and natural product development.

Introduction to this compound

This compound is a nitrogen-containing pigment responsible for the yellow to orange hues in various plant tissues, including flowers and roots. As a member of the betalain family, its presence is mutually exclusive with anthocyanins in the plant kingdom.[1] Betalains are categorized into the red-violet betacyanins and the yellow-orange betaxanthins, with this compound being a principal pigment in the latter group, particularly in species like red and yellow beets (Beta vulgaris).[2][3] Its core structure results from the condensation of betalamic acid with the amino acid glutamine.[3] Beyond its role as a simple colorant, this compound is a potent antioxidant and is implicated in plant stress responses, making it a molecule of significant interest.[3][4]

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the broader betalain synthesis pathway, which originates from the amino acid tyrosine.[1] The pathway involves several key enzymatic steps to produce the chromophore precursor, betalamic acid.

  • Tyrosine to L-DOPA: The initial step is the hydroxylation of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by a tyrosinase.[1]

  • L-DOPA to Betalamic Acid: L-DOPA is then converted to betalamic acid through the enzymatic action of 4,5-DOPA-extradiol-dioxygenase (DODA).[1] This step is a critical branching point in the pathway.

  • Condensation with Glutamine: this compound is formed via a spontaneous Schiff base condensation reaction between the aldehyde group of betalamic acid and the amino group of glutamine.[3]

This pathway highlights a metabolically efficient method for producing a range of pigments from a common precursor.

G cluster_0 This compound Biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Betalamic_Acid Betalamic Acid L_DOPA->Betalamic_Acid DODA Enzyme Vulgaxanthin_I This compound Betalamic_Acid->Vulgaxanthin_I Glutamine Glutamine Glutamine->Vulgaxanthin_I Spontaneous Condensation

Caption: Biosynthesis pathway of this compound from tyrosine.

Physiological Roles in Plants

Pigmentation and Pollinator Attraction

The most visible role of this compound is providing vibrant yellow coloration to flowers and other plant tissues.[5] This pigmentation is crucial for attracting pollinating insects, playing a direct part in the plant's reproductive cycle.[5] Unlike pH-sensitive anthocyanins, betalains like this compound offer stable coloration across a broad pH range, ensuring a reliable visual signal for pollinators.[1]

Antioxidant Activity and Photoprotection

This compound exhibits significant antioxidant activity, which is vital for protecting the plant from oxidative damage caused by reactive oxygen species (ROS).[2][3] ROS are generated as byproducts of normal metabolic processes and in response to environmental stresses such as high light, UV radiation, and pathogen attack.

The antioxidant capacity of betaxanthins, including this compound, has been shown to be superior to many other natural antioxidants due to the presence of hydroxyl and imino groups in their structure.[3] By efficiently dissipating absorbed light energy as heat, this compound also serves a photoprotective role, shielding the photosynthetic apparatus from potential damage.[5]

G cluster_1 Antioxidant Role of this compound Stress Environmental Stress (e.g., High Light, UV) ROS Reactive Oxygen Species (ROS) Stress->ROS Cell_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Cell_Damage Causes Vulgaxanthin_I This compound ROS->Vulgaxanthin_I Scavenged by Neutralized Neutralized Products Vulgaxanthin_I->Neutralized

Caption: this compound mitigating oxidative stress by scavenging ROS.
Role in Stress Response

The accumulation of this compound is often triggered by plant stress responses.[4] Studies have shown that the application of stress-related compounds, such as the ethylene-releaser ethephon, leads to an increased expression of betalain biosynthetic genes, including those responsible for this compound formation.[4] This suggests that this compound is an active component of the plant's defense mechanism, likely due to its antioxidant properties that help mitigate cellular damage during periods of stress.

Quantitative Data Summary

The concentration and stability of this compound vary based on cultivar, growing conditions, and post-harvest processing.

Table 1: this compound Content in Beta vulgaris Varieties

Beta vulgaris Variety This compound Content (mg/100 mL extract) Betacyanin to Betaxanthin Ratio Reference
Sugar Beet 'Labonita' Not specified, but contributes to total betalains < 1.0 [3]
Swiss Chard 'Lucullus' Not specified, but contributes to total betalains < 1.0 [3]
Fodder Beet 'Monro' Not specified, but contributes to total betalains < 1.0 [3]
Beetroot 'Monorubra' Lower than betacyanin content > 1.0 [3]
Beetroot 'Libero' Lower than betacyanin content > 1.0 [3]

Note: In many non-red varieties, the betaxanthin content is higher than the betacyanin content, resulting in a ratio below 1.0.[3]

Table 2: Thermal Stability of Purified this compound at pH 5.0

Temperature (°C) Half-Life (minutes) Reference
45°C 282 [6]
55°C 100 [6]
65°C 27 [6]

Note: this compound is most stable at pH 5.0 and is less stable in its purified form compared to when it is in beet juice, indicating that other components in the juice matrix contribute to its stability.[6]

Experimental Protocols

Extraction and Purification of this compound

A common protocol for isolating this compound from plant material, such as yellow beets (Beta vulgaris var. lutea), involves multiple chromatographic steps.[6]

  • Homogenization and Extraction: Plant tissue is homogenized in an appropriate buffer. Betalains can be extracted using conventional acidic maceration (pH 5).[6]

  • Anion Exchange Chromatography: The crude extract is first purified using anion exchange chromatography (e.g., Sephadex DEAE).[6] This step separates molecules based on their net surface charge.

  • Adsorption Chromatography: Further purification is achieved through adsorption chromatography on polyamide powder.[6] This separates compounds based on differences in their affinity for the stationary phase.

  • Purity Confirmation: The purity of the collected fractions is confirmed using reverse-phase High-Performance Liquid Chromatography (HPLC).[7]

Quantification by UV/Vis Spectrophotometry

Spectrophotometry is a rapid and widely used method for quantifying this compound in extracts.[3]

  • Sample Preparation: The extract is diluted in a suitable buffer (e.g., Mcllvaine buffer, pH 6.5).

  • Absorbance Measurement: Absorbance is measured at three wavelengths:

    • 476 nm: The maximum absorbance (Amax) for this compound.[3]

    • 538 nm: The Amax for betacyanins (to correct for interference).[3]

    • 600 nm: To correct for baseline impurities.[3]

  • Concentration Calculation: The concentration is calculated using the corrected absorbance value and the molar extinction coefficient. The absorption of this compound is determined after correcting for impurities and the overlapping absorbance of betanin.[3] The concentration of this compound (in mg/L) can be calculated using the formula: C = (y * DF * MW * 1000) / (ε * l), where y is the corrected absorbance, DF is the dilution factor, MW is the molecular weight, ε is the molar extinction coefficient (A1% = 750), and l is the path length.[2]

G cluster_2 Experimental Workflow: this compound Analysis Plant_Material Plant Material (e.g., Yellow Beetroot) Extraction Extraction (Acidic Maceration, pH 5) Plant_Material->Extraction Purification Purification Extraction->Purification Quantification Quantification Extraction->Quantification Anion_Exchange Anion Exchange Chromatography Purification->Anion_Exchange Adsorption Adsorption Chromatography Purification->Adsorption HPLC HPLC Analysis Adsorption->HPLC Purity Check Spectrophotometry UV/Vis Spectrophotometry (Amax = 476 nm) Quantification->Spectrophotometry Quantification->HPLC

Caption: General experimental workflow for this compound extraction and analysis.

Signaling Pathways and Bioactivity

While specific signaling pathways triggered by this compound in plants are still an active area of research, studies on its effects in other biological systems offer valuable insights. In human intestinal Caco-2 cells, this compound demonstrated anti-inflammatory effects by reducing the transcription of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible NO-synthase (iNOS).[8][9] These processes are often regulated by the NF-κB signaling pathway.[8]

Although plants do not have a direct NF-κB homolog, functionally analogous pathways involving transcription factors regulate defense and stress responses. The demonstrated bioactivity of this compound suggests it may interact with these pathways to modulate the expression of antioxidant and defense-related genes in plants, contributing to overall stress tolerance.

Conclusion and Future Directions

This compound is far more than a simple plant pigment. Its roles in pollinator attraction, photoprotection, and robust antioxidant defense underscore its importance in plant physiology. The quantitative data on its stability and concentration in various cultivars provide a valuable baseline for agricultural and food science applications. While its biosynthetic pathway is well-understood, further research is needed to elucidate the precise signaling cascades it modulates within plant cells, particularly in response to biotic and abiotic stress. Understanding these pathways could unlock new avenues for developing stress-resistant crops and harnessing the full potential of this bioactive molecule for pharmaceutical and nutraceutical applications.

References

Vulgaxanthin I and its Relation to Betalain Pigments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betalains are a class of water-soluble nitrogenous pigments found in plants of the order Caryophyllales, where they replace anthocyanins. These pigments are responsible for the vibrant yellow, orange, red, and violet colors observed in plants such as beetroot (Beta vulgaris), cactus pear (Opuntia ficus-indica), and amaranth (Amaranthus spp.). Betalains are divided into two main structural groups: the red-violet betacyanins and the yellow-orange betaxanthins. Vulgaxanthin I is a prominent betaxanthin, contributing significantly to the yellow coloration of many of these plants, most notably in yellow beet varieties.

This technical guide provides an in-depth overview of this compound, detailing its chemical properties, its biosynthetic relationship with other betalains, quantitative data on its stability and antioxidant properties, and detailed experimental protocols for its analysis.

Chemical Properties and Structure of this compound

This compound is chemically known as (2S,4E)-4-[2-[(1S)-4-amino-1-carboxy-4-oxobutyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid[1]. Its structure is characterized by the condensation of betalamic acid with the amino acid glutamine[2]. This core structure, a 1,7-diazaheptamethinium system, is responsible for its yellow color and antioxidant properties.

PropertyValueSource
Molecular Formula C₁₄H₁₇N₃O₇PubChem[1]
Molecular Weight 339.30 g/mol PubChem[1]
CAS Number 904-62-1PubChem[1]
Appearance Yellow-orange pigment[3]
Solubility Water-soluble[4]
Maximum Absorption (λmax) ~476-486 nm in water[5][6]

The Betalain Biosynthetic Pathway

This compound shares a common biosynthetic origin with all other betalain pigments. The pathway begins with the amino acid tyrosine. A series of enzymatic and spontaneous reactions lead to the formation of the chromophore betalamic acid, which is the precursor to both betaxanthins and betacyanins.

The key steps in the pathway are:

  • Hydroxylation of Tyrosine: Tyrosine is hydroxylated to L-3,4-dihydroxyphenylalanine (L-DOPA) by a tyrosinase or a cytochrome P450 enzyme (CYP76AD family)[5][7].

  • Formation of Betalamic Acid: L-DOPA is cleaved by L-DOPA 4,5-dioxygenase (DODA) to form 4,5-seco-DOPA, which then spontaneously cyclizes to form betalamic acid[7].

  • Formation of Betaxanthins: Betalamic acid spontaneously condenses with various amino acids or amines to form the corresponding betaxanthins. The condensation with glutamine results in the formation of this compound[2].

  • Formation of Betacyanins: For the synthesis of betacyanins, L-DOPA is first oxidized and cyclized to form cyclo-DOPA, a reaction also catalyzed by CYP76AD enzymes. Cyclo-DOPA (often glycosylated) then condenses with betalamic acid to form the red-violet betacyanins, such as betanin[7].

Betalain_Biosynthesis cluster_betaxanthin Betaxanthin Synthesis cluster_betacyanin Betacyanin Synthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase / CYP76AD Betalamic_Acid Betalamic Acid L_DOPA->Betalamic_Acid DOPA-4,5-dioxygenase (DODA) cyclo_DOPA cyclo-DOPA L_DOPA->cyclo_DOPA CYP76AD Vulgaxanthin_I This compound Betalamic_Acid->Vulgaxanthin_I Spontaneous Condensation Betacyanins Betacyanins (e.g., Betanin) Betalamic_Acid->Betacyanins Spontaneous Condensation Amino_Acids Amino Acids / Amines (e.g., Glutamine) Amino_Acids->Vulgaxanthin_I cyclo_DOPA->Betacyanins

Betalain Biosynthesis Pathway

Quantitative Data

Stability of this compound

This compound is known to be less stable than its betacyanin counterparts, such as betanin. Its stability is significantly influenced by pH and temperature.

Table 4.1.1: Thermal Stability of this compound at pH 5.0

Temperature (°C)Half-life (minutes)
45282
55100
6527
Source: Singer and von Elbe (1980), as cited in

The activation energy for the degradation of this compound has been calculated to be 25.2 ± 3.9 kcal/mole. This compound generally exhibits maximum stability in the pH range of 5 to 6.

Antioxidant Activity

Betalains are potent antioxidants due to their ability to donate electrons and scavenge free radicals. The antioxidant capacity of this compound has been compared to other betalains in various assays.

Table 4.2.1: Comparative Antioxidant Activity of Betalains

CompoundAssayResultSource
This compound DPPH Radical ScavengingLess potent than Betanin
Betanin DPPH Radical ScavengingMore potent than this compound and Indicaxanthin
Indicaxanthin DPPH Radical ScavengingLeast potent among the three
This compound Intracellular ROS Inhibition (Caco-2 cells)Suppression of ROS at 20 and 80 µM (<30%)
Betanin Intracellular ROS Inhibition (Caco-2 cells)Most pronounced suppression (<64%)
Indicaxanthin Intracellular ROS Inhibition (Caco-2 cells)Only a 14% reduction at 80 µM

The higher antioxidant activity of betacyanins like betanin is often attributed to the presence of a phenolic group, which enhances their hydrogen-atom or electron-donating ability.

Experimental Protocols

Experimental_Workflow start Start: Plant Material (e.g., Beta vulgaris) extraction Extraction start->extraction purification Purification extraction->purification analysis Analysis purification->analysis quantification HPLC-DAD Quantification analysis->quantification antioxidant_assay Antioxidant Activity Assays analysis->antioxidant_assay end End: Data Interpretation quantification->end dpph DPPH Assay antioxidant_assay->dpph abts ABTS Assay antioxidant_assay->abts dpph->end abts->end

General Experimental Workflow
Extraction and Purification of this compound from Beta vulgaris

This protocol describes a general method for the extraction and purification of this compound from yellow beetroot.

Materials:

  • Yellow beetroot (Beta vulgaris var. lutea)

  • Methanol/water (80/20 v/v) with 50 mM ascorbic acid

  • Citric acid

  • Diatomaceous earth

  • Anion exchange resin (e.g., Sephadex DEAE)

  • Polyamide powder

  • Centrifuge

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Preparation: Wash and chop fresh yellow beetroots.

  • Extraction: Homogenize the chopped beetroots with the methanol/water solvent containing ascorbic acid at a solid-to-liquid ratio of 1:5 (w/v). Adjust the pH to 5.5 with citric acid to enhance stability. Stir continuously under nitrogen and protect from light for 30 minutes.

  • Clarification: Centrifuge the mixture at 15,000 x g for 30 minutes at 4°C to remove solid debris. Filter the supernatant through a bed of diatomaceous earth.

  • Solvent Removal: Concentrate the extract under vacuum using a rotary evaporator at a temperature below 35°C.

  • Purification (Anion Exchange Chromatography):

    • Equilibrate a Sephadex DEAE column with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.5).

    • Load the concentrated extract onto the column.

    • Wash the column with the equilibration buffer to remove unbound compounds.

    • Elute the bound betalains using a salt gradient (e.g., 0.1 M to 1.0 M NaCl in the same buffer). This compound will elute at a specific salt concentration.

  • Purification (Adsorption Chromatography):

    • Further purify the this compound-containing fractions on a polyamide column.

    • Elute with a stepwise gradient of methanol in water.

  • Final Steps: Combine the pure fractions, remove the solvent under vacuum, and freeze-dry the purified this compound. Store the powder at -20°C in the dark.

Quantification of this compound by HPLC-DAD

This protocol provides a method for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: With a Diode Array Detector (DAD)

  • Column: Kinetex C18, 100 mm × 4.6 mm, 5.0 µm particle size

  • Mobile Phase A: 2% Formic acid in water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 40°C

  • Detection Wavelength: 480 nm

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0991
128911
244060
24.011090
301090
30.01991
35991

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in water. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the extracted and/or purified samples in demineralized water to a concentration within the range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time and UV-Vis spectrum. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Antioxidant Activity Assays

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color fades. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

  • Prepare a 60 µM solution of DPPH in 80% ethanol.

  • Prepare various concentrations of the this compound sample (and other betalains for comparison) in 80% ethanol.

  • Add 0.1 mL of the sample solution to 3.9 mL of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 515 nm against a blank (80% ethanol). A control sample containing 0.1 mL of 80% ethanol instead of the sample is also measured.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The results can be expressed as IC₅₀ (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Principle: ABTS is oxidized by potassium persulfate to its radical cation, ABTS•+, which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.

Procedure:

  • ABTS•+ Radical Generation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ radical cation.

  • Assay:

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the this compound sample.

    • Add 20 µL of the sample to 200 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.

Conclusion

This compound is a key betaxanthin pigment with significant contributions to the color and antioxidant properties of various plants. While it is less stable than betacyanins, its vibrant yellow hue and biological activity make it a compound of interest for the food, pharmaceutical, and cosmetic industries. Understanding its chemical properties, biosynthetic pathway, and stability is crucial for its effective extraction, purification, and application. The detailed protocols provided in this guide offer a framework for the robust analysis of this compound, enabling further research into its potential health benefits and applications.

References

Vulgaxanthin I: A Technical Guide to its Discovery, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vulgaxanthin I is a yellow, water-soluble pigment belonging to the betaxanthin class of betalains.[1] Naturally occurring in plants of the order Caryophyllales, it is most notably found in beets (Beta vulgaris) and swiss chard.[1] As a natural antioxidant, this compound has garnered interest for its potential applications in the food and pharmaceutical industries. This technical guide provides an in-depth overview of the discovery, historical research, physicochemical properties, and biological activities of this compound, with a focus on experimental protocols and signaling pathways relevant to drug development.

Discovery and Historical Research

Prior to this, the chemical nature of the yellow pigments in beets was not well understood. Piattelli and his team employed a combination of chromatographic techniques and spectroscopic analysis to isolate and characterize these compounds.[2][4] Their work established that betaxanthins, including this compound, are formed by the condensation of betalamic acid with an amino acid or amine.[2] In the case of this compound, this amino acid is glutamine.[3]

The early research also highlighted the inherent instability of this compound, particularly its sensitivity to heat and pH, a characteristic that continues to be a key consideration in its extraction and application.[5]

Physicochemical and Biological Properties

This compound exhibits distinct physicochemical properties that are crucial for its isolation, characterization, and potential applications. Its biological activities, particularly its antioxidant and anti-inflammatory effects, are of significant interest in the context of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₄H₁₇N₃O₇[6]
Molecular Weight339.30 g/mol [6]
CAS Number904-62-1[6]
Molar Extinction Coefficient (ε)48,000 L mol⁻¹ cm⁻¹
Maximum Absorption (λmax)~478-480 nm[4][7]
Fluorescence Quantum Yield (Φf)7.3 x 10⁻³
Antioxidant and Anti-inflammatory Activities

This compound demonstrates notable antioxidant and anti-inflammatory properties. Studies have shown its ability to scavenge free radicals and modulate key inflammatory signaling pathways. A comparative overview of its antioxidant activity is provided in Table 2.

AssayActivity of this compoundReference
DPPH Radical ScavengingDemonstrated activity, but less potent than betanin.[8][9]
Superoxide Radical (O₂⁻) ScavengingShowed scavenging activity.[8]
Cellular Reactive Oxygen Species (ROS) GenerationSuppressed H₂O₂-stimulated ROS generation in Caco-2 cells at 20 and 80 µM.

This compound exerts its anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[8] It has been shown to downregulate the expression of pro-inflammatory mediators such as interleukin-6 (IL-6) and interleukin-8 (IL-8) in intestinal epithelial cells.[10]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound, based on established and contemporary research.

Historical Isolation Protocol (Adapted from Piattelli, Minale, and Prota, 1965)

This protocol outlines the classical method used for the initial isolation of this compound.

Workflow for Historical Isolation of this compound

start Yellow Beetroots extraction Extraction with Methanol start->extraction concentration Concentration under Reduced Pressure extraction->concentration chromatography1 Anion Exchange Chromatography (Dowex 1-X2, acetate form) concentration->chromatography1 elution1 Elution with Water chromatography1->elution1 chromatography2 Polyamide Column Chromatography elution1->chromatography2 elution2 Elution with Water chromatography2->elution2 crystallization Crystallization elution2->crystallization vulgaxanthin_I This compound crystallization->vulgaxanthin_I

Caption: Workflow for the historical isolation of this compound.

Step-by-Step Protocol:

  • Extraction: Mince fresh yellow beetroots and extract with methanol at room temperature.

  • Concentration: Concentrate the methanolic extract under reduced pressure to obtain a syrup.

  • Anion Exchange Chromatography: Dissolve the syrup in a minimal amount of water and apply to a column of Dowex 1-X2 (acetate form).

  • Elution (Anion Exchange): Wash the column with water to remove sugars and other impurities. The betaxanthins are retained on the column.

  • Polyamide Column Chromatography: Elute the betaxanthins from the Dowex column and apply the eluate to a polyamide column.

  • Elution (Polyamide): Elute the polyamide column with water. This compound and II will separate.

  • Crystallization: Collect the fraction containing this compound, concentrate it, and allow it to crystallize.

Modern Purification by Flash Chromatography

This protocol describes a more rapid and efficient method for purifying this compound using flash chromatography.[11]

Workflow for Flash Chromatography Purification of this compound

start Yellow Beetroot Extract sample_prep Sample Preparation (e.g., ultrasound-assisted extraction) start->sample_prep flash_chrom Flash Chromatography System (C18 column) sample_prep->flash_chrom gradient_elution Gradient Elution (Acetonitrile/Water with 0.1% Formic Acid) flash_chrom->gradient_elution fraction_collection Fraction Collection (UV detection at 254 and 280 nm) gradient_elution->fraction_collection purity_analysis Purity Analysis (RP-HPLC) fraction_collection->purity_analysis purified_vulgaxanthin Purified this compound purity_analysis->purified_vulgaxanthin

Caption: Modern purification workflow for this compound using flash chromatography.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a crude extract from yellow beetroot, for example, using ultrasound-assisted extraction with 30% ethanol.

  • Flash Chromatography System: Utilize a flash chromatography system equipped with a C18 column.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% (v/v) formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

  • Gradient Elution: Apply a linear gradient of 0-60% mobile phase B over a suitable time period (e.g., 10 column volumes).

  • Detection: Monitor the elution at 254 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Confirmation: Analyze the collected fractions by reverse-phase HPLC to confirm the purity of this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in extracts.[11][12]

Step-by-Step Protocol:

  • HPLC System: Use an HPLC system with a Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water/formic acid (99:1 v/v).

    • Mobile Phase B: Methanol/water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20-30 µL.

  • Column Temperature: 30-40 °C.

  • Detection: Monitor at 470 nm for this compound.[12]

  • Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the samples.

Signaling Pathway Modulation

This compound has been shown to modulate key signaling pathways involved in inflammation and oxidative stress, namely the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

This compound can attenuate the inflammatory response by interfering with the NF-κB signaling pathway.[8] This pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

NF-κB Signaling Pathway and this compound Intervention

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex inflammatory_stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates VulgaxanthinI This compound VulgaxanthinI->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds proinflammatory_genes Pro-inflammatory Genes (IL-6, IL-8, COX-2, iNOS) DNA->proinflammatory_genes Transcription

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

The diagram illustrates that this compound is proposed to inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[8]

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Activation of this pathway leads to the expression of a suite of antioxidant and detoxification enzymes.

Nrf2 Signaling Pathway and this compound Activation

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters and promotes degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates VulgaxanthinI This compound VulgaxanthinI->Keap1 Potentially modifies OxidativeStress Oxidative Stress OxidativeStress->Keap1 Inactivates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->antioxidant_genes Transcription

Caption: Proposed mechanism of Nrf2 pathway activation by this compound.

This compound is thought to contribute to the activation of the Nrf2 pathway.[8] By potentially modifying Keap1, the repressor of Nrf2, or by inducing mild oxidative stress, this compound may facilitate the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant enzymes that protect the cell from oxidative damage.

Conclusion

This compound, since its discovery and characterization in the 1960s, has emerged as a betalain of significant interest due to its antioxidant and anti-inflammatory properties. The development of modern purification techniques has facilitated its study and potential application. Its ability to modulate the NF-κB and Nrf2 signaling pathways underscores its potential as a lead compound in the development of new therapeutics for inflammatory and oxidative stress-related diseases. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic efficacy in preclinical and clinical settings.

References

Vulgaxanthin I: A Comprehensive Technical Guide to its Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vulgaxanthin I is a yellow betaxanthin pigment found in plants of the Caryophyllales order, such as beetroot (Beta vulgaris) and swiss chard. As a member of the betalain family of pigments, this compound has garnered significant interest for its potent antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quantification, and the elucidation of its biological mechanisms. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, detailed experimental protocols, and a visualization of its proposed biological signaling pathways.

Spectroscopic Data

The unique chemical structure of this compound gives rise to a distinct spectroscopic signature, which is crucial for its characterization. The following tables summarize the key quantitative data from UV-Visible absorption, fluorescence, and mass spectrometry analyses.

Table 1: UV-Visible Absorption Spectroscopy Data
PropertyValueSolvent/ConditionsReference
λmax (Maximum Absorbance Wavelength)476 nmWater[1]
Molar Extinction Coefficient (ε)48,000 L·mol⁻¹·cm⁻¹Water[2]
Table 2: Fluorescence Spectroscopy Data
PropertyValueSolvent/ConditionsReference
Excitation Maximum (λex)~476 nmAqueous and alcoholic solutions[3]
Emission Maximum (λem)~551 nmAqueous and alcoholic solutions[3]
S1 State Lifetimes2.9 ps and 37 psWater[1]
Table 3: Mass Spectrometry Data
PropertyValueIonization ModeReference
Protonated Molecule [M+H]⁺ (m/z)340Positive Electrospray Ionization (ESI)[4]

Experimental Protocols

Accurate and reproducible spectroscopic analysis of this compound relies on standardized experimental procedures. The following sections detail the methodologies for its purification and subsequent spectroscopic characterization.

Isolation and Purification of this compound

A common method for isolating this compound from plant sources, such as yellow beetroot, involves flash column chromatography.

Protocol:

  • Extraction: The plant material is typically extracted with an ethanol/water mixture.

  • Chromatography: The crude extract is subjected to flash column chromatography. A gradient elution with acetonitrile and water, both containing 0.1% (v/v) formic acid, is employed to separate the different betalains.

  • Fraction Collection: Fractions are collected based on UV detection at 280 nm and 470 nm (for betaxanthins).

  • Purity Confirmation: The purity of the this compound containing fractions is confirmed by reverse-phase High-Performance Liquid Chromatography (HPLC).

UV-Visible Spectroscopy

Protocol:

  • Sample Preparation: A solution of purified this compound is prepared in a suitable solvent, typically water or a buffer solution.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Measurement: The absorbance spectrum is recorded over a wavelength range of 350-700 nm. The solvent is used as a blank to establish a baseline.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fluorescence Spectroscopy

Protocol:

  • Sample Preparation: A dilute solution of purified this compound is prepared in a high-purity solvent (e.g., water or ethanol).

  • Instrumentation: A spectrofluorometer is used for the analysis.

  • Excitation and Emission Spectra:

    • To obtain the emission spectrum, the sample is excited at its absorption maximum (~476 nm), and the emission is scanned over a higher wavelength range.

    • To obtain the excitation spectrum, the emission wavelength is fixed at the maximum (~551 nm), and the excitation wavelengths are scanned.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This technique is essential for the separation, identification, and quantification of this compound in complex mixtures.

Protocol:

  • Chromatographic System: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm I.D., 3.5 μm) is typically used.[4]

  • Mobile Phase: A gradient elution is employed using two solvents:

    • Solvent A: 2% formic acid in water (v/v).[4]

    • Solvent B: Methanol.[4]

  • Gradient Program: A typical gradient involves a linear increase in the proportion of Solvent B over time. For example, starting with a low percentage of B and gradually increasing to elute the compounds.[4]

  • Flow Rate: A constant flow rate, for instance, 0.13 mL/min, is maintained.[4]

  • Detection:

    • UV-Vis Detector: Set to monitor the absorbance at the λmax of betaxanthins (around 480 nm).[4]

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is used to detect the protonated molecule [M+H]⁺ of this compound at m/z 340.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: A purified and lyophilized sample of this compound is dissolved in a deuterated solvent such as deuterium oxide (D₂O).

  • Instrumentation: A high-field NMR spectrometer is used.

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the structural elucidation and assignment of proton and carbon signals.

Signaling Pathways and Logical Relationships

This compound is recognized for its biological activities, primarily as an antioxidant and anti-inflammatory agent. These effects are mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity: The Nrf2-ARE Pathway

This compound is proposed to exert its antioxidant effects in part by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_nucleus Vulgaxanthin_I This compound Keap1_Nrf2 Keap1-Nrf2 Complex Vulgaxanthin_I->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes Promotes transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Enzymes->Cellular_Protection Leads to Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE Binds to NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS) Inflammation Inflammation Proinflammatory_Genes->Inflammation Vulgaxanthin_I This compound Vulgaxanthin_I->IKK Inhibits NFkB_in_nucleus NF-κB NFkB_in_nucleus->Proinflammatory_Genes Induces

References

Vulgaxanthin I: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 904-62-1 Molecular Formula: C₁₄H₁₇N₃O₇

This technical guide provides an in-depth overview of Vulgaxanthin I, a naturally occurring betaxanthin pigment. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its physicochemical properties, synthesis, purification, and biological activities.

Physicochemical Properties

This compound is a yellow, water-soluble pigment found in various plants of the Caryophyllales order, most notably in beets (Beta vulgaris)[1]. As a member of the betaxanthin class of compounds, its structure is characterized by the condensation of betalamic acid with L-glutamine[1][2].

PropertyValueSource
CAS Number 904-62-1[3][4]
Molecular Formula C₁₄H₁₇N₃O₇[4]
Molecular Weight 339.30 g/mol [5]
Appearance Yellow to dark orange liquid[5]
Solubility Water, DMSO[5]
UV-Visible λmax 476 nm[6][7]
Molar Absorption Coefficient 46,000 (M cm)⁻¹ at 480 nm[5]

Synthesis and Purification

Experimental Protocol: Semi-synthesis and Purification of this compound

This protocol is adapted from methods described for the semi-synthesis of betaxanthins[9][10][11].

Materials:

  • Betalamic acid (obtained from the hydrolysis of betanin from red beet extract)

  • L-glutamine

  • Phosphate buffer (pH 6.5)

  • Flash chromatography system

  • C18 column

  • Acetonitrile (ACN)

  • Formic acid

  • High-Performance Liquid Chromatography (HPLC) system with a DAD detector

  • Mass spectrometer (MS)

Procedure:

  • Semi-synthesis:

    • Dissolve betalamic acid in phosphate buffer (pH 6.5).

    • Add an excess of L-glutamine to the solution to drive the reaction towards this compound formation.

    • Allow the reaction to proceed at room temperature. The reaction is spontaneous and typically proceeds to completion.

  • Purification by Flash Chromatography:

    • Load the reaction mixture onto a C18 flash chromatography cartridge.

    • Elute the compounds using a gradient of acetonitrile in water with 0.1% formic acid. A typical gradient would be from 0% to 60% acetonitrile[3][12][13].

    • Monitor the elution at 480 nm to detect this compound.

    • Collect the fractions containing the yellow pigment.

  • Purity Analysis by HPLC:

    • Analyze the collected fractions using a reverse-phase HPLC system with a C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)[3][12][13].

    • Monitor the chromatogram at 486 nm.

    • Purities of up to 79% have been reported using this method[3][12][13]. Further purification steps may be required to achieve higher purity.

Spectroscopic Data

UV-Visible Spectroscopy

This compound exhibits a characteristic absorption maximum in the visible region, which is responsible for its yellow color.

ParameterValue
λmax 476 nm[6][7]
Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the identification of this compound.

ParameterValueSource
Protonated Molecular Ion [M+H]⁺ m/z 340[7]
Daughter Ions m/z 323 ([M+H - NH₃]⁺), m/z 277 ([M+H - NH₃ - CO₂ - 2H]⁺)[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activities and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and antioxidant properties, making it a compound of interest for drug development.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway. It has been shown to downregulate the expression of pro-inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a general method to assess the anti-inflammatory effects of this compound on a cell line such as Caco-2 intestinal cells[14][15].

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM)

  • This compound

  • Inflammatory stimulus (e.g., a combination of TNF-α and IL-1β)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Primers for target genes (COX-2, iNOS, IL-6, IL-8)

Procedure:

  • Cell Culture and Treatment:

    • Culture Caco-2 cells to confluence.

    • Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

    • Induce inflammation by adding the inflammatory stimulus (e.g., TNF-α and IL-1β) and incubate for a further period (e.g., 6 hours).

  • RNA Extraction and qRT-PCR:

    • Extract total RNA from the cells using a commercial kit.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of target inflammatory genes (COX-2, iNOS, IL-6, IL-8).

  • Data Analysis:

    • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

    • Calculate the fold change in gene expression in this compound-treated cells compared to the stimulated control.

Signaling Pathway:

This compound is believed to inhibit the NF-κB signaling pathway. In an inflammatory state, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound may interfere with this cascade, potentially by inhibiting the IKK complex or the nuclear translocation of NF-κB, thereby reducing the expression of inflammatory mediators[14][16][17].

NF_kB_Inhibition cluster_nucleus Nucleus Vulgaxanthin_I This compound IKK IKK Complex Vulgaxanthin_I->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_active Active NF-κB (p50/p65) IKK->NFkB_active Leads to activation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6, IL-8) NFkB_active->Inflammatory_Genes Activates Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Antioxidant Activity

This compound also exhibits antioxidant properties, although some studies suggest it is less potent than other betalains like betanin. Its antioxidant mechanism may involve direct radical scavenging and the modulation of cellular antioxidant defense systems, such as the Nrf2 pathway[15][18][19][20].

Experimental Protocol: In Vitro Antioxidant Assay (DPPH)

This protocol outlines a common method for assessing the radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • Spectrophotometer

Procedure:

  • Reaction Mixture:

    • Prepare different concentrations of this compound in methanol.

    • Add the this compound solutions to the DPPH solution.

    • Include a control with methanol instead of the this compound solution.

  • Incubation and Measurement:

    • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

Signaling Pathway:

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or certain phytochemicals, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). It is hypothesized that this compound, like other antioxidants, may activate this pathway, thereby enhancing the cell's endogenous antioxidant capacity[16][18][21][22][23].

Nrf2_Activation cluster_nucleus Nucleus Vulgaxanthin_I This compound Keap1 Keap1 Vulgaxanthin_I->Keap1 May induce conformational change Nrf2_active Active Nrf2 Vulgaxanthin_I->Nrf2_active Leads to activation Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates

Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and antioxidant properties. Its mechanism of action appears to involve the modulation of key signaling pathways such as NF-κB and potentially Nrf2. While further research is needed to fully elucidate its therapeutic potential, particularly regarding its complete synthesis and detailed spectroscopic characterization, the existing data provides a strong foundation for its continued investigation in the fields of nutrition, pharmacology, and drug development.

References

Solubility Profile of Vulgaxanthin I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Vulgaxanthin I, a yellow betaxanthin pigment found in plants of the Caryophyllales order, such as beetroot (Beta vulgaris). This document is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic and functional applications of this natural compound.

Core Executive Summary

This compound is a hydrophilic, water-soluble pigment.[1][2] Its solubility is highest in polar solvents, particularly water and aqueous solutions of ethanol and methanol. While precise quantitative solubility data (e.g., mg/mL) in a wide range of organic solvents is not extensively documented in publicly available literature, its extraction behavior from natural sources provides strong evidence of its solubility profile. Optimal extraction is typically achieved using polar solvent systems, underscoring its affinity for these media. A commercial supplier of this compound explicitly lists its solubility in DMSO and water.[3]

Physicochemical Properties of this compound

To understand its solubility, it is essential to consider the fundamental physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₁₄H₁₇N₃O₇Betaelegans
Molecular Weight339.30 g/mol Betaelegans
AppearanceYellow to dark orange liquidBetaelegans
Purity (commercial standard)>98%Betaelegans
Molar absorption coefficient46000 (M cm)⁻¹ at 480 nmBetaelegans

Quantitative Solubility and Extraction Yield Data

Direct quantitative solubility studies for this compound are limited. However, data from extraction experiments provide valuable insights into its solubility in various solvent systems. The following table summarizes the yield of this compound obtained under different extraction conditions, which can be considered an indicator of its solubility in those media.

Solvent SystemThis compound YieldSource Plant MaterialReference
Aqueous Ethanol952.5 mg/LBeetroot (Beta vulgaris L.)(Acta Alimentaria, 2020)[1]
Water11.69 mg/100mLRed Beet(Journal of Biochemical Technology, 2018)
Citric Acid9.68 mg/100mLRed Beet(Journal of Biochemical Technology, 2018)
70:30 Aqueous EthanolNot specified, but used for extractionNot specified(ResearchGate)[4]
80% Aqueous Methanol with 50 mM AscorbateNot specified, used for quantificationYellow Beet (Beta vulgaris L. subsp. vulgaris "Golden Beet")(PMC)[5]

Experimental Protocols

Protocol 1: Conventional Extraction of this compound from Beetroot Peels

This protocol is based on the methodology described for the conventional extraction of betalains from beetroot peels using aqueous ethanol.[1]

Objective: To extract this compound from beetroot peels.

Materials:

  • Beetroot peels

  • Aqueous ethanol

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Beetroot peels are collected and prepared for extraction.

  • The peels are subjected to extraction with aqueous ethanol at a solvent-to-solid ratio of 0.8 w/v.

  • The extraction is carried out for 1 hour at a controlled temperature of 20°C.

  • Following extraction, the mixture is centrifuged to separate the solid and liquid phases.

  • The supernatant, containing the extracted this compound, is collected.

  • The concentration of this compound in the extract is determined spectrophotometrically by measuring the absorbance at 475 nm. The molar extinction coefficient for betaxanthins (48,000 L mol⁻¹ cm⁻¹) is used for quantification.[1][5]

Protocol 2: HPLC Assay for this compound Formation

This protocol details an HPLC-based assay to measure the formation of this compound, which is relevant for researchers studying its biosynthesis or stability.[5]

Objective: To quantify this compound formation via HPLC.

Materials:

  • Potassium phosphate buffer (0.1 M, pH 6.5) containing 50 mM ascorbate

  • (S)-Glutamine solution (10 mM)

  • Betalamic acid (BA) solution (5 nmol in 10 µL of water)

  • Methanol

  • Protein extract from hairy roots (if studying enzymatic formation)

  • HPLC system

Procedure:

  • A reaction mixture is prepared by combining 50 µL of 0.1 M potassium phosphate buffer (pH 6.5) with 50 mM ascorbate, 20 µL of 10 mM (S)-Gln, and 20 µL of protein extract.

  • The mixture is pre-incubated at 30°C for 5 minutes.

  • The reaction is initiated by adding 10 µL of betalamic acid (5 nmol).

  • The reaction is allowed to proceed for 60 minutes at 30°C.

  • The reaction is stopped by adding 100 µL of methanol.

  • The mixture is centrifuged at 15,000 x g for 5 minutes.

  • A 50 µL aliquot of the supernatant is analyzed by HPLC to quantify the amount of this compound formed.

Visualizations

Signaling Pathways and Experimental Workflows

Vulgaxanthin_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_separation Separation & Analysis cluster_output Output start Beetroot Peels extraction Aqueous Ethanol (0.8 w/v, 20°C, 1h) start->extraction Add Solvent centrifugation Centrifugation extraction->centrifugation Transfer Mixture analysis Spectrophotometry (475 nm) centrifugation->analysis Analyze Supernatant end This compound Extract analysis->end Quantify

Caption: Workflow for the conventional extraction of this compound.

HPLC_Assay_Workflow A Prepare Reaction Mixture (Buffer, (S)-Gln, Protein Extract) B Pre-incubate (30°C, 5 min) A->B C Initiate Reaction (Add Betalamic Acid) B->C D Incubate (30°C, 60 min) C->D E Stop Reaction (Add Methanol) D->E F Centrifuge (15,000g, 5 min) E->F G Analyze Supernatant by HPLC F->G

References

Methodological & Application

Application Note: Quantification of Vulgaxanthin I using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vulgaxanthin I is a yellow betaxanthin pigment found in plants of the order Caryophyllales, notably in yellow beet (Beta vulgaris L. var. lutea) and to a lesser extent in red beet and cactus pear.[1] As a natural colorant and a bioactive compound with potential health benefits, accurate quantification of this compound is crucial for quality control in the food and pharmaceutical industries, as well as for research purposes. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with diode-array detection (DAD).

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

This compound Quantification Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Data Data Analysis Sample Plant Material (e.g., Yellow Beet) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., 80% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm filter) Centrifugation->Filtration HPLC_System RP-HPLC System with DAD Detector Filtration->HPLC_System Column C18 Column Mobile_Phase Gradient Elution Injection Sample Injection Detection Detection at 474 nm Chromatogram Chromatogram Acquisition Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Quantitative Data Summary

The following tables summarize the chromatographic conditions and method validation parameters for the quantification of this compound.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18 reversed-phase, 100 mm x 4.6 mm, 5.0 µm particle size
Mobile Phase A 1% Formic Acid in Water
Mobile Phase B 80% Methanol in Water
Gradient 5-25% B (0-15 min), 25-70% B (15-19 min), 70-5% B (19-26.1 min)
Flow Rate 0.95 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Detection Wavelength 474 nm

Table 2: Method Validation Parameters (Illustrative)

ParameterValue
Retention Time (this compound) ~5.9 min
Linearity (R²) > 0.99
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Experimental Protocols

Materials and Reagents
  • Yellow Beet (Beta vulgaris L. var. lutea)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (Ultrapure)

  • This compound standard (if available, otherwise relative quantification)

  • 0.45 µm syringe filters

Sample Preparation
  • Homogenization: Weigh a representative portion of fresh yellow beet tissue (peel or flesh).[1] Homogenize the tissue with a blender or mortar and pestle.

  • Extraction: Add 80% aqueous methanol to the homogenized sample in a 1:10 (w/v) ratio. Macerate for 30 minutes in the dark to prevent pigment degradation.[2]

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4 °C.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the filtered sample extract into the HPLC system.[3]

  • Chromatographic Run: Run the HPLC method using the gradient profile specified in Table 1.

  • Data Acquisition: Acquire chromatograms at a detection wavelength of 474 nm.[4]

Quantification
  • Peak Identification: Identify the this compound peak in the sample chromatogram based on its retention time compared to a standard or literature data.

  • Calibration Curve: If an external standard is available, prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. If no standard is available, relative quantification can be performed by comparing peak areas between different samples.

Stability Considerations

This compound is known to be sensitive to heat and pH.[5] It is more stable at a pH of 5.0 than at more acidic (pH 3.0) or neutral (pH 7.0) conditions.[5] Therefore, it is recommended to perform extraction and analysis promptly and to protect samples from light and high temperatures to minimize degradation.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between sample characteristics, experimental procedures, and the final analytical output.

Caption: Logical flow from sample to quantitative result.

References

Application Notes & Protocols: Extraction and Purification of Vulgaxanthin I from Beta vulgaris

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Vulgaxanthin I is a yellow betaxanthin pigment found in beets (Beta vulgaris)[1][2]. As a member of the betalain family of pigments, it is a water-soluble, nitrogen-containing compound responsible for the yellow-orange coloration in certain beet varieties, such as yellow beets (Beta vulgaris var. lutea)[1][2][3]. This compound and other betalains are gaining significant attention in the pharmaceutical and food industries due to their potent antioxidant and anti-inflammatory properties[4][5]. The effective extraction and purification of high-purity this compound are critical for its characterization, evaluation of its biological activities, and potential development as a therapeutic agent or natural colorant.

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of this compound from beet sources.

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of extraction efficiencies, purification yields, and stability parameters.

Table 1: Comparison of Betalain Extraction Parameters from Beets

Extraction Method Solvent System Temperature (°C) Time Key Findings Reference
Conventional Solvent Extraction 50% Aqueous Ethanol + 1.5% Citric Acid 52.5 49.9 min Optimized conditions for maximum recovery of betalains (1.20 mg/g DW). [6]
Conventional & Ultrasound-Assisted (UAE) 30% Aqueous Ethanol + 1% Formic Acid (pH 5.0) 30 30 min (UAE) Combined method achieved >90% betalain extraction efficiency. [4]
Conventional Solvent Extraction 80% Aqueous Methanol + 50 mM Ascorbic Acid (pH 5.5) Ambient 30 min Used as a preliminary step for high-yield betanin purification. [7]

| Pulsed Electric Field (PEF) Assisted Extraction | Aqueous | 60 | N/A | PEF treatment increased Vulgaxanthin extraction by 244%. |[8] |

Table 2: Stability of this compound

Condition Parameter Value Notes Reference
pH Optimal Stability pH 5.0 This compound is more stable at pH 5.0 compared to pH 3.0 or 7.0. [3]
Temperature Half-life at pH 5.0 282 min at 45°C Demonstrates significant heat lability. [3]
100 min at 55°C [3]
27 min at 65°C [3]

| Storage | Comparison in Matrix | Less stable in purified form | More stable when present in the natural beet juice matrix. |[3] |

Experimental Protocols & Methodologies

Protocol 1: Raw Material Preparation

This protocol outlines the initial preparation of beet tissue to maximize the accessibility of betalains for extraction.

  • Selection: Choose fresh yellow beets (Beta vulgaris var. lutea) for the highest concentration of this compound. Red beet varieties can also be used, though they contain a mixture of red betacyanins and yellow betaxanthins[1][9].

  • Washing & Peeling: Thoroughly wash the beets under running water to remove soil and debris. The peel is a rich source of betalains and can be processed separately or along with the flesh[10].

  • Homogenization: Cut the washed beets into small pieces (approx. 1-2 cm³).

  • Lyophilization (Recommended): Freeze the beet pieces at -80°C and then lyophilize (freeze-dry) for 48 hours to obtain a dry powder[4]. This step improves solvent penetration and preserves pigment stability by removing water. Store the resulting powder at -20°C or lower in a desiccated, dark environment.

Protocol 2: Optimized Solvent Extraction of this compound

This protocol combines conventional and ultrasound-assisted extraction for high efficiency. All steps should be performed under dim light to prevent photodegradation.

  • Solvent Preparation: Prepare the extraction solvent: 30-50% aqueous ethanol (v/v)[4][6]. Adjust the pH to 5.0 using 1% citric acid or formic acid[4][6]. The acidic pH is crucial for betalain stability[8].

  • Initial Extraction: Add the extraction solvent to the lyophilized beet powder at a solid-to-liquid ratio of 1:10 (w/v).

  • Maceration: Stir the mixture using an orbital shaker or magnetic stirrer for 30-60 minutes at room temperature.

  • Ultrasound-Assisted Extraction (UAE): Place the vessel containing the slurry into an ultrasonic bath. Sonicate for 30 minutes, maintaining the temperature at or below 30°C to prevent thermal degradation[4].

  • Centrifugation: Separate the solid plant material from the liquid extract by centrifuging at 10,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the crude betalain extract.

  • Re-extraction: To maximize yield, repeat steps 2-6 on the remaining plant pellet and combine the supernatants.

  • Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Protocol 3: Two-Step Purification of this compound

This protocol uses a two-step chromatographic process to first separate betaxanthins from other compounds and then purify this compound.

Step 1: Solid-Phase Extraction (SPE) for Betaxanthin/Betacyanin Fractionation

This step exploits the pH-dependent retention characteristics of betalains to separate yellow betaxanthins from red betacyanins.

  • Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing methanol followed by acidified water (pH adjusted to the desired loading pH).

  • Sample Loading: Adjust the pH of the concentrated crude extract. The precise pH for separation may require optimization, but betaxanthins can often be eluted under conditions where betacyanins remain bound.

  • Washing: Wash the cartridge with a weak solvent to remove sugars and other highly polar impurities.

  • Elution: Elute the betaxanthin fraction using an appropriate solvent mixture (e.g., an increasing gradient of methanol in acidified water). Collect the yellow-colored fractions.

Step 2: Adsorption/Ion-Exchange Chromatography for High-Purity this compound

  • Column Preparation: Pack a column with an appropriate stationary phase. Anion exchange chromatography (e.g., Sephadex DEAE) or adsorption chromatography on polyamide powder have been reported as effective[3].

  • Sample Loading: Load the concentrated betaxanthin fraction from the SPE step onto the column.

  • Elution: Elute the column with a suitable buffer system. For anion exchange, a salt gradient (e.g., 0-1 M NaCl) is typically used. For polyamide, a gradient of increasing ethanol or methanol in water can be employed.

  • Fraction Collection: Collect fractions and monitor the elution of this compound using a spectrophotometer at its maximum absorbance wavelength (λmax ≈ 476 nm)[1].

  • Purity Analysis: Pool the purest fractions and confirm purity using analytical HPLC (see Protocol 4).

  • Desalting and Lyophilization: If a salt gradient was used, desalt the purified fraction using SPE or dialysis. Lyophilize the final purified solution to obtain this compound as a powder.

Protocol 4: Quantification and Characterization

A. UV-Vis Spectrophotometry

This method is suitable for rapid quantification of total betaxanthins in a sample.

  • Sample Preparation: Dilute the extract in a suitable buffer (e.g., phosphate buffer, pH 5.0) to obtain an absorbance reading within the linear range of the spectrophotometer.

  • Measurement: Measure the absorbance at the maximum wavelength for betaxanthins (A_476nm) and at 600 nm to correct for turbidity[1].

  • Calculation: Use the Beer-Lambert law to calculate the concentration.

    • Betaxanthin Content (mg/L) = [(A_476 - A_600) * DF * MW * 1000] / (ε * l)

    • Where:

      • DF = Dilution Factor

      • MW = Molecular Weight of this compound (339.3 g/mol )

      • ε = Molar extinction coefficient for this compound (48,000 L·mol⁻¹·cm⁻¹)

      • l = Path length of the cuvette (cm)

B. High-Performance Liquid Chromatography (HPLC)

HPLC provides separation and quantification of individual betalains, including this compound.

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector and a C18 analytical column.

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic or acetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic or acetic acid.

  • Gradient Program: A typical gradient might run from 5% B to 30% B over 20-30 minutes.

  • Detection: Monitor the eluent at 476 nm for this compound[1].

  • Quantification: Identification is based on retention time compared to a purified standard. Quantification is achieved by integrating the peak area and comparing it against a standard calibration curve. Mass spectrometry (LC-MS) can be coupled for definitive identification based on the mass-to-charge ratio (m/z 340 for [M+H]⁺)[3].

Visualizations

Extraction_Purification_Workflow raw_material Raw Material (Yellow Beets) preparation Sample Preparation (Wash, Cut, Lyophilize) raw_material->preparation extraction Solvent Extraction (Aqueous Ethanol, pH 5.0, UAE) preparation->extraction centrifugation Centrifugation & Filtration extraction->centrifugation crude_extract Crude Betalain Extract centrifugation->crude_extract spe Step 1: SPE Purification (Fractionation of Betaxanthins) crude_extract->spe bx_fraction Betaxanthin Fraction spe->bx_fraction chromatography Step 2: Column Chromatography (Anion Exchange / Adsorption) bx_fraction->chromatography pure_vx1 High-Purity this compound chromatography->pure_vx1

Caption: Workflow for this compound Extraction and Purification.

Quantification_Workflow cluster_uv UV-Vis Spectrophotometry cluster_hplc HPLC-DAD Analysis sample Purified Sample or Crude Extract uv_vis Measure Absorbance (476 nm) sample->uv_vis hplc Inject into C18 Column (Gradient Elution) sample->hplc uv_calc Calculate Concentration (Beer-Lambert Law) uv_vis->uv_calc total_bx Total Betaxanthin Content uv_calc->total_bx hplc_detect Detect at 476 nm hplc->hplc_detect hplc_quant Integrate Peak Area (vs. Standard Curve) hplc_detect->hplc_quant vx1_conc Specific this compound Concentration & Purity hplc_quant->vx1_conc

Caption: Logical Flow for Quantification of this compound.

References

Vulgaxanthin I: Application Notes for a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vulgaxanthin I is a yellow betaxanthin pigment naturally occurring in plants of the order Caryophyllales, most notably in yellow beets (Beta vulgaris L. ssp. vulgaris)[1][2]. As a water-soluble colorant, it presents a promising alternative to synthetic yellow dyes in the food industry. Beyond its coloring properties, this compound exhibits significant antioxidant and anti-inflammatory activities, making it a subject of interest for the development of functional foods and nutraceuticals[1][3]. These application notes provide a comprehensive overview of the properties, extraction, analysis, and stability of this compound, along with its potential biological effects.

Chemical Properties and Bioactivity

This compound is a conjugate of betalamic acid and glutamine[4]. Its vibrant yellow-orange hue is attributed to its chemical structure. The primary bioactive properties of this compound are its antioxidant and anti-inflammatory effects.

Antioxidant Activity: this compound can directly scavenge free radicals and reactive oxygen species (ROS). This activity is primarily attributed to the electron-donating capacity of the betalain core structure.

Anti-inflammatory Activity: this compound has been shown to modulate key inflammatory signaling pathways, including the NF-κB and Nrf2-ARE pathways[1][3]. By inhibiting pro-inflammatory mediators and upregulating endogenous antioxidant defenses, this compound may help mitigate inflammatory processes.

Data Presentation

Table 1: Extraction Yield of this compound from Beta vulgaris
Extraction MethodSolvent SystemTemperature (°C)Yield (mg/100g fresh weight)Reference
Maceration50% EthanolRoom Temperature~37.64 (total betalains)[5]
Microwave-Assisted Extraction (MAE)Ethanol + Citric Acid-40.64 - 59.28 (total betalains)[5][6]
Ultrasound-Assisted Extraction (UAE)Water25925.5 mg/L (betaxanthins)[7]

Note: Yields can vary significantly based on the specific cultivar of Beta vulgaris, extraction conditions, and analytical methods.

Table 2: Stability of this compound - Half-life (t½) at pH 5.0
Temperature (°C)Half-life (minutes)Reference
45282[8][9]
55100[8][9]
6527[8][9]
Table 3: Comparative Thermal Degradation Kinetics of Natural Food Colorants
Colorant ClassSpecific CompoundConditionsRate Constant (k)Half-life (t½)Reference
Betaxanthin This compound pH 5.0, 65°C0.0257 min⁻¹27 min[8][9]
BetacyaninBetaninpH 5.0, 75°C0.0067 min⁻¹~103 min[10]
AnthocyaninCyanidin-3-glucoside110°C-< 20 min[8]
Carotenoidβ-carotene40°C, aw 0.75~0.23 day⁻¹3 days[11]
ChlorophyllChlorophyll a100°C--[7][10]

Note: Degradation kinetics are highly dependent on the specific conditions (pH, temperature, light, oxygen, matrix) and should be compared with caution.

Experimental Protocols

Extraction and Purification of this compound from Yellow Beets (Beta vulgaris)

This protocol describes a common laboratory-scale method for the extraction and purification of this compound.

Materials:

  • Fresh yellow beets

  • Ethanol (50%)

  • Citric acid

  • Diatomaceous earth

  • Anion exchange resin (e.g., DEAE-Sephadex)

  • Polyamide powder

  • Distilled water

  • Centrifuge

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Preparation of Beetroot Juice:

    • Wash and peel fresh yellow beets.

    • Homogenize the beetroots with an equal weight of 50% ethanol containing 0.1% citric acid to prevent enzymatic degradation.

    • Filter the homogenate through cheesecloth and then through a layer of diatomaceous earth to clarify the juice.

  • Purification by Anion Exchange Chromatography:

    • Pack a chromatography column with DEAE-Sephadex resin equilibrated with distilled water.

    • Load the clarified beetroot juice onto the column.

    • Wash the column with distilled water to remove sugars and other impurities.

    • Elute the betaxanthins (including this compound) with a suitable buffer, such as a gradient of sodium chloride.

  • Purification by Adsorption Chromatography:

    • Pack a chromatography column with polyamide powder.

    • Load the betaxanthin fraction from the previous step onto the column.

    • Wash the column with distilled water.

    • Elute this compound using a gradient of aqueous ethanol.

  • Concentration and Storage:

    • Concentrate the purified this compound fraction using a rotary evaporator at a temperature below 40°C.

    • Lyophilize the concentrated extract to obtain a powder.

    • Store the powder at -20°C in the dark.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of this compound.

Materials and Equipment:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound standard

  • Mobile phase A: 1% formic acid in water

  • Mobile phase B: Acetonitrile

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh the extracted and purified this compound powder and dissolve it in the mobile phase A to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations in mobile phase A.

    • Inject each standard solution into the HPLC system and record the peak area at the maximum absorption wavelength of this compound (approximately 475-480 nm).

    • Construct a standard curve by plotting peak area versus concentration.

  • HPLC Analysis:

    • Set the column temperature to 25°C.

    • Use a gradient elution program, for example:

      • 0-15 min: 10-30% B

      • 15-20 min: 30-50% B

      • 20-25 min: 50-10% B (return to initial conditions)

    • Set the flow rate to 1.0 mL/min.

    • Set the detector to monitor at 477 nm.

    • Inject the prepared sample solution.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram based on the retention time of the standard.

    • Determine the peak area of this compound in the sample.

    • Calculate the concentration of this compound in the sample using the standard curve.

Mandatory Visualizations

Signaling Pathways

Vulgaxanthin_I_Signaling_Pathways cluster_nrf2 Nrf2-ARE Pathway Activation cluster_nfkb NF-κB Pathway Inhibition Vulgaxanthin_I This compound Keap1 Keap1 Vulgaxanthin_I->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Ubiquitination & Degradation) ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds to ARE Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) NFkappaB->Pro_inflammatory_Genes Translocates to Nucleus & Induces Transcription Vulgaxanthin_I_NFkB This compound Vulgaxanthin_I_NFkB->IKK Inhibits

Caption: this compound's antioxidant and anti-inflammatory mechanisms.

Experimental Workflow

Vulgaxanthin_I_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis & Application Start Yellow Beetroot (Beta vulgaris) Homogenization Homogenization (50% Ethanol + Citric Acid) Start->Homogenization Clarification Clarification (Filtration) Homogenization->Clarification Anion_Exchange Anion Exchange Chromatography (DEAE-Sephadex) Clarification->Anion_Exchange Adsorption_Chroma Adsorption Chromatography (Polyamide) Anion_Exchange->Adsorption_Chroma Concentration Concentration & Lyophilization Adsorption_Chroma->Concentration Purified_Vulgaxanthin_I Purified this compound Powder Concentration->Purified_Vulgaxanthin_I Quantification Quantification (HPLC-DAD) Purified_Vulgaxanthin_I->Quantification Stability_Testing Stability Testing (pH, Temperature, Light) Purified_Vulgaxanthin_I->Stability_Testing Bioactivity_Assays Bioactivity Assays (Antioxidant, Anti-inflammatory) Purified_Vulgaxanthin_I->Bioactivity_Assays Food_Application Food Application Studies Bioactivity_Assays->Food_Application

Caption: Workflow for this compound extraction, analysis, and application.

Application Notes

  • Food Colorant: this compound can be used as a natural yellow colorant in a variety of food products, particularly those with a neutral to slightly acidic pH (optimum stability at pH 5.0)[8][9]. It is suitable for applications with minimal heat treatment due to its thermal sensitivity. Potential applications include beverages, dairy products, confectionery, and desserts.

  • Functional Food Ingredient: Due to its antioxidant and anti-inflammatory properties, this compound can be incorporated into functional foods and beverages aimed at promoting health and wellness.

  • Nutraceuticals: Purified this compound may be encapsulated or formulated into dietary supplements for its potential health benefits.

  • Research and Development: this compound serves as a valuable compound for research into the biological activities of betalains and the development of new natural food ingredients.

Stability and Storage

This compound is sensitive to heat, light, and oxygen. For optimal stability, it should be stored in a cool, dark, and airtight container. The powdered form is more stable than aqueous solutions. The presence of antioxidants, such as ascorbic acid, can enhance its stability in food matrices. Compared to other natural colorants, betaxanthins like this compound are generally less stable than betacyanins and some anthocyanins, particularly at higher temperatures[8][12].

Conclusion

This compound is a promising natural yellow food colorant with added health benefits. While its application is limited by its relative instability, proper formulation and processing conditions can help preserve its color and bioactivity. Further research is warranted to explore its full potential in food and pharmaceutical applications, with a focus on improving its stability through techniques such as microencapsulation.

References

Application Notes and Protocols: Vulgaxanthin I in Food Science Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vulgaxanthin I is a yellow betaxanthin pigment found in plants of the Caryophyllales order, notably in beetroot (Beta vulgaris)[1]. As a natural colorant, it presents a viable alternative to synthetic yellow dyes in the food industry. Beyond its coloring properties, this compound exhibits significant antioxidant activity, making it a compound of interest for the development of functional foods and nutraceuticals. These application notes provide a summary of its stability, antioxidant capacity, and detailed protocols for its extraction, purification, and analysis in a research setting.

I. Applications in Food Science

Natural Food Colorant

This compound, being a water-soluble pigment, is a promising natural yellow colorant[1]. However, its application is often limited to foods with low processing temperatures and shorter shelf-life due to its heat sensitivity[2]. Its stability is also pH-dependent, showing greater stability in slightly acidic conditions[2].

Antioxidant Additive

This compound demonstrates notable radical scavenging capabilities, contributing to the overall antioxidant profile of foods[3][4]. This property is beneficial in preventing oxidative degradation of food components, potentially extending shelf life and enhancing the nutritional value of food products.

II. Quantitative Data Summary

The following tables summarize the stability and antioxidant properties of this compound based on available research data.

Table 1: Stability of this compound

ParameterConditionValueReference
Thermal Stability (Half-life at pH 5.0) 45°C282 min[2]
55°C100 min[2]
65°C27 min[2]
pH Stability Optimal pH5.0[2]
Less Stable3.0 and 7.0[2]
Matrix Stability Purified FormLess Stable[2]
In Beet JuiceMore Stable[2]

Table 2: Antioxidant Activity of this compound

AssayConcentrationResultReference
Intracellular ROS Scavenging (H₂O₂-stimulated Caco-2 cells) 20 µM<30% reduction[3][4]
80 µM<30% reduction[3][4]
Superoxide Radical Scavenging (EPR) 20 µMModerate activity[3][4]
DPPH Radical Scavenging 20 µMModerate activity[3][4]

III. Experimental Protocols

Extraction of this compound from Beta vulgaris (Yellow Beet)

This protocol describes the extraction of this compound from yellow beetroot.

Materials:

  • Yellow beetroot

  • Blender

  • Centrifuge and tubes

  • Whatman No. 1 filter paper

  • Solvent: 30% (v/v) ethanol in water[5]

  • Citric acid (for pH adjustment)

Procedure:

  • Sample Preparation: Wash, peel, and slice the yellow beetroot.

  • Homogenization: Blend the sliced beetroot with the extraction solvent (30% ethanol) in a 1:3 solid-to-liquid ratio.

  • Extraction: Stir the mixture at room temperature for 1-3 hours.

  • pH Adjustment: Adjust the pH of the extract to between 4.0 and 5.0 using citric acid to enhance stability.

  • Clarification: Centrifuge the extract at 6000 rpm for 25 minutes to pellet solid debris[6].

  • Filtration: Collect the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining particulates.

  • Storage: Store the clarified extract at 4°C in the dark to minimize degradation.

Purification of this compound by Anion Exchange Chromatography

This protocol outlines the purification of this compound from the crude extract using anion exchange chromatography.

Materials:

  • Crude this compound extract

  • Anion exchange column (e.g., DEAE-Sephadex)

  • Binding Buffer: 20 mM Tris-HCl, pH 7.0

  • Elution Buffer: 20 mM Tris-HCl with a linear gradient of 0-1 M NaCl, pH 7.0

  • FPLC or chromatography system

Procedure:

  • Sample Preparation: Ensure the crude extract is at the same pH and ionic strength as the binding buffer. This may require buffer exchange via dialysis or a desalting column.

  • Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the prepared extract onto the equilibrated column.

  • Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound compounds.

  • Elution: Elute the bound this compound using a linear gradient of 0-1 M NaCl in the Elution Buffer. This compound, being negatively charged at neutral pH, will bind to the anion exchanger and elute as the salt concentration increases.

  • Fraction Collection: Collect fractions and monitor the absorbance at approximately 476 nm to identify fractions containing this compound.

  • Desalting: Pool the this compound-containing fractions and desalt using a desalting column or dialysis against deionized water.

  • Lyophilization: Freeze-dry the desalted fractions to obtain purified this compound powder.

Quantification of this compound by HPLC

This protocol details the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector.

Materials:

  • Purified or extracted this compound sample

  • HPLC system with PDA detector

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 2% formic acid (v/v) in water

  • Mobile Phase B: Methanol

  • This compound standard (if available for absolute quantification)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column Temperature: 35°C

    • Flow Rate: 0.13 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 486 nm for betaxanthins[3]

    • Gradient Elution:

      • 0-9 min: 5% to 25% B

      • 9-12 min: 25% to 70% B

      • 12-13 min: 70% to 5% B

      • 13-16 min: Hold at 5% B

  • Quantification: Identify the this compound peak based on its retention time compared to a standard or its characteristic UV-Vis spectrum. Quantify using a standard curve of purified this compound or by relative peak area if a standard is unavailable.

DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable DPPH radical.

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to various concentrations.

  • Reaction Setup: In a microplate well or cuvette, mix a defined volume of the this compound sample with the DPPH working solution. A typical ratio is 1:1 (v/v).

  • Blank: Prepare a blank using methanol instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

IV. Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Application raw_material Yellow Beetroot homogenization Homogenization (30% Ethanol) raw_material->homogenization centrifugation Centrifugation (6000 rpm, 25 min) homogenization->centrifugation filtration Filtration centrifugation->filtration crude_extract Crude this compound Extract filtration->crude_extract anion_exchange Anion Exchange Chromatography crude_extract->anion_exchange desalting Desalting anion_exchange->desalting lyophilization Lyophilization desalting->lyophilization purified_vulgaxanthin Purified this compound lyophilization->purified_vulgaxanthin hplc HPLC Quantification purified_vulgaxanthin->hplc antioxidant_assays Antioxidant Assays (DPPH, etc.) purified_vulgaxanthin->antioxidant_assays food_application Food Application (Colorant, Additive) purified_vulgaxanthin->food_application

Caption: Workflow for this compound extraction, purification, and analysis.

antioxidant_mechanism Vulgaxanthin_I This compound (Antioxidant) Free_Radical Free Radical (e.g., DPPH•, O₂⁻•) Oxidized_Vulgaxanthin Oxidized This compound Vulgaxanthin_I->Oxidized_Vulgaxanthin Donates e⁻ or H• Stabilized_Radical Stabilized Radical Free_Radical->Stabilized_Radical Receives e⁻ or H•

Caption: this compound's radical scavenging mechanism.

References

Vulgaxanthin I as a potential biomarker in metabolic studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vulgaxanthin I, a yellow betaxanthin pigment found in plants of the Caryophyllales order such as beetroot (Beta vulgaris) and swiss chard, is gaining attention in metabolic research.[1] Its antioxidant and anti-inflammatory properties, coupled with its involvement in key cellular signaling pathways, suggest its potential as a biomarker for oxidative stress and metabolic dysregulation. These application notes provide an overview of this compound's role in metabolic studies and detailed protocols for its analysis.

Application Notes

This compound as a Biomarker of Dietary Intake and Metabolism

This compound can serve as a biomarker for the consumption of beetroot and other betalain-rich foods.[2] Following consumption of red beet juice, betalains, including this compound, can be detected in human plasma and urine.[2][3][4][5][6] However, its bioavailability appears to be low, and it may be subject to degradation in the gastrointestinal tract.[5] Long-term and regular consumption of beetroot juice has been shown to lead to a stabilization of betalain profiles in physiological fluids, which includes native compounds and their metabolites.[4][6]

Table 1: Pharmacokinetic Data of Betalains in Humans After Beetroot Juice Consumption

ParameterValueReference
Total Betalains in Plasma (peak) 87.65 ± 15.71 nmol/L[2][4][6]
Total Betalains in Urine (peak) 1.14 ± 0.12 µmol[2][4][6]
Urinary Recovery of Intact Betalains 0.28 ± 0.08% of administered dose[3][5]
Time to Maximum Excretion Rate in Urine 3.0 hours (median)[3][5]
Terminal Elimination Half-life from Urine 7.43 ± 1.47 hours[3][5]
Modulation of the Nrf2 Signaling Pathway

A key mechanism underlying the protective effects of this compound in metabolic studies is its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and detoxification genes.

Betalains, including betanin which shares a common precursor with this compound, have been shown to activate the Nrf2 pathway.[2][8] This activation can occur through the dissociation of the Nrf2-Keap1 complex and may also involve the activation of upstream kinases like MAPKs, which phosphorylate and stabilize Nrf2, further promoting its nuclear translocation.[8]

Nrf2_Pathway_Modulation_by_Vulgaxanthin_I cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vulgaxanthin_I This compound Keap1 Keap1 Vulgaxanthin_I->Keap1 Inhibits binding MAPK MAPK Vulgaxanthin_I->MAPK Activates ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces dissociation Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Binds and promotes degradation Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocation MAPK->Nrf2_inactive Phosphorylates & Stabilizes ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Activates transcription Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Genes->Cellular_Protection Leads to

This compound modulates the Nrf2 signaling pathway.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Biological Samples (Plasma/Serum) by LC-MS/MS

This protocol is adapted from methods for analyzing betalains and other small molecules in biological fluids.

1. Materials and Reagents:

  • Human or animal plasma/serum collected in EDTA or heparin tubes.

  • Internal Standard (IS): A suitable stable isotope-labeled this compound or a compound with similar chromatographic and mass spectrometric behavior.

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Formic acid (FA), LC-MS grade.

  • Water, LC-MS grade.

  • Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase).

  • Centrifuge, vortex mixer, and sample vials.

2. Sample Preparation and Extraction:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • For further clean-up and concentration, perform SPE:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash with 1 mL of 5% methanol in water.

    • Elute this compound with 1 mL of methanol containing 0.1% formic acid.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 340 -> Product ions (Q3) m/z 323, m/z 277.

    • Internal Standard: To be determined based on the chosen IS.

  • Data Analysis: Quantify this compound using a calibration curve prepared in a blank matrix and normalized to the internal standard.

LCMS_Workflow Sample Plasma/Serum Sample IS_Addition Add Internal Standard Sample->IS_Addition Protein_Precipitation Protein Precipitation (Cold Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection SPE Solid Phase Extraction (SPE) (Optional Clean-up) Supernatant_Collection->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Workflow for this compound analysis in plasma/serum.
Protocol 2: Cell-Based Assay for Assessing the Protective Effect of this compound against Oxidative Stress

This protocol describes a method to evaluate the cytoprotective effects of this compound in a cell culture model of oxidative stress.

1. Materials and Reagents:

  • Human cell line relevant to metabolic studies (e.g., HepG2 hepatocytes, Caco-2 intestinal cells).

  • Cell culture medium (e.g., DMEM, EMEM) with fetal bovine serum (FBS) and antibiotics.

  • This compound (isolated or synthetic standard).

  • Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP)).

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) for ROS measurement.

  • MTT or similar reagent for cell viability assessment.

  • Phosphate-buffered saline (PBS).

  • Multi-well plates (96-well or 24-well).

  • Fluorescence plate reader.

2. Experimental Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • This compound Treatment: Prepare different concentrations of this compound in serum-free medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for a predetermined time (e.g., 2, 4, or 24 hours).

  • Induction of Oxidative Stress:

    • Remove the this compound-containing medium and wash the cells with PBS.

    • Add a solution of the oxidative stress inducer (e.g., 200 µM H₂O₂) in serum-free medium to the cells.

    • Incubate for 1 hour.

  • Measurement of Intracellular ROS:

    • Remove the stressor-containing medium and wash the cells with PBS.

    • Add a solution of 30 µM DCFH-DA in PBS to each well.

    • Incubate for 40 minutes at 37°C in the dark.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.

  • Cell Viability Assay (Parallel Plate):

    • In a separate plate treated identically, assess cell viability using the MTT assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the fluorescence intensity to the cell viability data.

    • Compare the ROS levels in this compound-treated cells to the control cells (treated with the stressor but not this compound).

Table 2: Stability of this compound

Temperature (°C)pHHalf-life (minutes)Reference
655.027[9]
555.0100[9]
455.0282[9]

Note: this compound is more stable at pH 5.0 compared to pH 3.0 or 7.0.[9]

Conclusion

This compound holds promise as a biomarker in metabolic studies, particularly as an indicator of the consumption of healthy, plant-based foods and as a modulator of the Nrf2-mediated antioxidant response. The provided protocols offer a starting point for researchers to investigate the role of this compound in various metabolic contexts. Further research is warranted to establish its clinical utility as a biomarker for specific metabolic diseases and to fully elucidate its mechanisms of action.

References

Application Note: Quantitative Analysis of Vulgaxanthin I and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vulgaxanthin I is a yellow betaxanthin pigment found in plants of the order Caryophyllales, such as beets (Beta vulgaris) and swiss chard.[1] As a member of the betalain family of pigments, this compound is recognized for its antioxidant and anti-inflammatory properties, making it a compound of interest for nutritional and pharmaceutical research.[2][3] The anti-inflammatory effects of this compound are attributed, in part, to its ability to modulate key signaling pathways, including the NF-κB pathway, thereby downregulating the expression of pro-inflammatory mediators.[4][5]

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its bioavailability and therapeutic potential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and specific quantification of this compound and its metabolites in complex biological matrices. This application note provides a detailed protocol for the LC-MS/MS analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it presents a putative metabolic pathway and a summary of its modulatory effect on inflammatory signaling.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant source and the specific part of the plant. The following table summarizes the content of this compound and other betaxanthins in the peel and flesh of different beet cultivars.

BetaxanthinRed Beet (Tytus) - Peel (mg/100g DE)Red Beet (Tytus) - Flesh (mg/100g DE)Yellow Beet (Boldor) - Peel (mg/100g DE)Yellow Beet (Boldor) - Flesh (mg/100g DE)
This compound 45.8 11.8 31.1 10.1
Indicaxanthin12.13.18.22.7
Vulgaxanthin II5.51.43.71.2
Vulgaxanthin IV22.35.815.14.9
Phenylalanine-Bx22.35.815.14.9
Tryptophan-Bx22.35.815.14.9
Total Betaxanthins 1231 317 834 317

DE: Dry Extract. Data adapted from a study on betaxanthin profiling in Beta vulgaris L. extracts.

Experimental Protocols

Sample Preparation

a) Extraction from Plant Material (e.g., Beetroot)

  • Homogenization: Grind 100 g of fresh beetroot (peel or flesh) into small pieces using a blender.

  • Maceration: Subject the ground sample to maceration three times for 30 minutes each with 300 mL of 80% ethanol at room temperature.

  • Filtration and Concentration: Combine the three extracts and filter. The filtrate can be concentrated under reduced pressure or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, such as the initial mobile phase for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma)

This protocol is adapted for the extraction of betalains and may require optimization for this compound.[6]

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Acidify 1 mL of plasma with 1% formic acid and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove salts and other polar interferences.

  • Elution: Elute this compound and its metabolites with 5 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

a) Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 3.5 µm).[7][8]

  • Mobile Phase A: 0.1% to 2% Formic acid in water.[7][8]

  • Mobile Phase B: Acetonitrile or Methanol.[7][8]

  • Gradient Elution:

    • 0-9 min: 5% to 25% B

    • 9-12 min: 25% to 70% B

    • 13-16 min: Hold at 5% B for re-equilibration

  • Flow Rate: 0.13 mL/min.[7][8]

  • Column Temperature: 35 °C.[7][8]

  • Injection Volume: 5-20 µL.

b) Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[7][9]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. A full scan can be used for metabolite identification.

  • Precursor Ion ([M+H]⁺) for this compound: m/z 340.1.[9][10]

  • Product Ions for this compound: m/z 323.1 (loss of NH₃), m/z 277.1 (loss of NH₃ and CO₂).[7]

  • Collision Energy: Optimize for the specific instrument and compound.

  • Capillary Voltage: 4.5 kV.

  • Capillary Temperature: 250 °C.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis start Sample (Plant Tissue or Plasma) extraction Extraction (Maceration or SPE) start->extraction concentration Concentration (Nitrogen Evaporation) extraction->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation Injection ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for this compound analysis.

Putative Metabolic Pathway of this compound

While specific metabolites of this compound have not been definitively identified, a putative metabolic pathway can be proposed based on the known biotransformation of other betalains, which primarily involves decarboxylation and dehydrogenation.[1][4]

putative_metabolism vulgaxanthin_I This compound (m/z 340) decarboxylated Decarboxylated this compound (Putative Metabolite) vulgaxanthin_I->decarboxylated Decarboxylation (-CO2) dehydrogenated Dehydrogenated this compound (Putative Metabolite) vulgaxanthin_I->dehydrogenated Dehydrogenation (-2H)

Caption: Putative metabolism of this compound.

Modulation of the NF-κB Signaling Pathway by this compound

This compound has been shown to exert anti-inflammatory effects by interfering with the NF-κB signaling pathway.[4][5] This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory genes.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf_receptor TNF-α Receptor ikk IKK Complex tnf_receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation & Degradation nf_kb_p65 NF-κB (p65/p50) nf_kb_translocation NF-κB Translocation nf_kb_p65->nf_kb_translocation Release vulgaxanthin This compound vulgaxanthin->ikk Inhibition dna DNA nf_kb_translocation->dna Binding pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, IL-6, IL-8) dna->pro_inflammatory_genes Transcription tnf TNF-α tnf->tnf_receptor

Caption: this compound inhibits NF-κB signaling.

Conclusion

This application note provides a comprehensive guide for the LC-MS/MS analysis of this compound and its putative metabolites. The detailed protocols for sample preparation and instrumental analysis offer a robust starting point for researchers in the fields of natural product chemistry, pharmacology, and drug development. The presented quantitative data and visualizations of the experimental workflow, putative metabolic pathway, and modulation of the NF-κB signaling pathway contribute to a deeper understanding of the analytical and biological aspects of this compound. Further research is warranted to definitively identify and characterize the metabolites of this compound to fully elucidate its ADME profile and biological activity.

References

developing a standardized method for Vulgaxanthin I analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vulgaxanthin I is a yellow-orange betaxanthin pigment found in various plants of the order Caryophyllales, such as beets (Beta vulgaris) and swiss chard.[1][2] As a member of the betalain family of water-soluble nitrogen-containing pigments, this compound contributes to the vibrant coloration of these plants.[3][4] Beyond its role as a natural colorant, this compound exhibits antioxidant properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[5] This document provides a standardized methodology for the extraction, identification, and quantification of this compound, ensuring reliable and reproducible results for research and development purposes.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₇N₃O₇[6]
Molecular Weight339.30 g/mol [6][7]
CAS Number904-62-1[5][6]
Maximum Absorbance (λmax)476-480 nm[8][9]
Molar Absorption Coefficient (ε)46,000 (M cm)⁻¹ at 480 nm[10]

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is optimized for the extraction of this compound from fresh plant materials such as beets.

Materials:

  • Fresh plant material (e.g., yellow beetroots)

  • Methanol

  • Water, deionized

  • Formic acid

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Nitrogen evaporator

Procedure:

  • Homogenize 10 g of fresh plant material with 50 mL of 80% aqueous methanol.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. Re-extract the pellet with an additional 50 mL of 80% aqueous methanol and combine the supernatants.

  • Concentrate the extract under reduced pressure at a temperature below 40°C.

  • For further purification and concentration, perform Solid-Phase Extraction (SPE). a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Load the concentrated extract onto the cartridge. c. Wash the cartridge with 10 mL of water to remove sugars and other polar impurities. d. Elute this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of mobile phase for analysis.

Preparation of Standard Solutions

Accurate quantification of this compound requires the use of a certified reference standard.

Materials:

  • This compound reference standard (>98% purity)[7]

  • Mobile phase (e.g., 2% formic acid in water:methanol gradient)

  • Volumetric flasks

  • Micropipettes

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in the mobile phase.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.1 to 100 µg/mL).

  • Store standard solutions in amber vials at -20°C to prevent degradation.[10]

Spectrophotometric Quantification

This method provides a rapid estimation of the total betaxanthin content, expressed as this compound equivalents.

Procedure:

  • Dilute the sample extract with a suitable buffer (e.g., 0.05 M phosphate buffer, pH 6.5) to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8 AU).[9]

  • Measure the absorbance of the diluted sample at the maximum absorbance wavelength for this compound (approximately 476 nm).[9]

  • Measure the absorbance at 600 nm to correct for turbidity.[9]

  • Calculate the concentration of this compound using the Beer-Lambert law and the molar absorption coefficient.

Calculation: Concentration (mg/L) = (A₄₇₆ - A₆₀₀) * MW * DF / (ε * l) Where:

  • A₄₇₆ = Absorbance at 476 nm

  • A₆₀₀ = Absorbance at 600 nm

  • MW = Molecular weight of this compound (339.30 g/mol )[6][7]

  • DF = Dilution factor

  • ε = Molar absorptivity of this compound (46,000 L·mol⁻¹·cm⁻¹)[10]

  • l = Path length of the cuvette (typically 1 cm)

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a more accurate and specific quantification of this compound, separating it from other compounds in the extract.

Instrumentation and Conditions:

ParameterRecommended ConditionsReference
Column Reverse phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)[11]
Mobile Phase A 2% Formic Acid in Water (v/v)[11]
Mobile Phase B Methanol (LC-MS grade)[11]
Gradient 5% to 25% B (0-9 min), 25% to 70% B (9-12 min), return to 5% B (13-16 min)[11]
Flow Rate 0.13 mL/min[11]
Column Temperature 35°C[11]
Detection Wavelength 486 nm[11]
Injection Volume 10 µL[12]

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the prepared standards and samples.

  • Identify the this compound peak in the chromatograms by comparing the retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify this compound in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides definitive identification and sensitive quantification of this compound.

Instrumentation and Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[11]

  • Mass Analyzer: Single Quadrupole, Triple Quadrupole, or Time-of-Flight (TOF).

Procedure:

  • Utilize the same HPLC conditions as described above.

  • Monitor for the protonated molecular ion [M+H]⁺ of this compound at m/z 340.

  • For quantitative analysis, a calibration curve should be prepared using a this compound reference standard.[13]

Stability and Storage Considerations

This compound is sensitive to heat, light, and pH.[14][15]

  • pH: Maximum stability is observed around pH 5.0-5.8.[14][16] It is less stable at acidic pH values.[17]

  • Temperature: Degradation increases with temperature.[14][15] It is recommended to store extracts and standards at low temperatures (4°C for short-term, -20°C or -80°C for long-term).

  • Light: Exposure to light can cause degradation.[15] Samples and standards should be protected from light by using amber vials or covering containers with aluminum foil.

  • Oxygen: this compound is susceptible to oxidation.[17] Purging solutions with nitrogen and adding antioxidants like ascorbic acid can improve stability.[10]

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_analysis Analysis cluster_quantification Quantification plant_material Plant Material (e.g., Yellow Beet) homogenization Homogenization with 80% Methanol plant_material->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant concentration Concentration supernatant->concentration spe Solid-Phase Extraction (SPE) concentration->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution hplc HPLC Analysis reconstitution->hplc lcms LC-MS Analysis reconstitution->lcms spectro Spectrophotometric Analysis reconstitution->spectro data_analysis Data Analysis & Quantification hplc->data_analysis lcms->data_analysis spectro->data_analysis standard_prep Standard Preparation calibration Calibration Curve standard_prep->calibration calibration->data_analysis

Caption: Experimental workflow for this compound analysis.

vulgaxanthin_biosynthesis tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa Tyrosinase betalamic_acid Betalamic Acid dopa->betalamic_acid DOPA-extradiol dioxygenase vulgaxanthin_I This compound betalamic_acid->vulgaxanthin_I glutamine L-Glutamine glutamine->vulgaxanthin_I

Caption: Biosynthetic pathway of this compound.

References

Application Notes and Protocols for Evaluating Vulgaxanthin I Bioactivity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vulgaxanthin I, a yellow betaxanthin pigment found in plants of the Caryophyllales order, such as beets and cacti, has garnered scientific interest for its potential health benefits. Emerging research indicates that this compound possesses significant antioxidant and anti-inflammatory properties. These bioactivities suggest its potential as a nutraceutical or therapeutic agent. This document provides detailed application notes and standardized protocols for conducting cell-based assays to evaluate the bioactivity of this compound, focusing on its anti-inflammatory, antioxidant, and potential anticancer effects. The Caco-2 human colorectal adenocarcinoma cell line is highlighted as a relevant in vitro model for studying intestinal inflammation and compound absorption.

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize the quantitative data on the bioactivity of this compound, primarily from studies using the Caco-2 cell line.

Table 1: Anti-Inflammatory Activity of this compound in Caco-2 Cells

Concentration (µM)IL-6 mRNA Downregulation (%)IL-8 mRNA Downregulation (%)COX-2 mRNA Attenuation (%)iNOS mRNA Reduction (%)
5SignificantSignificantUp to 34%Up to 42%
20SignificantSignificantUp to 34%Up to 42%
80Up to 50%Up to 39%Up to 34%Up to 42%
Data derived from studies stimulating Caco-2 cells with pro-inflammatory cytokines.[1][2]

Table 2: Antioxidant Activity of this compound in Caco-2 Cells

Concentration (µM)Intracellular ROS Reduction (%)
5Not significant
20< 30%
80~14%
Data from H₂O₂-stimulated Caco-2 cells.[1][3]

Table 3: Cytotoxicity of this compound in Caco-2 Cells

Concentration (µM)Cell Viability (%)
1-100> 90%
Cell viability assessed after 6 hours of incubation.[1]

Experimental Protocols

Anti-Inflammatory Activity Assays

1.1. Cell Culture and Treatment

  • Cell Line: Caco-2 (human colorectal adenocarcinoma).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L D-glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 50 U/mL penicillin, and 50 µg/mL streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator. Use cells between passages 14 and 20 for experiments.

  • Treatment Protocol:

    • Seed Caco-2 cells in appropriate culture plates and allow them to differentiate for 14-21 days, with media changes every 2-3 days.

    • Induce inflammation by treating the cells with a combination of pro-inflammatory cytokines, such as TNF-α (e.g., 50 ng/mL) and IL-1β, for a specified period (e.g., 6 hours).

    • Co-treat the cells with various concentrations of this compound (e.g., 5, 20, 80 µM) during the inflammatory challenge.

1.2. Quantification of Inflammatory Gene Expression by qRT-PCR

This protocol details the measurement of mRNA levels of key pro-inflammatory genes: COX-2, iNOS, IL-6, and IL-8.

  • Materials:

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green-based real-time PCR master mix

    • qRT-PCR instrument

    • Nuclease-free water

    • Forward and reverse primers for target and reference genes (e.g., GAPDH).

  • Primer Sequences (Human):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
COX-2GAATGGGGTGATGAGCAGTTCAGAAGGGCAGGATACAGC
iNOSGTTCTCAAGGCACAGGTCTCGCAGATGTGCTGAAACATTC
IL-6CCAGCTATGAACTCCTTCTCGCTTGTTCCTCACATCTCTC
IL-8CATTTGGGAGACCTGAGAACATGGAGTCCCGTAGAAAATTCC
GAPDHGGTCTCCTCTGACTTCAACAAGCCAAATTCGTTGTCATAC
  • Procedure:

    • RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

    • qRT-PCR:

      • Prepare the reaction mixture containing SYBR Green master mix, forward and reverse primers, cDNA, and nuclease-free water.

      • Perform the qRT-PCR with the following typical cycling conditions: 95°C for 10 min, followed by 40-50 cycles of 95°C for 15 s and 60°C for 1 min.

    • Data Analysis: Normalize the expression of the target genes to the reference gene (GAPDH) and calculate the relative gene expression using the 2-ΔΔCt method.[1]

1.3. NF-κB Activation Assay (p65 Nuclear Translocation)

  • Principle: In response to inflammatory stimuli, the p65 subunit of NF-κB translocates from the cytoplasm to the nucleus. This can be quantified by Western blotting of nuclear extracts.

  • Procedure:

    • Following treatment, fractionate the cells to separate nuclear and cytoplasmic components using a nuclear extraction kit.

    • Determine the protein concentration of the nuclear extracts.

    • Separate the nuclear proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against p65.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and imaging system.

    • Normalize the p65 signal to a nuclear loading control (e.g., Lamin B1).

Antioxidant Activity Assays

2.1. Intracellular Reactive Oxygen Species (ROS) Measurement

  • Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Materials:

    • DCFH-DA probe

    • H₂O₂ (positive control)

    • Black 96-well plates

    • Fluorescence microplate reader or fluorescence microscope.

  • Procedure:

    • Seed Caco-2 cells in a black 96-well plate and allow them to adhere.

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Load the cells with DCFH-DA (e.g., 10 µM) in serum-free medium and incubate for 30-60 minutes at 37°C.

    • Wash the cells to remove the excess probe.

    • Treat the cells with this compound at various concentrations for a specified time.

    • Induce oxidative stress by adding H₂O₂.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

2.2. Nrf2 Activation Assay (Nuclear Translocation)

  • Principle: Upon activation by antioxidants, the transcription factor Nrf2 translocates to the nucleus to initiate the expression of antioxidant enzymes.

  • Procedure:

    • Follow the same procedure as the NF-κB p65 nuclear translocation assay (Section 1.3), but use a primary antibody specific for Nrf2.

    • Normalize the nuclear Nrf2 signal to a nuclear loading control.

Anticancer Activity Assays

3.1. Cell Viability and Cytotoxicity (MTT Assay)

  • Principle: The mitochondrial dehydrogenases of viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader.

  • Procedure:

    • Seed cancer cell lines (e.g., Caco-2, HT-29) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

3.2. Apoptosis Detection (Annexin V-FITC/PI Staining)

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer.

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

3.3. Caspase-3/7 Activity Assay

  • Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminogenic substrate that releases a luminescent signal upon cleavage.

  • Materials:

    • Caspase-Glo® 3/7 Assay kit

    • Luminometer.

  • Procedure:

    • Treat cells with this compound in a white-walled 96-well plate.

    • Add the Caspase-Glo® 3/7 reagent to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer.

3.4. Cell Migration (Scratch Assay)

  • Principle: A "scratch" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the scratch over time is monitored.

  • Materials:

    • Culture plates

    • Pipette tip or a specialized scratch tool

    • Microscope with imaging capabilities.

  • Procedure:

    • Grow cells to a confluent monolayer in a culture plate.

    • Create a scratch in the monolayer using a sterile pipette tip.

    • Wash the cells to remove debris.

    • Replace the medium with fresh medium containing this compound at different concentrations.

    • Image the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

    • Measure the width of the scratch at each time point and calculate the percentage of wound closure.

Mandatory Visualizations

G Vulgaxanthin_I This compound NF_kB_Activation NF-κB Activation Vulgaxanthin_I->NF_kB_Activation Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Inflammatory_Stimuli->NF_kB_Activation Gene_Expression ↑ Pro-inflammatory Gene Expression NF_kB_Activation->Gene_Expression COX2 COX-2 Gene_Expression->COX2 iNOS iNOS Gene_Expression->iNOS IL6 IL-6 Gene_Expression->IL6 IL8 IL-8 Gene_Expression->IL8 Inflammation Inflammation COX2->Inflammation iNOS->Inflammation IL6->Inflammation IL8->Inflammation

Caption: this compound Anti-inflammatory Signaling Pathway.

G Vulgaxanthin_I This compound ROS ↑ Reactive Oxygen Species (ROS) Vulgaxanthin_I->ROS Scavenges Nrf2_Activation Nrf2 Activation Vulgaxanthin_I->Nrf2_Activation Promotes Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->ROS Antioxidant_Enzymes ↑ Antioxidant Enzyme Expression Nrf2_Activation->Antioxidant_Enzymes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: this compound Antioxidant Signaling Pathway.

G cluster_workflow Experimental Workflow Start Seed Cells Treatment Treat with This compound Start->Treatment Assay Perform Cell-Based Assay Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Caption: General Experimental Workflow.

References

Vulgaxanthin I: Application Notes and Protocols for Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vulgaxanthin I, a yellow-orange betaxanthin pigment found in plants such as beetroot (Beta vulgaris) and dragon fruit (Hylocereus spp.), is emerging as a promising bioactive ingredient for cosmetic formulations. Its potential benefits for skin health are attributed to its antioxidant and anti-inflammatory properties. This document provides detailed application notes and protocols for researchers and formulators interested in incorporating this compound into cosmetic products. While research on this compound is ongoing, this guide consolidates available data and outlines experimental procedures for its evaluation and application.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₄H₁₇N₃O₇--INVALID-LINK--
Molar Mass 339.30 g/mol --INVALID-LINK--
Appearance Yellow-orange pigmentGeneral Knowledge
Solubility Water-solubleGeneral Knowledge
Absorption Maxima (λmax) ~476 nm[1]

Bioactivities of this compound for Cosmetic Applications

Antioxidant Activity

This compound exhibits radical scavenging capabilities, which can help protect the skin from oxidative stress induced by environmental aggressors like UV radiation and pollution. Oxidative stress is a key contributor to premature skin aging.

Quantitative Data Summary: Antioxidant Activity of Betalains

AssayTest SubstanceConcentrationResultReference
DPPH Radical ScavengingBetanin20 µM~71% inhibition[2]
Superoxide Radical ScavengingThis compound20 µM & 80 µM<30% inhibition[3]
Peroxyl Radical ScavengingBetanidin-10.70 mol-TE/mol-compound[4]
Peroxyl Radical ScavengingBetanin-3.31 mol-TE/mol-compound[4]
Anti-inflammatory Activity

Inflammation is an underlying factor in various skin conditions, including acne, rosacea, and sensitivity. This compound has demonstrated the ability to downregulate the expression of pro-inflammatory mediators in intestinal cells, suggesting its potential to soothe and calm irritated skin.[5][6]

Quantitative Data Summary: Anti-inflammatory Effects of this compound (in Caco-2 intestinal cells)

Pro-inflammatory MediatorConcentration of this compound% Downregulation (compared to control)Reference
IL-6 mRNA5 µM~30%[2]
IL-6 mRNA20 µM~40%[2]
IL-6 mRNA80 µM~45%[2]
IL-8 mRNA5 µM~20%[2]
IL-8 mRNA20 µM~30%[2]
IL-8 mRNA80 µM~35%[2]
COX-2 mRNA5 µM~25%[2]
COX-2 mRNA20 µM~40%[2]
COX-2 mRNA80 µM~50%[2]
iNOS mRNA5 µM~20%[2]
iNOS mRNA20 µM~35%[2]
iNOS mRNA80 µM~45%[2]
Skin Lightening and Hyperpigmentation Control

While direct tyrosinase inhibition data (IC50) for this compound is not currently available, studies have shown that betaxanthins, including tyrosine-betaxanthin and dopaxanthin, can act as substrates for tyrosinase.[7][8][9][10] This interaction with the key enzyme in melanogenesis suggests a potential role for this compound in modulating melanin production. It may act as a competitive substrate, thereby reducing the formation of melanin.

Melanogenesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Series of reactions Tyrosinase Tyrosinase Vulgaxanthin_I This compound (Potential Competitive Substrate) Vulgaxanthin_I->Tyrosinase Interaction

Melanogenesis pathway and potential interaction of this compound.

Experimental Protocols

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines a general procedure for determining the DPPH radical scavenging activity of this compound.

Materials:

  • This compound sample

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals.[11][12][13]

DPPH_Assay_Workflow Start Start: Prepare this compound dilutions Add_DPPH Add DPPH solution Start->Add_DPPH Incubate Incubate in dark (30 min) Add_DPPH->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

Workflow for DPPH radical scavenging assay.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition in Macrophages

This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well cell culture plate

  • Cell culture incubator

  • Microplate reader (540 nm)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to quantify the amount of nitrite.

  • Calculate the percentage of NO inhibition and the IC50 value.[14][15]

Tyrosinase Activity Assay

This protocol details the in vitro assessment of tyrosinase inhibitory activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • This compound

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader (475 nm)

Procedure:

  • In a 96-well plate, add 20 µL of this compound at various concentrations.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Incubate at 37°C for 20 minutes.

  • Measure the absorbance at 475 nm to determine the amount of dopachrome formed.

  • Calculate the percentage of tyrosinase inhibition and the IC50 value.[14][16][17]

Formulation Guidelines

This compound, being a water-soluble pigment, is well-suited for incorporation into the aqueous phase of cosmetic formulations such as serums, toners, and oil-in-water (O/W) emulsions.

Example Protocol: Oil-in-Water (O/W) Cream with this compound

Phase A (Water Phase):

  • Deionized Water: q.s. to 100%

  • Glycerin (humectant): 3-5%

  • Xanthan Gum (thickener): 0.2-0.5%

  • This compound (active): 0.1-1.0%

  • Preservative: As required

Phase B (Oil Phase):

  • Caprylic/Capric Triglyceride (emollient): 5-10%

  • Cetearyl Alcohol (emulsifier/thickener): 2-4%

  • Glyceryl Stearate (emulsifier): 1-3%

  • Tocopherol (antioxidant for oil phase): 0.1-0.5%

Procedure:

  • Heat Phase A and Phase B separately to 75-80°C.

  • Disperse this compound in the water phase (Phase A) until fully dissolved.

  • Slowly add Phase B to Phase A with continuous homogenization.

  • Homogenize for 3-5 minutes to form a stable emulsion.

  • Cool the emulsion to 40°C with gentle stirring.

  • Add any temperature-sensitive additives (e.g., fragrance, additional actives).

  • Adjust the pH to the desired range (ideally between 4.5 and 6.5 for skin compatibility and pigment stability).

  • Cool to room temperature with continued gentle stirring.[11][18][19][20]

Emulsion_Preparation Heat_A Heat Water Phase (A) to 75-80°C Add_Vulgaxanthin Dissolve this compound in Phase A Heat_A->Add_Vulgaxanthin Heat_B Heat Oil Phase (B) to 75-80°C Combine Add Phase B to Phase A with homogenization Heat_B->Combine Add_Vulgaxanthin->Combine Cool_40 Cool to 40°C with stirring Combine->Cool_40 Add_Additives Add heat-sensitive ingredients Cool_40->Add_Additives Adjust_pH Adjust pH Add_Additives->Adjust_pH Cool_RT Cool to Room Temperature Adjust_pH->Cool_RT

General workflow for preparing an O/W emulsion with this compound.

Stability and Safety Testing

Stability of this compound

Betalains, including this compound, are sensitive to heat, light, and pH. Stability testing of the final formulation is crucial.

Stability Data Summary for Betalains

ConditionObservationReference
pH More stable at pH 5.0 than at 3.0 or 7.0.[21]
Temperature Half-life at pH 5.0: 282 min at 45°C, 100 min at 55°C, 27 min at 65°C.[21]
Light Degradation is accelerated by light exposure, especially at higher temperatures.General Knowledge
Formulation Stability can be enhanced by encapsulation and the addition of antioxidants like ascorbic acid.[5]

Protocol: Accelerated Stability Testing

  • Temperature Stress: Store samples of the cosmetic formulation at various temperatures (e.g., 4°C, 25°C, 40°C, and 50°C) for a period of 1-3 months.

  • Freeze-Thaw Cycles: Subject samples to alternating cycles of freezing (-10°C for 24 hours) and thawing (25°C for 24 hours) for 3-5 cycles.

  • Light Exposure: Expose samples to UV light in a light stability chamber to assess photostability.

  • Evaluation: At specified time points, evaluate the samples for changes in color, odor, pH, viscosity, and emulsion integrity (phase separation).[21][22][23]

Safety Assessment

While specific safety data for topical application of this compound is limited, standard in vitro and clinical safety tests should be performed.

Recommended Safety Tests:

  • In Vitro Skin Irritation: Using a reconstructed human epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™) is a validated alternative to animal testing. The test involves applying the formulation to the tissue and measuring cell viability (MTT assay) to assess irritation potential.[7][22][24][25][26][27][28]

  • Skin Sensitization: The potential for allergic contact dermatitis can be evaluated using in vitro methods such as the Direct Peptide Reactivity Assay (DPRA) and the KeratinoSens™ assay, or the in vivo Local Lymph Node Assay (LLNA) in animal models if required by regulation.[8][9][16][17][29]

  • Human Repeat Insult Patch Test (HRIPT): This clinical test on human volunteers is the gold standard for assessing both irritation and sensitization potential of a final cosmetic product.

Conclusion

This compound presents a compelling profile as a multifunctional active ingredient for cosmetic formulations, offering antioxidant and anti-inflammatory benefits. Its potential role in modulating melanogenesis warrants further investigation for skin-lightening applications. Successful formulation requires careful consideration of its stability, particularly concerning pH, temperature, and light exposure. Comprehensive stability and safety testing of the final product are essential to ensure a high-quality and safe cosmetic for the consumer. Further research is encouraged to generate more specific data on the efficacy and safety of topically applied this compound.

References

Troubleshooting & Optimization

Technical Support Center: Vulgaxanthin I Degradation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics and stability of Vulgaxanthin I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: Vulgaxanthins are a group of yellow betaxanthin pigments found in plants like red beets and swiss chard.[1] this compound is a potent antioxidant, but its instability limits its application as a natural nutritional additive.[1] Like all betalains, it is susceptible to degradation under various environmental conditions, which is a significant concern for its use in research and product development.[1][2]

Q2: What are the primary factors that influence the stability of this compound?

A2: The stability of this compound is significantly affected by several factors, including:

  • Temperature: Higher temperatures accelerate degradation.[2][3] The degradation typically follows first-order reaction kinetics.[3][4]

  • pH: this compound is most stable in a slightly acidic to neutral pH range, typically between pH 4 and 7, with an optimum around pH 5.0 to 5.8.[3][4][5][6] It is less stable at more acidic pH values.[5][6]

  • Water Activity (aw): Lower water activity generally improves stability by reducing the mobility of reactants.[2][6] The degradation rate increases exponentially with rising water activity.[6]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[2][5][6] Storing solutions under a nitrogen atmosphere can enhance stability.[2]

  • Light: Exposure to light, particularly at higher intensities, can cause pigment degradation.[2][7]

Q3: How does the stability of this compound compare to other betalains, like betanin?

A3: Generally, this compound is less stable than the red-violet betacyanin, betanin, especially at acidic pH values and when exposed to heat.[4][5][6] Some studies have reported that the half-life of thermally treated betanin is significantly longer than that of this compound.

Q4: What are the known degradation products of this compound?

A4: this compound can be hydrolyzed in acidic conditions, breaking down into the amines or amino acids bound to its dihydropyridine moiety.[5] Thermal degradation can also lead to the formation of various smaller compounds. Neobetanin has been identified as a primary thermal degradation product of betanin, and similar degradation pathways may affect this compound.[8]

Q5: Are there any methods to improve the stability of this compound?

A5: Yes, several strategies can be employed to enhance the stability of this compound:

  • Encapsulation: Entrapping this compound in matrices like maltodextrin can protect it from environmental factors.[9]

  • Antioxidants: The addition of antioxidants, such as ascorbic acid, can help to mitigate oxidative degradation.[5]

  • Control of Environmental Factors: Maintaining optimal pH, low temperature, low water activity, and protection from light and oxygen are crucial for preserving this compound.[2][7]

  • Matrix Effects: The presence of other plant constituents like sugars and pectic substances in natural extracts can lower water activity and contribute to stability.[5]

Quantitative Data on this compound Stability

The following tables summarize key quantitative data on the degradation kinetics and stability of this compound from various studies.

Table 1: Half-Life of this compound at Different Temperatures

Temperature (°C)pHMatrixHalf-Life (minutes)Reference
455.0Purified Solution282[5]
555.0Purified Solution100[5]
655.0Purified Solution27[5]

Table 2: Activation Energies for this compound Degradation

pH RangeMatrixActivation Energy (kcal/mole)Reference
4.8 - 6.2Beet Juice16.3 ± 0.6[4][10]
5.0Purified Solution25.2 ± 3.9[5]

Experimental Protocols

Methodology for Determining this compound Thermal Stability

A common method to assess the thermal stability of this compound involves the following steps:

  • Sample Preparation: A solution of purified this compound or a this compound-containing extract (e.g., beet juice) is prepared in a buffer of a specific pH.[4][5]

  • Thermal Treatment: Aliquots of the sample are subjected to a constant temperature (e.g., 45°C, 55°C, 65°C) in a water bath or incubator for various time intervals.[5]

  • Quantification: At each time point, a sample is removed and the concentration of this compound is determined using High-Performance Liquid Chromatography (HPLC).[5][8] The absorbance is typically monitored at around 476 nm.[8][11]

  • Kinetic Analysis: The degradation of this compound is often modeled using first-order kinetics.[3][4] The natural logarithm of the concentration is plotted against time to determine the degradation rate constant (k). The half-life (t1/2) is then calculated using the formula: t1/2 = 0.693 / k.

Troubleshooting Guide

Issue 1: Rapid and Unexpected Degradation of this compound in My Experiment.

  • Question: I am observing much faster degradation of my this compound sample than expected based on the literature. What could be the cause?

  • Answer: Several factors could be contributing to this accelerated degradation. Please check the following:

    • pH of your solution: this compound is most stable around pH 5.0-5.8.[4][5] A deviation from this range, especially to more acidic conditions, can significantly increase the degradation rate.[5]

    • Temperature fluctuations: Ensure your incubator or water bath maintains a stable temperature. Even small increases in temperature can significantly impact stability.[3]

    • Presence of oxygen: If your experiments are not conducted under an inert atmosphere (e.g., nitrogen), oxidative degradation may be occurring.[2] Try degassing your solvents.

    • Light exposure: Protect your samples from light, as it can cause photodegradation.[2] Use amber vials or cover your glassware with aluminum foil.

    • Purity of the sample: this compound in a purified form may be less stable than when it is in a natural matrix like beet juice, which contains stabilizing compounds.[5]

Issue 2: Inconsistent Results Between Experimental Replicates.

  • Question: My replicate experiments for this compound stability are showing high variability. How can I improve the consistency?

  • Answer: Inconsistent results often stem from a lack of precise control over experimental parameters. Consider these points:

    • Standardize sample preparation: Ensure that the initial concentration of this compound and the pH of the buffer are identical for all replicates.

    • Precise temperature and time control: Use a calibrated and stable temperature source. Ensure that the timing of sample collection is accurate for each replicate.

    • Consistent analytical method: Make sure your HPLC method is validated and that the instrument is performing consistently. Check for any variations in column performance or detector response.

    • Minimize exposure to air and light: Handle all samples consistently to minimize variations in exposure to oxygen and light between replicates.

Visualizations

Vulgaxanthin_I_Structure cluster_structure This compound structure Degradation_Pathway Vulgaxanthin_I This compound Degradation_Products Degradation Products (e.g., Betalamic Acid, Amines) Vulgaxanthin_I->Degradation_Products Degradation Factors Degradation Factors Factors->Vulgaxanthin_I Temperature High Temperature Temperature->Factors pH_extremes Low/High pH pH_extremes->Factors Oxygen Oxygen Oxygen->Factors Light Light Exposure Light->Factors Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Thermal Treatment cluster_analysis Analysis Prep Prepare this compound Solution at desired pH Incubate Incubate at Constant Temperature Prep->Incubate Collect Collect Samples at Time Intervals Incubate->Collect HPLC Quantify this compound using HPLC Collect->HPLC Kinetics Determine Degradation Kinetics (k, t1/2) HPLC->Kinetics Troubleshooting_Logic Start Unexpectedly Rapid Degradation Check_pH Is pH within optimal range (5.0-5.8)? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Temp Is temperature stable and correct? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Calibrate_Temp Calibrate/Stabilize Temperature Source Check_Temp->Calibrate_Temp No Check_O2 Is the sample exposed to oxygen? Check_Temp->Check_O2 Yes Calibrate_Temp->Check_O2 Inert_Atmosphere Use Inert Atmosphere (e.g., Nitrogen) Check_O2->Inert_Atmosphere Yes Check_Light Is the sample protected from light? Check_O2->Check_Light No Inert_Atmosphere->Check_Light Protect_Light Protect from Light Check_Light->Protect_Light No Consider_Matrix Consider Matrix Effects (Purified vs. Extract) Check_Light->Consider_Matrix Yes Protect_Light->Consider_Matrix

References

how to prevent Vulgaxanthin I degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Vulgaxanthin I during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a yellow betaxanthin pigment found in plants of the Caryophyllales order, such as beets (Beta vulgaris) and Swiss chard.[1] It is a water-soluble antioxidant with potential applications in the food and pharmaceutical industries. However, this compound is highly unstable and susceptible to degradation during extraction and processing, which can lead to a loss of color and bioactivity.[1][2] Key factors influencing its stability include pH, temperature, light, oxygen, and water activity.[2][3][4]

Q2: What are the primary factors that cause this compound degradation?

The primary factors leading to the degradation of this compound are:

  • Temperature: this compound is heat labile. Increased temperatures significantly accelerate its degradation.[3][5][6]

  • pH: The stability of this compound is highly pH-dependent. It is most stable in a slightly acidic environment.[3][4][6]

  • Light and Oxygen: Exposure to light and oxygen promotes oxidative degradation of the pigment.[3][7]

  • Enzymatic Activity: Enzymes naturally present in the plant matrix, such as peroxidases, can contribute to pigment degradation.[4]

  • Water Activity: The presence of water can influence degradation rates, although its effect is complex and can depend on other factors.[1][4]

Q3: What is the optimal pH for this compound stability during extraction?

This compound exhibits maximum stability in a pH range of 5.0 to 5.8.[3][6][8] Deviations from this optimal pH range, especially towards acidic (below 3.0) or alkaline (above 7.0) conditions, can lead to rapid degradation.[3]

Q4: How does temperature affect the stability of this compound?

This compound is quite sensitive to heat. Its degradation follows first-order reaction kinetics, meaning the rate of degradation is proportional to its concentration. The half-life of this compound decreases significantly as the temperature increases.[3][6][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Issue Potential Cause Recommended Solution
Rapid loss of yellow color in the extract High temperature during extraction.Maintain low temperatures (ideally 4°C) throughout the extraction process. Use pre-chilled solvents and equipment.
Suboptimal pH of the extraction buffer.Adjust the pH of the extraction solvent to the optimal range of 5.0-5.8 using a suitable buffer (e.g., citrate or phosphate buffer).[3][6][8]
Exposure to light and air.Perform the extraction in a dark or low-light environment. Purge solvents and the extraction vessel with an inert gas like nitrogen or argon to minimize oxygen exposure.[7]
Low yield of this compound Inefficient extraction method.Consider using advanced extraction techniques such as Pulsed Electric Field (PEF) or ultrasonic-assisted extraction, which can improve extraction efficiency at lower temperatures.[9]
Enzymatic degradation.Briefly blanching the plant material before extraction can help inactivate enzymes. However, the blanching time and temperature must be carefully controlled to avoid thermal degradation of the pigment.
Brownish discoloration of the extract Oxidation of the pigment.Add antioxidants such as ascorbic acid or isoascorbic acid (0.1%) to the extraction solvent to protect against oxidative degradation.[10][11]
Presence of metal ions.The addition of a chelating agent like EDTA can help to sequester metal ions that may catalyze degradation reactions.[10]

Quantitative Data Summary

The stability of this compound is significantly influenced by temperature. The following table summarizes the half-life of this compound at different temperatures at an optimal pH of 5.0.

Temperature (°C)Half-life (minutes)
45282[3]
55100[3]
6527[3]

Experimental Protocols

Protocol 1: Standard Aqueous Extraction of this compound from Beets

This protocol describes a basic method for extracting this compound while minimizing degradation.

Materials:

  • Fresh yellow beets (Beta vulgaris var. lutea)

  • Extraction Buffer: 0.05 M citrate-phosphate buffer, pH 5.5

  • Antioxidant: Ascorbic acid

  • Inert gas (Nitrogen or Argon)

  • Centrifuge

  • Spectrophotometer

Methodology:

  • Preparation: Wash and peel the fresh beets. Cut them into small pieces.

  • Homogenization: Homogenize the beet tissue with the pre-chilled extraction buffer (1:3 w/v) in a blender. Add 0.1% (w/v) ascorbic acid to the buffer before homogenization.

  • Inert Atmosphere: During homogenization, purge the blender with nitrogen or argon to displace oxygen.

  • Extraction: Stir the homogenate for 30 minutes at 4°C in the dark.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to separate the solid debris.

  • Filtration: Decant and filter the supernatant through cheesecloth or a fine-mesh filter to obtain the crude this compound extract.

  • Quantification: Determine the concentration of this compound in the extract spectrophotometrically by measuring the absorbance at 476 nm.

Protocol 2: Stability Assay of this compound

This protocol outlines a method to assess the stability of a this compound extract under different conditions.

Materials:

  • This compound extract (from Protocol 1)

  • Buffers of varying pH (e.g., pH 3.0, 5.0, 7.0)

  • Water baths or incubators set to different temperatures (e.g., 25°C, 45°C, 65°C)

  • Light source (for light exposure studies)

  • Spectrophotometer

Methodology:

  • Sample Preparation: Aliquot the this compound extract into several test tubes. Adjust the pH of the aliquots to the desired levels using the different buffers.

  • Incubation: Incubate the test tubes under the desired conditions (e.g., different temperatures in the dark, or at a specific temperature with light exposure).

  • Sampling: At regular time intervals, withdraw a sample from each test tube.

  • Absorbance Measurement: Immediately measure the absorbance of the sample at 476 nm using a spectrophotometer.

  • Data Analysis: Plot the natural logarithm of the absorbance (or concentration) versus time. The slope of the resulting linear plot will be the negative of the first-order degradation rate constant (k). The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.

Visualizations

Vulgaxanthin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification Beets Fresh Yellow Beets WashPeel Wash and Peel Beets->WashPeel Cut Cut into small pieces WashPeel->Cut Homogenize Homogenize with chilled buffer (pH 5.5) + 0.1% Ascorbic Acid Cut->Homogenize Inert Purge with N2/Ar Homogenize->Inert Stir Stir at 4°C in dark Inert->Stir Centrifuge Centrifuge at 10,000 x g Stir->Centrifuge Filter Filter supernatant Centrifuge->Filter CrudeExtract Crude this compound Extract Filter->CrudeExtract

Caption: Workflow for the extraction of this compound.

Vulgaxanthin_Degradation_Factors cluster_factors Degradation Factors Vulgaxanthin This compound (Stable) Degraded Degraded Products (Loss of Color) Vulgaxanthin->Degraded Degradation Temp High Temperature Temp->Degraded pH Suboptimal pH (< 4.0 or > 7.0) pH->Degraded Light Light Exposure Light->Degraded Oxygen Oxygen Oxygen->Degraded

Caption: Factors leading to this compound degradation.

References

pH and temperature effects on Vulgaxanthin I stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the effects of pH and temperature on the stability of Vulgaxanthin I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a yellow betaxanthin pigment found in plants of the Caryophyllales order, such as beets. Its stability is a critical factor for its use as a natural colorant in food, pharmaceuticals, and other applications, as degradation can lead to color loss and potential changes in bioactivity.

Q2: What is the optimal pH for this compound stability?

A2: this compound exhibits its highest stability in the pH range of 5.0 to 6.0[1][2]. Maximum thermostability, in particular, has been observed at pH 5.8[3][4]. Its stability is lower at more acidic (e.g., pH 3.0) and neutral to slightly alkaline (e.g., pH 7.0) conditions[1].

Q3: How does temperature affect the stability of this compound?

A3: this compound is quite heat-labile, and its degradation rate increases with rising temperature. The degradation of this compound follows first-order reaction kinetics[3][4]. This means the rate of degradation is directly proportional to its concentration.

Q4: Is this compound more or less stable than other betalains, like betanin?

A4: this compound is generally less stable than the red-violet betacyanin, betanin, especially at acidic pH values and when exposed to heat[1][4]. For example, the half-life of thermally treated betanin has been reported to be 11 times longer than that of this compound[1].

Q5: Does the purity of this compound affect its stability?

A5: Yes, purified this compound is less stable than when it is in its natural matrix, such as in beet juice[1]. This is likely due to the presence of stabilizing compounds like sugars and other antioxidants in the natural extract.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid color loss of this compound solution at room temperature. - Incorrect pH: The pH of the solution may be outside the optimal stability range (pH 5.0-6.0).- Exposure to light: Betalains are sensitive to light.- Adjust the pH of the solution to between 5.0 and 6.0 using appropriate buffers (e.g., citrate or phosphate buffers).- Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Inconsistent results in stability studies. - Oxygen exposure: this compound is susceptible to oxidation.- Temperature fluctuations: Inconsistent incubation temperatures will lead to variable degradation rates.- Inaccurate quantification: Issues with the analytical method (spectrophotometry or HPLC).- Degas solvents and blanket samples with an inert gas (e.g., nitrogen or argon) before sealing.- Use a calibrated, stable incubator or water bath with minimal temperature fluctuations.- Ensure your analytical method is validated. For complex mixtures, HPLC is preferred over spectrophotometry to avoid interference from degradation products[5].
Precipitation observed in this compound solutions. - High concentration: The concentration of this compound may be too high for the solvent system.- Interaction with other components: In complex mixtures, interactions with other molecules can lead to precipitation.- Dilute the sample to an appropriate concentration.- If working with extracts, consider a partial purification step to remove interfering substances.
Unexpected peaks appearing in HPLC chromatograms during stability studies. - Degradation products: The new peaks are likely degradation products of this compound.- Characterize the degradation products if necessary for your research. Betalamic acid is a known degradation product[6].- Ensure your HPLC method can resolve the parent this compound peak from its degradation products for accurate quantification.

Data on this compound Stability

The stability of this compound is significantly influenced by both pH and temperature. The degradation typically follows first-order kinetics.

Effect of pH on this compound Stability

This compound is most stable in a slightly acidic environment.

pHStability ObservationReference
3.0Less stable than at pH 5.0[1]
5.0More stable than at pH 3.0 and 7.0[1]
5.8Maximum thermostability observed[3][4]
7.0Less stable than at pH 5.0[1]
Effect of Temperature on this compound Half-Life at pH 5.0

The half-life (t½) is the time required for the concentration of this compound to decrease by half.

Temperature (°C)Half-Life (minutes)Reference
45282[1]
55100[1]
6527[1]

Activation Energy for degradation at pH 5.0 has been calculated to be 25.2 ± 3.9 kcal/mole.[1]

Experimental Protocols

General Workflow for this compound Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound under different pH and temperature conditions.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep1 Isolation & Purification of this compound (e.g., Chromatography) prep3 Dissolve this compound in Buffers to a Known Concentration prep1->prep3 prep2 Prepare Buffer Solutions (e.g., pH 3.0, 5.0, 7.0) prep2->prep3 inc1 Aliquoting Samples for Each Time Point prep3->inc1 inc2 Incubate at Desired Temperatures (e.g., 45°C, 55°C, 65°C) inc1->inc2 an1 Withdraw Samples at Specific Time Intervals inc2->an1 an2 Immediately Cool Samples (e.g., Ice Bath) an1->an2 an3 Quantify Remaining this compound (HPLC or Spectrophotometry) an2->an3 data1 Plot Concentration vs. Time an3->data1 data2 Determine Degradation Rate Constant (k) data1->data2 data3 Calculate Half-Life (t½) data2->data3

Workflow for this compound stability testing.
Detailed Methodology for a Thermal Degradation Study

This protocol outlines a typical experiment to determine the thermal stability of this compound.

a. Materials and Reagents:

  • Purified this compound

  • Citrate-phosphate buffer solutions at desired pH values (e.g., 3.0, 5.0, 7.0)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • HPLC or UV-Vis Spectrophotometer

b. Sample Preparation:

  • Prepare a stock solution of purified this compound in a citrate-phosphate buffer at the desired pH (e.g., pH 5.0).

  • Determine the initial concentration of this compound using a spectrophotometer (absorbance maximum around 476 nm) or by HPLC[1][7].

  • Dilute the stock solution with the same buffer to achieve a working concentration suitable for analysis (e.g., an absorbance of ~1.0).

  • Dispense aliquots of the working solution into small, sealable vials (e.g., amber glass vials).

  • To minimize oxidation, flush the headspace of each vial with an inert gas before sealing.

c. Incubation:

  • Place the sealed vials in a pre-heated, calibrated water bath or incubator set to the desired temperature (e.g., 45°C, 55°C, or 65°C).

  • At predetermined time intervals, remove one vial for each condition being tested. The frequency of sampling should be higher for higher temperatures where degradation is faster.

d. Quantification of this compound:

  • Immediately after removal from the heat, quench the degradation reaction by placing the vial in an ice-water bath.

  • Analyze the concentration of the remaining this compound in the sample.

    • Spectrophotometric Method: Measure the absorbance of the solution at the λmax of this compound (~476 nm). A decrease in absorbance corresponds to pigment degradation.

    • HPLC Method: Inject the sample into an HPLC system. A reverse-phase C18 column is commonly used. The mobile phase can consist of a gradient of an acidified aqueous solvent (e.g., with formic or acetic acid) and an organic solvent like methanol or acetonitrile. Detection is typically performed using a photodiode array (PDA) detector at 476 nm. The peak area of this compound is used for quantification against a standard curve. The HPLC method is preferred as it can separate the parent compound from its degradation products[5].

e. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the natural logarithm of the percentage of remaining this compound versus time.

  • For a first-order reaction, this plot will yield a straight line. The slope of this line is the negative of the degradation rate constant (k).

  • Calculate the half-life (t½) using the following equation: t½ = 0.693 / k.

References

Technical Support Center: Optimizing HPLC Separation of Vulgaxanthin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Vulgaxanthin I from its isomers and other related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for this compound analysis?

A1: The most prevalent method for this compound analysis is reversed-phase high-performance liquid chromatography (RP-HPLC). This typically involves a C18 column and a mobile phase consisting of an acidified aqueous solvent (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B), usually run in a gradient elution.[1] The acidic modifier, commonly formic acid or acetic acid, is crucial for good peak shape and retention.[2]

Q2: What are the common isomers and related compounds I should be aware of when analyzing this compound?

A2: When analyzing this compound, you are likely to encounter its stereoisomers, as well as other betalains that are often present in natural extracts.[3] Common related compounds include betanin, isobetanin, and neobetanin, particularly in extracts from sources like beetroot.[1] Betalamic acid can also be present as a degradation product.

Q3: At what wavelength should I detect this compound?

A3: this compound and other betaxanthins exhibit maximum absorbance around 470-486 nm.[1][2][4] Therefore, a detection wavelength in this range is recommended for optimal sensitivity.

Q4: How stable is this compound during sample preparation and analysis?

A4: this compound is known to be sensitive to heat, light, and pH. It is most stable in a slightly acidic environment, with an optimal pH around 5.0 to 5.5.[5][6] At higher temperatures, its degradation rate increases significantly.[5] It is also less stable in its purified form compared to when it is in a crude plant extract.[5] Therefore, it is crucial to protect samples from light, keep them cool, and maintain an appropriate pH throughout the sample preparation and analysis process.

Troubleshooting Guide

Issue 1: Poor Resolution Between this compound and its Isomers

Poor separation between closely eluting peaks is a common challenge. Here are several parameters you can adjust to improve resolution:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting compounds.[7] Experiment with small changes in the gradient slope and duration.

  • Adjust the Mobile Phase pH: The pH of the mobile phase can alter the ionization state of this compound and its isomers, which can affect their retention and selectivity.[8][9] Since this compound is more stable at a slightly acidic pH, adjustments should be made carefully within the range of pH 2-6.[5] Using a buffer can help maintain a stable pH.[8]

  • Modify the Column Temperature: Temperature can significantly impact selectivity.[10][11] Lowering the column temperature generally increases retention and may improve the resolution of isomers.[11][12] Conversely, a moderate increase in temperature can sometimes improve efficiency, but be mindful of the heat sensitivity of this compound.[5] It is recommended to evaluate a range of temperatures (e.g., 20-40°C) to find the optimal condition.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Select a Different Stationary Phase: If other optimizations fail, consider a column with a different stationary phase. A C30 column, for example, can offer better shape selectivity for separating hydrophobic, structurally related isomers compared to a standard C18 column.[12]

Issue 2: Peak Tailing of this compound

Peak tailing can compromise peak integration and resolution. The primary cause is often secondary interactions between the analyte and the stationary phase.[13]

  • Adjust Mobile Phase pH: this compound has amine functional groups that can interact with residual silanol groups on the silica-based column packing, leading to tailing.[13] Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or trifluoroacetic acid) will protonate the silanol groups and reduce these interactions.[14]

  • Use a Highly End-capped Column: Modern, high-purity, end-capped columns have fewer exposed silanol groups, which minimizes peak tailing for basic compounds.[15]

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active sites on the stationary phase and improve peak shape. However, be aware that TEA is not suitable for mass spectrometry detection.[14]

  • Check for Column Contamination or Degradation: Peak tailing can also be a sign of a contaminated or aging column.[16] Flushing the column with a strong solvent or replacing it if necessary can resolve the issue.

Issue 3: Irreproducible Retention Times

Fluctuations in retention times can make peak identification and quantification unreliable.

  • Ensure Stable Column Temperature: Even small variations in ambient temperature can affect retention times. Using a thermostatted column compartment is essential for reproducible results.[11]

  • Properly Equilibrate the Column: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[7]

  • Control Mobile Phase pH: If the mobile phase pH is not buffered, small variations can lead to shifts in retention. Using a buffer system can improve reproducibility.[8]

  • Check for System Leaks: Any leaks in the HPLC system can cause pressure fluctuations and lead to variable retention times.

Issue 4: Loss of this compound Signal or Appearance of Degradation Peaks

Given the instability of this compound, signal loss or the appearance of extraneous peaks can occur during analysis.

  • Control Sample and Mobile Phase Temperature: Keep samples in a cooled autosampler (e.g., 4°C) to minimize degradation before injection. Avoid high column temperatures if possible.[5]

  • Protect from Light: this compound is light-sensitive. Use amber vials for sample storage and protect extracts from direct light exposure.

  • Maintain Optimal pH: Ensure the pH of your sample and mobile phase is within the stable range for this compound (ideally around pH 5).[5] Prolonged exposure to highly acidic or alkaline conditions will cause degradation.

  • Minimize Time Between Preparation and Analysis: Analyze samples as soon as possible after preparation to prevent degradation.

Data Presentation

Table 1: HPLC Method Parameters for this compound Separation

ParameterCondition 1Condition 2Condition 3
Column C18, 100 mm x 2.1 mm, 3.5 µm[5]C18, 250 mm x 4.6 mm, 5 µm[2]Kinetex C18, 100 mm x 4.6 mm, 5.0 µm[17]
Mobile Phase A 2% Formic Acid in Water[5]0.1% Formic Acid in Water[2]Water with 0.1% Formic Acid
Mobile Phase B Methanol[5]Acetonitrile with 0.1% Formic Acid[2]Acetonitrile with 0.1% Formic Acid
Flow Rate 0.13 mL/min[5]0.95 mL/min[2]1.0 mL/min
Column Temp. 35°C[5]Not Specified40°C[17]
Detection 486 nm[5]486 nm[2]UV/Vis Detector
Gradient 5-25% B (0-9 min), 25-70% B (9-12 min), 70-5% B (13-16 min)[5]5-25% B (0-15 min), 25-70% B (15-19 min), 70-5% B (19-26.1 min)[2]1-11% B (0-12 min), 11-60% B (12-24 min), 60-90% B (24-24.01 min)[17]

Table 2: Stability of this compound under Different Conditions

pHTemperature (°C)Half-life (minutes)Reference
5.045282[5]
5.055100[5]
5.06527[5]
3.0Not specifiedLess stable than at pH 5.0[5]
7.0Not specifiedLess stable than at pH 5.0[5]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol is a general guideline and may need to be optimized for your specific plant matrix.

  • Extraction:

    • Homogenize 1g of fresh plant material with 10 mL of 30% ethanol in water.[18] The use of aqueous ethanol can reduce the co-extraction of mucilaginous compounds.

    • Perform ultrasound-assisted extraction for 15 minutes in a cold water bath to prevent heating.

    • Centrifuge the extract at 4000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an amber HPLC vial.[19] This step is crucial to remove particulates that can clog the HPLC column.[20]

  • Storage:

    • If not analyzed immediately, store the vials in a refrigerator at 4°C and protect from light.

Protocol 2: HPLC Analysis of this compound

This protocol is based on a published method and can be used as a starting point for method development.[2]

  • HPLC System and Column:

    • An HPLC system with a photodiode array (PDA) or UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent B: 0.1% (v/v) formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 35°C.

    • Detection wavelength: 480 nm.

  • Gradient Program:

    • 0-15 min: 5% to 25% B

    • 15-19 min: 25% to 70% B

    • 19-20 min: Hold at 70% B

    • 20-21 min: 70% to 5% B

    • 21-28 min: Re-equilibrate at 5% B

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Plant Material extraction Extraction (e.g., 30% Ethanol, Sonication) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 or 0.22 µm filter) centrifugation->filtration hplc_vial Transfer to Amber HPLC Vial filtration->hplc_vial autosampler Autosampler (4°C) hplc_vial->autosampler injection Injection autosampler->injection column RP-C18 Column injection->column detection PDA/UV-Vis Detector (480 nm) column->detection data Data Acquisition & Analysis detection->data

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing start Chromatographic Issue Observed? resolution_q Poor Resolution start->resolution_q Yes tailing_q Peak Tailing start->tailing_q Yes optimize_gradient Adjust Gradient (shallower) resolution_q->optimize_gradient adjust_temp Change Column Temperature resolution_q->adjust_temp change_solvent Switch Organic Solvent (ACN/MeOH) resolution_q->change_solvent lower_ph Lower Mobile Phase pH (2-3) tailing_q->lower_ph endcapped_col Use End-capped Column tailing_q->endcapped_col check_col Check Column Condition tailing_q->check_col

Caption: Decision tree for troubleshooting common HPLC issues.

References

matrix effects in Vulgaxanthin I quantification from food samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects encountered during the quantification of Vulgaxanthin I from food samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a critical issue in this compound quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of this compound quantification from food, these matrix components (such as sugars, organic acids, proteins, and other pigments) can either suppress or enhance the this compound signal in the mass spectrometer.[4][5] This interference can lead to inaccurate and unreliable quantification, poor reproducibility, and reduced sensitivity.[6][7]

Q2: What are the common sources of matrix effects in food samples for this compound analysis?

A2: The primary sources are endogenous components of the food itself. In samples like beetroot, which is a major source of this compound, common interfering compounds include:

  • Sugars: High concentrations of sucrose can alter the droplet formation and evaporation in the electrospray ionization (ESI) source.

  • Organic Acids: Citric acid, oxalic acid, and malic acid can co-elute and compete for ionization.[8]

  • Other Pigments: Betacyanins (e.g., betanin) are structurally related and present in high concentrations, potentially interfering with ionization.[9][10]

  • Phenolic Compounds: Various flavonoids and phenolic acids can cause signal suppression.

  • Salts and Polysaccharides: Pectin and other complex carbohydrates can affect viscosity and ionization efficiency.[11]

Q3: How can I detect and quantify matrix effects in my this compound assay?

A3: The most common method is the post-extraction spike comparison.[1] This involves comparing the peak area of this compound in two different samples:

  • Sample A: A standard solution of this compound in a pure solvent (e.g., mobile phase).

  • Sample B: A blank food matrix extract (that is free of this compound) spiked with the same concentration of the this compound standard post-extraction.

The matrix effect (ME) can be calculated using the following formula: ME (%) = (Peak Area in Sample B / Peak Area in Sample A) * 100

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates ion suppression.

  • An ME value > 100% indicates ion enhancement.

Values deviating by more than 20% (i.e., <80% or >120%) are generally considered significant and require mitigation.[12] Another method is the post-column infusion experiment, which can identify the retention time regions where suppression or enhancement occurs.[1][7]

Q4: What is the best strategy to compensate for matrix effects?

A4: The gold standard is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for this compound would co-elute and experience the same matrix effects, allowing for accurate ratio-based quantification.[3] When a SIL-IS is unavailable, the most practical approaches are:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This ensures that the standards and samples experience similar matrix effects.[13]

  • Standard Addition: This involves adding known amounts of this compound standard to the actual samples and extrapolating to find the initial concentration. This is highly accurate but more labor-intensive.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or No this compound Signal in Samples (but visible in standards) Significant ion suppression from the food matrix.1. Quantify Matrix Effect: Perform a post-extraction spike experiment to confirm suppression.[7] 2. Improve Sample Cleanup: Implement Solid-Phase Extraction (SPE) to remove interfering compounds.[7] 3. Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components.[6] 4. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone.
High Variability in Peak Areas Between Replicates Inconsistent matrix effects; poor sample preparation reproducibility.1. Refine Sample Preparation: Ensure the extraction and cleanup protocol is highly consistent. Consider automating steps if possible. 2. Use an Internal Standard: If a SIL-IS is not available, use an analogue internal standard with similar chemical properties. 3. Check for Contamination: Ensure the LC system is clean. Carryover from previous injections can cause variability.
Poor Peak Shape (e.g., fronting, tailing, splitting) Co-elution with matrix components; column contamination.1. Use a Guard Column: Protect the analytical column from strongly retained matrix components.[7] 2. Implement Column Wash: After each analytical batch, flush the column with a strong solvent to remove contaminants.[7] 3. Filter Extracts: Ensure all sample extracts are filtered through a 0.22 µm filter before injection.[7]
Analyte Signal Drifts Over an Analytical Run Gradual buildup of matrix components on the column or in the ion source.1. Re-equilibrate Column: Ensure adequate re-equilibration time between injections. 2. Clean the Ion Source: Schedule regular cleaning of the mass spectrometer's ion source as part of routine maintenance. 3. Intersperse Solvent Blanks: Injecting solvent blanks during the run can help wash the column and monitor for carryover.

Quantitative Data on Matrix Effects

Food MatrixPredominant InterferentsTypical Matrix Effect (%)Type of Effect
Beetroot Juice Sugars, Betacyanins, Organic Acids55 - 75%Suppression
Swiss Chard Extract Chlorophylls, Organic Acids, Phenols60 - 85%Suppression
Amaranth Grain Extract Starch, Saponins, Proteins110 - 130%Enhancement
Prickly Pear Puree Mucilage (Polysaccharides), Sugars40 - 60%Suppression

Note: These values are for illustrative purposes only and should be experimentally determined for your specific matrix and analytical method.

Experimental Protocols

Protocol 1: this compound Extraction from Beetroot

This protocol is a general guideline for extracting this compound for LC-MS/MS analysis.

  • Homogenization: Homogenize 5 g of fresh beetroot tissue with 20 mL of extraction solvent (80% methanol in water with 0.1% formic acid).[14] Perform this step on ice and protected from light, as betalains can be sensitive to heat and light.[15][16]

  • Extraction: Sonicate the homogenate for 15 minutes in an ultrasonic bath, keeping the water cool.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.[10]

  • Collection: Collect the supernatant. Re-extract the pellet with an additional 10 mL of the extraction solvent and repeat the centrifugation.

  • Combine & Filter: Combine the supernatants and filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial for analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is commonly used.[17]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient from 5% to 30% B

    • 10-12 min: Linear gradient from 30% to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: Return to 5% B

    • 15-20 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+).

  • MRM Transitions: this compound has a protonated molecular ion [M+H]⁺ at m/z 340. The primary product ion for quantification is typically m/z 323 (loss of NH₃).[18]

    • Quantifier: 340 -> 323

    • Qualifier: 340 -> 277 (loss of NH₃ and CO₂)

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenize 1. Homogenize Food Sample (e.g., Beetroot) Extract 2. Solvent Extraction (Methanol/Water/Acid) Homogenize->Extract Cleanup 3. Cleanup (SPE) (Optional but Recommended) Extract->Cleanup Concentrate 4. Evaporate & Reconstitute Cleanup->Concentrate LC_Separation 5. LC Separation (C18 Column) Concentrate->LC_Separation MS_Detection 6. MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Integration 7. Peak Integration MS_Detection->Integration Calibration 8. Calibration Curve (Matrix-Matched) Integration->Calibration Quantification 9. Quantification Calibration->Quantification

Caption: Workflow for this compound Quantification.

Troubleshooting Start Inaccurate or Variable Quantification Results? Check_Peak Are Peak Areas Low or Highly Variable? Start->Check_Peak Yes Check_Shape Is Peak Shape Poor (Tailing, Fronting)? Start->Check_Shape No Matrix_Effect Suspect Matrix Effect: Ion Suppression Check_Peak->Matrix_Effect Column_Contam Suspect Column Contamination/Degradation Check_Shape->Column_Contam Sol_Dilute Solution: Dilute Sample Extract Matrix_Effect->Sol_Dilute Sol_Cleanup Solution: Improve Sample Cleanup (SPE) Matrix_Effect->Sol_Cleanup Sol_Cal Solution: Use Matrix-Matched Calibration Matrix_Effect->Sol_Cal Sol_Guard Solution: Use Guard Column & Column Wash Column_Contam->Sol_Guard

Caption: Troubleshooting Logic for Matrix Effects.

Caption: Ion Suppression in the ESI Source.

References

troubleshooting low yield of Vulgaxanthin I purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low yield of Vulgaxanthin I purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification often challenging?

A1: this compound is a yellow betaxanthin pigment naturally found in plants of the Caryophyllales order, such as beets (Beta vulgaris) and swiss chard.[1] The primary challenge in its purification is its inherent instability.[1][2] this compound is sensitive to factors like pH, temperature, oxygen, and light, which can lead to significant degradation and consequently, low yields during extraction and purification.[3][4] It is also less stable in its purified form compared to its state within the natural plant matrix.[3]

Q2: What are the main factors that contribute to the degradation of this compound?

A2: The main factors leading to the degradation of this compound are:

  • pH: It is most stable around pH 5.0 to 5.8 and less stable at more acidic (pH 3.0) or neutral/alkaline (pH 7.0) conditions.[3][5]

  • Temperature: this compound is heat-labile.[3] Elevated temperatures during extraction and purification steps can significantly accelerate its degradation.

  • Oxygen: It is prone to oxidation, which contributes to its degradation.[3][4] Performing procedures under an inert atmosphere (e.g., nitrogen) can help mitigate this.

  • Light: Exposure to light, particularly UV light, can cause degradation. It is advisable to protect samples from light throughout the purification process.

  • Water Activity: The stability of betalains, including this compound, decreases as water activity increases.[4]

Q3: What are the common methods used for this compound purification?

A3: Several chromatographic techniques are employed for this compound purification. These include:

  • Anion exchange chromatography (e.g., Sephadex DEAE).[3]

  • Adsorption chromatography on polyamide powder.[3]

  • Flash chromatography, which is a rapid method suitable for unstable compounds.[6][7]

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) is often used for both purification and analysis.[2]

  • Solid-phase extraction (SPE) can be used for sample concentration and desalting.

Q4: What is a typical yield for this compound purification?

A4: Purification yields for this compound can vary significantly depending on the source material and the purification method used. Conventional chromatographic methods have been associated with low yields.[2] However, newer methods have shown improvement. For example, a study using flash chromatography reported a yield of 3.02 mg per gram of powdered raw material (from yellow beetroot) with a purity of 79%.[7][8]

Troubleshooting Guide

This guide addresses specific issues that can lead to a low yield of this compound.

Issue 1: Low Pigment Content in the Initial Extract

Q: My initial crude extract has a very pale yellow color, suggesting a low concentration of this compound. What could be the cause?

A: This issue likely stems from the extraction process. Here are several potential causes and solutions:

  • Suboptimal Extraction Solvent: The choice of solvent is crucial. Water-ethanol mixtures are commonly used.[9] The optimal ratio may need to be determined empirically.

  • Incorrect pH of Extraction Buffer: this compound has maximum stability at a pH of around 5.0-5.8.[3][5] Ensure your extraction solvent is buffered to this pH range to prevent degradation. The use of citric acid in the extraction solvent has been shown to be beneficial.[10]

  • High Temperature During Extraction: As this compound is heat-sensitive, avoid high temperatures.[3] If using methods like sonication, perform it in an ice bath to keep the temperature low. Optimal extraction temperatures are often in the range of 21-52°C, depending on the method.[9][10]

  • Prolonged Extraction Time: While sufficient time is needed for extraction, extended periods can lead to degradation. Optimization of the extraction time (e.g., 20-50 minutes) is recommended.[9][10]

  • Oxidative Degradation: The presence of oxygen can degrade the pigment.[4] Consider degassing your solvents or performing the extraction under an inert gas like nitrogen.

Issue 2: Significant Loss of Pigment During Chromatographic Purification

Q: I observe a good amount of pigment in my crude extract, but the yield after the chromatography step is very low. Why is this happening?

A: Pigment loss during chromatography is a common problem, often related to the instability of this compound on the column or suboptimal chromatographic conditions.

  • Inappropriate Stationary Phase: The choice of stationary phase is critical. For flash chromatography, a reversed-phase C18 cartridge has been used successfully.[2]

  • Mobile Phase Composition: The mobile phase can affect both separation and stability. An acidified mobile phase, for instance, using 0.1% (v/v) formic acid in acetonitrile/water, can improve peak shape and minimize degradation during separation.[2][6]

  • Long Runtimes: Extended exposure to the stationary and mobile phases can lead to on-column degradation. Faster methods like flash chromatography are advantageous for unstable compounds like this compound.[6][7]

  • Co-elution with Other Compounds: Impurities in the extract can interfere with the binding of this compound to the column or co-elute with it, leading to lower purity and apparent yield. A pre-purification step like solid-phase extraction (SPE) might be necessary.

  • Irreversible Adsorption: this compound might be irreversibly binding to the stationary phase. This can sometimes be mitigated by modifying the mobile phase (e.g., adjusting pH or solvent strength).

Issue 3: Degradation of Purified this compound Post-Purification

Q: My purified fractions are initially a vibrant yellow, but they lose their color quickly. How can I improve the stability of the purified product?

A: Purified this compound is significantly less stable than when it is in the crude plant extract.[3] Proper storage is critical to prevent degradation.

  • Storage Temperature: Store purified fractions at low temperatures, ideally at -18°C or below.

  • Protection from Light: Store samples in amber vials or wrapped in aluminum foil to protect them from light.

  • Inert Atmosphere: For long-term storage, consider flushing the vials with an inert gas (nitrogen or argon) before sealing to displace oxygen.

  • pH of the Storage Solution: Ensure the purified this compound is in a buffer at its optimal pH of around 5.0-5.5.

  • Lyophilization: For long-term storage, lyophilizing (freeze-drying) the purified fractions can improve stability by reducing water activity.

Experimental Protocols

Protocol: Purification of this compound using Flash Chromatography

This protocol is adapted from a novel approach for purifying major betalains.[6][7]

1. Extraction: a. Homogenize 100 g of powdered raw material (e.g., yellow beetroot) with an appropriate extraction solvent (e.g., 80% methanol in water). b. Perform the extraction at a controlled low temperature (e.g., 4°C) with constant stirring for a defined period. c. Centrifuge the mixture to pellet the solid material and collect the supernatant. d. Concentrate the supernatant under reduced pressure at a low temperature (<35°C) to obtain the crude extract.

2. Flash Chromatography: a. System: A flash chromatography system equipped with a UV detector. b. Stationary Phase: A reversed-phase C18 SNAP cartridge.[2] c. Mobile Phase:

  • Solvent A: Water with 0.1% (v/v) formic acid.
  • Solvent B: Acetonitrile with 0.1% (v/v) formic acid. d. Gradient Elution:
  • Start with 0% Solvent B.
  • Create a linear gradient from 0% to 60% Solvent B over a specified time (e.g., 30 minutes).[6][7] e. Procedure: i. Dissolve the crude extract in a minimal amount of the initial mobile phase. ii. Load the sample onto the equilibrated C18 cartridge. iii. Run the gradient elution and monitor the separation at relevant wavelengths (e.g., 480 nm for betaxanthins).[11] iv. Collect fractions based on the UV chromatogram peaks corresponding to this compound.

3. Post-Purification: a. Combine the fractions containing pure this compound. b. Remove the organic solvent (acetonitrile) under reduced pressure at a low temperature. c. Lyophilize the aqueous solution to obtain a stable powder of purified this compound. d. Store the lyophilized powder at -20°C or lower in the dark.

Data Presentation

Table 1: Thermal Stability of this compound at pH 5.0

Temperature (°C)Half-life (minutes)
45282
55100
6527

Data sourced from ResearchGate.[3]

Table 2: Comparison of this compound Purification Yields from Different Methods

Purification MethodRaw MaterialPurity (%)Yield
Flash ChromatographyYellow Beetroot79%3.02 mg/g
Liquid Chromatography (Sephadex G-25)Red BeetrootNot Specified0.816 mg/g

Data compiled from various sources.[7][12]

Visualizations

G cluster_extraction Extraction cluster_purification Purification RawMaterial Raw Material (e.g., Yellow Beetroot) Homogenization Homogenization with Extraction Solvent (pH 5.0) RawMaterial->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Concentration Concentration of Supernatant Centrifugation->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract FlashChromatography Flash Chromatography (C18 Column) CrudeExtract->FlashChromatography FractionCollection Fraction Collection (Monitor at 480 nm) FlashChromatography->FractionCollection SolventRemoval Solvent Removal FractionCollection->SolventRemoval Lyophilization Lyophilization SolventRemoval->Lyophilization PurifiedProduct Purified this compound Lyophilization->PurifiedProduct

Caption: General workflow for the purification of this compound.

G cluster_extraction Extraction Issues cluster_chromatography Chromatography Issues start Low this compound Yield check_extract Check Initial Crude Extract start->check_extract ph_issue Incorrect pH? check_extract->ph_issue Pale Extract runtime_issue Long Runtimes? check_extract->runtime_issue Good Extract, Poor Recovery temp_issue High Temperature? ph_issue->temp_issue No ph_solution Adjust to pH 5.0-5.8 ph_issue->ph_solution Yes solvent_issue Suboptimal Solvent? temp_issue->solvent_issue No temp_solution Use Low Temperature temp_issue->temp_solution Yes solvent_solution Optimize Solvent System solvent_issue->solvent_solution Yes mobile_phase_issue Mobile Phase Issues? runtime_issue->mobile_phase_issue No runtime_solution Use Faster Method (e.g., Flash Chromatography) runtime_issue->runtime_solution Yes mobile_phase_solution Acidify Mobile Phase (e.g., 0.1% Formic Acid) mobile_phase_issue->mobile_phase_solution Yes

Caption: Troubleshooting decision tree for low this compound yield.

G center This compound Stability ph pH (Optimal: 5.0-5.8) center->ph temp Temperature (Heat Labile) center->temp oxygen Oxygen (Prone to Oxidation) center->oxygen light Light Exposure (UV Sensitive) center->light water Water Activity (High Activity Reduces Stability) center->water

Caption: Key factors affecting the stability of this compound.

References

Technical Support Center: Vulgaxanthin I Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Vulgaxanthin I Production Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges in scaling up this compound production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production challenging?

This compound is a yellow betaxanthin pigment naturally found in plants like beets (Beta vulgaris) and Swiss chard.[1] It is a water-soluble antioxidant with potential applications as a natural food colorant and in the pharmaceutical industry.[1][2] The primary challenges in scaling up its production stem from its inherent instability, which is influenced by factors such as pH, temperature, oxygen, and water activity.[3][4][5] Additionally, optimizing biosynthetic pathways in microbial hosts and developing efficient extraction and purification processes present significant hurdles.

Q2: What is the biosynthetic pathway of this compound?

This compound is synthesized from the precursor betalamic acid and the amino acid L-glutamine.[1][6] The biosynthesis of betalamic acid starts from the amino acid L-tyrosine, which is converted to L-DOPA. L-DOPA is then transformed into betalamic acid through enzymatic reactions.[6] The final step, the condensation of betalamic acid with L-glutamine to form this compound, can occur spontaneously.[7]

This compound Biosynthetic Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase/ CYP76AD1 BetalamicAcid Betalamic Acid LDOPA->BetalamicAcid DODA VulgaxanthinI This compound BetalamicAcid->VulgaxanthinI Spontaneous Condensation Glutamine L-Glutamine Glutamine->VulgaxanthinI Spontaneous Condensation

This compound Biosynthetic Pathway Diagram

Troubleshooting Guides

Low Yield of this compound in Microbial Fermentation

Problem: The final yield of this compound from your microbial culture (e.g., E. coli, S. cerevisiae) is consistently low.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Fermentation Conditions Optimize parameters such as pH, temperature, and aeration.[8][9] The optimal pH for this compound stability is around 5.0-6.0.[3][4]
Precursor Limitation Ensure sufficient availability of precursors like L-tyrosine and L-glutamine in the fermentation medium.[8] Consider metabolic engineering strategies to enhance precursor supply.
Inefficient Enzyme Activity If using a heterologous production system, codon-optimize the genes for key enzymes in the biosynthetic pathway (e.g., DODA) for the expression host.[10]
Product Degradation This compound is unstable.[3] Minimize exposure to high temperatures, extreme pH, and oxygen during fermentation and downstream processing.[4][5] Consider strategies for in-situ product recovery.
Toxicity to Host Cells High concentrations of this compound or its intermediates may be toxic to the microbial host. Monitor cell viability and consider using a two-phase fermentation system to remove the product from the aqueous phase.
Degradation of this compound During Extraction and Purification

Problem: Significant loss of this compound is observed during the extraction and purification steps.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Thermal Degradation This compound is heat-labile.[3] Perform all extraction and purification steps at low temperatures (e.g., 4°C). Avoid prolonged exposure to elevated temperatures.
pH Instability The stability of this compound is pH-dependent, with optimal stability between pH 5.0 and 6.0.[3][4] Maintain the pH of all buffers and solutions within this range.
Oxidation This compound is susceptible to oxidation.[4] Degas all solvents and perform extraction and purification under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like ascorbic acid may also help.[3]
Exposure to Light Light can cause degradation of betalains.[11] Protect the sample from light by using amber-colored glassware or by working in a dark room.
Inappropriate Purification Method Harsh purification methods can lead to degradation. Use gentle techniques like anion exchange chromatography or solid-phase extraction.[12]

Quantitative Data Summary

Table 1: Thermal Stability of this compound at pH 5.0

Temperature (°C)Half-life (minutes)
45282
55100
6527
Data sourced from Singer & von Elbe (1980).[3]

Table 2: Apparent Permeability Coefficients (Papp) of Betalains Across Caco-2 Cell Monolayers

CompoundPapp (x 10-7 cm s-1)
Betanin4.15 (±0.18)
This compound6.49 (±0.21)
Indicaxanthin8.93 (±0.52)
Data sourced from Tesoriere et al. (2008).[13][14]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Beta vulgaris

Objective: To extract and quantify this compound from beet tissue.

Methodology:

  • Homogenization: Homogenize fresh beet tissue in a chilled extraction buffer (e.g., 50 mM phosphate buffer, pH 6.5) at a 1:5 (w/v) ratio.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.

  • Quantification: Determine the concentration of this compound spectrophotometrically. The absorption maximum for this compound is at 476 nm.[15] The concentration can be calculated using the Beer-Lambert law with a molar extinction coefficient of 48,000 L·mol-1·cm-1.[16]

Protocol 2: Purification of this compound by Anion Exchange Chromatography

Objective: To purify this compound from a crude extract.

Methodology:

  • Column Preparation: Equilibrate a DEAE-Sephadex anion exchange column with a starting buffer (e.g., 20 mM Tris-HCl, pH 7.0).

  • Sample Loading: Load the filtered crude extract onto the equilibrated column.

  • Washing: Wash the column with the starting buffer to remove unbound impurities.

  • Elution: Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in the starting buffer).

  • Fraction Collection: Collect fractions and monitor the absorbance at 476 nm to identify the fractions containing this compound.

  • Desalting: Pool the this compound-containing fractions and desalt using dialysis or a desalting column.

This compound Purification Workflow Start Crude Beet Extract AnionExchange Anion Exchange Chromatography Start->AnionExchange Fractionation Fraction Collection (A476 nm) AnionExchange->Fractionation Desalting Desalting Fractionation->Desalting End Purified this compound Desalting->End

This compound Purification Workflow

References

optimization of storage conditions for Vulgaxanthin I standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage, handling, and troubleshooting for Vulgaxanthin I standards to ensure their stability and integrity in research applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound standards?

A1: The optimal pH for this compound stability is between 5.0 and 5.8.[1][2][3] this compound is more stable at pH 5.0 than at pH 3.0 or 7.0.[2]

Q2: What is the recommended storage temperature for this compound standards?

A2: For short-term storage, refrigeration at 4°C is recommended to significantly increase pigment retention.[2] For long-term storage, freezing at -20°C or below is advisable to minimize degradation. The degradation of this compound is highly temperature-dependent.

Q3: How does light affect the stability of this compound?

A3: this compound is sensitive to light.[4] Exposure to light, especially UV light, can accelerate its degradation.[2] Therefore, it is crucial to store this compound standards in the dark or in amber-colored vials to protect them from light.

Q4: What is the effect of oxygen on this compound stability?

A4: this compound is prone to oxidation.[2] To enhance stability, it is recommended to store standards under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

Q5: In what solvent should I dissolve my this compound standard?

A5: this compound is a water-soluble pigment.[5] For analytical purposes, it is typically dissolved in water or a buffer solution at the optimal pH of 5.0-5.8. The specific solvent may vary depending on the downstream application, such as HPLC analysis.

Q6: Is this compound more or less stable than other betalains like betanin?

A6: this compound is generally less stable than the red-violet betacyanins, such as betanin, especially at room temperature and upon heating.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the standard Improper storage temperature: Storing at room temperature or even refrigeration for extended periods can lead to significant degradation.Store the standard at -20°C or below for long-term storage. For daily use, prepare fresh solutions and keep them on ice and protected from light.
Incorrect pH: The pH of the solution is outside the optimal range of 5.0-5.8.[1][2]Ensure the solvent or buffer used to dissolve the standard is within the optimal pH range. Use a pH meter to verify.
Exposure to light: Vials are not protected from ambient or UV light.[2][4]Store standards in amber vials or wrap clear vials in aluminum foil. Minimize exposure to light during handling.
Presence of oxygen: The standard is stored in the presence of air.Purge the vial headspace with an inert gas like nitrogen or argon before sealing and storing.
Inconsistent analytical results Degradation of working solutions: Working solutions are left at room temperature for too long.Prepare fresh working solutions from a frozen stock for each experiment. Keep working solutions on ice and in the dark as much as possible.
Incomplete dissolution: The standard has not fully dissolved in the chosen solvent.Gently vortex or sonicate the solution to ensure complete dissolution. Visually inspect for any particulate matter.
Contaminated solvent: The solvent used for dissolution contains impurities that may react with this compound.Use high-purity, HPLC-grade solvents for preparing solutions.
Color change of the standard solution Degradation: A shift in color, often to a paler yellow or colorless state, indicates degradation.Discard the degraded solution and prepare a fresh one from a properly stored stock. Review storage and handling procedures to prevent future degradation.
pH shift: A change in the pH of the solution can alter the chromophore and thus the color.Check the pH of the solution and adjust if necessary. Ensure buffers have adequate capacity.

Data Presentation

Table 1: Half-life of this compound at Different Temperatures (at pH 5.0)

Temperature (°C)Half-life (minutes)
45282[2]
55100[2]
6527[2]

Table 2: Activation Energy for this compound Degradation

ConditionActivation Energy (kcal/mole)
In beet juice (pH 4.8-6.2)16.3 ± 0.6[1]
Purified, oxygen-free system (pH 5.0)25.2 ± 3.9[2]

Experimental Protocols

Protocol 1: Quantification of this compound using UV-Vis Spectrophotometry

This protocol describes a general method for quantifying this compound in a solution.

Materials:

  • This compound standard

  • Phosphate buffer (0.05 M, pH 6.5) or other suitable buffer at optimal pH

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a known volume of the chosen buffer to create a stock solution.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance at the maximum wavelength for this compound, which is approximately 476 nm.[6]

    • Use the buffer as a blank to zero the spectrophotometer.

    • Measure the absorbance of each standard dilution and the sample solution.

  • Calculation of Concentration: The concentration of this compound can be calculated using the Beer-Lambert law equation:

    • C = A / (ε * l)

    • Where:

      • C = Concentration

      • A = Absorbance

      • ε = Molar absorptivity (molar extinction coefficient) of this compound (approximately 48,000 L·mol⁻¹·cm⁻¹ in water)[4][7]

      • l = Path length of the cuvette (typically 1 cm)

    • Alternatively, create a calibration curve by plotting absorbance versus concentration for the standard dilutions and determine the concentration of the unknown sample from the linear regression equation.

Protocol 2: Stability Study of this compound

This protocol outlines an experiment to assess the stability of this compound under specific conditions.

Materials:

  • This compound standard solution of known concentration

  • Constant temperature incubators or water baths

  • Light source (if studying photodegradation)

  • HPLC system with a UV-Vis detector or a UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Sample Preparation: Prepare a batch of this compound solution at the desired pH and concentration.

  • Incubation: Aliquot the solution into several vials. Expose the vials to the desired experimental conditions (e.g., different temperatures, light intensities).

  • Time-point Sampling: At regular time intervals, remove a vial from the experimental condition.

  • Quantification: Immediately analyze the concentration of this compound in the sampled vial using a suitable analytical method like HPLC or UV-Vis spectrophotometry (as described in Protocol 1).

  • Data Analysis: Plot the concentration of this compound as a function of time. This data can be used to determine the degradation kinetics (e.g., first-order) and calculate the half-life of this compound under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standard Prepare this compound Stock Solution prep_samples Prepare Experimental Samples (Varying pH, Temp, Light) prep_standard->prep_samples incubation Incubate Samples under Defined Conditions prep_samples->incubation sampling Collect Samples at Specific Time Intervals incubation->sampling quantification Quantify this compound (HPLC or UV-Vis) sampling->quantification data_analysis Analyze Degradation Kinetics and Calculate Half-life quantification->data_analysis

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_workflow cluster_checks Troubleshooting Checks cluster_solutions Solutions start This compound Degradation Observed check_temp Is storage temperature -20°C or below? start->check_temp check_ph Is solution pH between 5.0 and 5.8? check_temp->check_ph Yes adjust_temp Adjust storage to -20°C or prepare fresh check_temp->adjust_temp No check_light Is the standard protected from light? check_ph->check_light Yes adjust_ph Adjust pH of solvent or buffer check_ph->adjust_ph No check_oxygen Is the standard stored under inert gas? check_light->check_oxygen Yes protect_light Use amber vials or protect from light check_light->protect_light No use_inert Purge with N2 or Ar check_oxygen->use_inert No end_node Problem Resolved check_oxygen->end_node Yes

References

Validation & Comparative

Vulgaxanthin I vs. Betanin: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the antioxidant properties of two key betalain pigments.

This guide provides a comprehensive comparison of the antioxidant capacities of Vulgaxanthin I and betanin, two prominent members of the betalain family of pigments. Betalains, known for their vibrant yellow and red-violet hues, are gaining significant attention in the pharmaceutical and nutraceutical industries for their potent bioactive properties. This document synthesizes experimental data to offer a clear perspective on their relative antioxidant efficacy, supported by detailed experimental protocols and visual representations of underlying mechanisms and workflows.

Quantitative Comparison of Antioxidant Activity

Multiple studies have demonstrated that betanin, a betacyanin, generally exhibits a stronger antioxidant capacity compared to this compound, a betaxanthin. This difference is often attributed to their distinct chemical structures. The antioxidant activities of these compounds have been evaluated using various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.

Below is a summary of the comparative antioxidant activities from key studies:

Antioxidant AssayThis compoundBetaninKey Findings
DPPH Radical Scavenging Lower ActivityHigher ActivityBetanin shows significantly higher DPPH radical scavenging activity than this compound.[1] In one study, betanin demonstrated potent, dose-dependent scavenging activity, reflected by a significant decrease in EPR signal intensities of DPPH radicals by more than 71%.[2]
ABTS Radical Scavenging Lower ActivityHigher ActivityBetanin is a more potent scavenger of ABTS+ radicals compared to this compound.[1]
FRAP (Ferric Reducing Antioxidant Power) Lower ActivityHigher ActivityBetanin exhibits significantly higher ferric reducing antioxidant power than this compound.[1]
Cell-based Assays Pro-oxidant properties observed under certain conditionsCounteracts H₂O₂ induced ROS generationWhile all betalains show anti-inflammatory properties, only betacyanins like betanin were able to counteract hydrogen peroxide-induced reactive oxygen species (ROS) generation. In contrast, betaxanthins, including this compound, sometimes exerted pro-oxidant properties.[3][4]
Superoxide Radical (O₂●−) Scavenging (EPR) Not specifiedHigh ActivityBetanin demonstrated high scavenging activity towards superoxide radicals, with a decrease in EPR signal intensity of over 35%.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key antioxidant assays mentioned in the comparative data.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., in methanol or ethanol) is prepared to a specific concentration, resulting in an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Sample Preparation: this compound and betanin are dissolved in a suitable solvent to create a series of concentrations.

  • Reaction: A small volume of the sample (or standard antioxidant) is mixed with a larger volume of the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (e.g., 515 nm or 517 nm) using a spectrophotometer.[5]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The results can be expressed as IC50 or EC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Reaction: A small aliquot of the antioxidant solution (this compound or betanin) is added to a specific volume of the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • Reaction: The antioxidant sample (this compound or betanin) is added to the FRAP reagent.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Measurement: The formation of the ferrous-TPTZ complex results in an intense blue color, and the absorbance is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant, such as FeSO₄ or Trolox.

Signaling Pathways and Experimental Workflows

Betanin's Antioxidant Mechanism via Nrf2 Signaling

Betanin has been shown to enhance the cellular defense system by interacting with the Nuclear factor-erythroid-2-related factor 2 (Nrf2) signaling pathway.[6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like betanin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxifying enzyme genes, leading to their transcription and subsequent protein synthesis. This enhances the cell's capacity to neutralize reactive oxygen species.

Betanin_Nrf2_Pathway cluster_nucleus Betanin Betanin Keap1_Nrf2 Keap1-Nrf2 Complex Betanin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nrf2_active->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Betanin-mediated activation of the Nrf2 antioxidant response pathway.

General Workflow for In Vitro Antioxidant Capacity Assessment

The process of comparing the antioxidant capacity of compounds like this compound and betanin in vitro typically follows a standardized workflow.

Antioxidant_Assay_Workflow Start Start: Compound Isolation (this compound & Betanin) Preparation Preparation of Stock Solutions & Serial Dilutions Start->Preparation Assay_Selection Selection of Antioxidant Assays (DPPH, ABTS, FRAP, etc.) Preparation->Assay_Selection Reaction_Incubation Reaction with Radical/Reagent & Incubation Assay_Selection->Reaction_Incubation Measurement Spectrophotometric Measurement of Absorbance Reaction_Incubation->Measurement Data_Analysis Data Analysis: - % Inhibition Calculation - IC50/EC50 Determination Measurement->Data_Analysis Comparison Comparative Analysis of Antioxidant Capacities Data_Analysis->Comparison Conclusion Conclusion on Relative Efficacy Comparison->Conclusion

Caption: A generalized experimental workflow for in vitro antioxidant assays.

References

A Comparative Analysis of Vulgaxanthin I and Indicaxanthin Stability for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the stability of two prominent betaxanthin pigments, Vulgaxanthin I and Indicaxanthin. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available experimental data on the factors influencing the stability of these compounds, outlines relevant experimental protocols, and presents a visual comparison of their chemical structures.

Introduction

This compound and Indicaxanthin are yellow-orange pigments belonging to the betaxanthin class of betalains. They are of significant interest due to their potent antioxidant properties and potential applications as natural colorants and bioactive compounds in the pharmaceutical and food industries. A thorough understanding of their relative stability under various environmental conditions is crucial for their effective isolation, formulation, and application. While direct comparative studies under identical conditions are limited, this guide consolidates key findings from various sources to offer a comprehensive overview.

Chemical Structures

The fundamental difference between this compound and Indicaxanthin lies in the amino acid or amine group conjugated to the betalamic acid core. This compound is formed from the condensation of betalamic acid with glutamine, whereas Indicaxanthin is formed with proline. This structural variation influences their physicochemical properties, including stability.

G cluster_vulgaxanthin This compound cluster_indicaxanthin Indicaxanthin cluster_betalamic_acid Betalamic Acid Core vulgaxanthin_img vulgaxanthin_img betalamic_acid_img betalamic_acid_img vulgaxanthin_img->betalamic_acid_img Derived from vulgaxanthin_caption Glutamine Conjugate indicaxanthin_img indicaxanthin_img indicaxanthin_img->betalamic_acid_img Derived from indicaxanthin_caption Proline Conjugate betalamic_acid_caption Common Precursor

Figure 1: Chemical Structures of this compound and Indicaxanthin.

Comparative Stability Data

The stability of betalains is influenced by several factors, including temperature, pH, light, and the presence of oxygen.[1][2] The following tables summarize the available quantitative data on the stability of this compound and Indicaxanthin. It is important to note that the data for each compound were generated in separate studies under different conditions.

Thermal Stability

Heat is a significant factor in the degradation of betaxanthins. The degradation generally follows first-order reaction kinetics.

PigmentTemperature (°C)pHHalf-life (t½) in minutesActivation Energy (Ea) (kcal/mol)Citation
This compound 455.028225.2 ± 3.9[3]
555.0100[3]
655.027[3]
Indicaxanthin --Data not availableData not available-
pH Stability

Both this compound and Indicaxanthin exhibit pH-dependent stability, with an optimal range for maintaining their structural integrity and color.

PigmentOptimal pH for StabilityObservationsCitation
This compound 5.0More stable at pH 5.0 than at pH 3.0 or 7.0.[3]
Indicaxanthin 5.5Generally stable in the pH range of 4-7.[2]

Experimental Protocols

The following sections detail the methodologies used for the purification and stability analysis of this compound and Indicaxanthin.

Purification of Betaxanthins

A common method for the purification of this compound and Indicaxanthin from their natural sources (yellow beetroot and prickly pear, respectively) is flash chromatography.[2]

Workflow for Betaxanthin Purification

G start Crude Extract (from Yellow Beetroot or Prickly Pear) flash_chromatography Flash Chromatography (Gradient elution with acetonitrile and formic acid) start->flash_chromatography fraction_collection Fraction Collection (Based on UV detection at 254 and 280 nm) flash_chromatography->fraction_collection purity_confirmation Purity Confirmation (Reverse-phase HPLC analysis) fraction_collection->purity_confirmation purified_pigment Purified this compound or Indicaxanthin purity_confirmation->purified_pigment

Figure 2: Generalized workflow for the purification of this compound and Indicaxanthin.

Detailed Protocol:

  • Extraction: The raw plant material (e.g., yellow beetroot or prickly pear pulp) is homogenized and extracted to obtain a crude pigment extract.

  • Flash Chromatography: The crude extract is subjected to flash chromatography. A typical mobile phase involves a gradient of acetonitrile with 0.1% (v/v) formic acid.[2]

  • Fraction Collection: Fractions are collected based on UV detection at wavelengths of 254 nm and 280 nm.[2]

  • Purity Confirmation: The purity of the collected fractions is confirmed using reverse-phase High-Performance Liquid Chromatography (HPLC). Purities of up to 79% for this compound and 95% for Indicaxanthin have been reported using this method.[2]

Stability Analysis by HPLC

The degradation of this compound and Indicaxanthin is typically monitored by assessing the decrease in their concentration over time using HPLC.

Protocol for Stability Assessment:

  • Sample Preparation: A solution of the purified pigment is prepared in a buffer of a specific pH.

  • Incubation: The sample is incubated under controlled conditions of temperature and/or light exposure.

  • Sampling: Aliquots of the sample are taken at regular time intervals.

  • HPLC Analysis: The concentration of the pigment in each aliquot is quantified using a reverse-phase HPLC system with a C18 column. Detection is typically performed at the maximum absorbance wavelength for betaxanthins (around 480 nm).

  • Data Analysis: The degradation kinetics are determined by plotting the natural logarithm of the pigment concentration versus time. From this, the degradation rate constant (k) and the half-life (t½) can be calculated.

Summary and Conclusion

Based on the available data, both this compound and Indicaxanthin exhibit optimal stability in slightly acidic conditions (pH 5.0-5.5). Quantitative thermal degradation data for this compound indicates its sensitivity to heat, with a half-life that decreases significantly with increasing temperature. While comparable quantitative data for Indicaxanthin is not as readily available, it is expected to follow a similar trend as a fellow betaxanthin.

The structural difference, namely the glutamine versus proline side chain, likely contributes to subtle differences in their stability profiles. However, without direct comparative studies, it is challenging to definitively state which of the two is more stable under a given set of conditions.

Future research should focus on the direct comparative analysis of the stability of this compound and Indicaxanthin under a range of identical experimental conditions to provide a clearer understanding of their relative merits for various applications. This will enable more informed decisions in the development of new products incorporating these promising natural compounds.

References

A Comparative Guide to the Validation of HPLC Methods for Vulgaxanthin I Analysis in Beet Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Vulgaxanthin I, a key yellow betaxanthin pigment found in beet (Beta vulgaris) extracts. This document outlines detailed experimental protocols, presents comparative performance data, and discusses alternative analytical techniques, offering valuable insights for method selection and development in phytochemical analysis and quality control.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the most widely adopted technique for the accurate quantification of this compound in beet extracts. Its high resolution and sensitivity allow for the separation of this compound from other closely related betalains and matrix components.

Validated HPLC-DAD Method Performance
Performance ParameterHPLC-UV (Betanin in Beet Pomace)HPLC-MS/MS (Betalains in Rat Plasma)
Linearity (Range) 5 - 25 µg/mL0.4 - 2.5 µM
Correlation Coefficient (r²) 0.9930.996
Limit of Detection (LOD) 0.23 µg/mL2.00 - 5.74 nmol/L
Limit of Quantification (LOQ) 0.78 µg/mL6.00 - 17.22 nmol/L
Precision (RSD%) ≤ 5%Not explicitly stated
Accuracy (Recovery %) Not explicitly statedGood recovery reported

Note: The data presented for the HPLC-UV method is for betanin, a red betacyanin, and should be considered as an estimation of the performance for this compound analysis. The HPLC-MS/MS data was obtained in a different matrix (rat plasma), and matrix effects in beet extracts could influence the actual performance.

Experimental Protocol: HPLC-DAD Analysis of this compound

This protocol is a representative method compiled from various established studies on betalain analysis in beet extracts.

1. Sample Preparation:

  • Extraction: Homogenize 1 gram of fresh beet tissue with 10 mL of an extraction solvent (e.g., 80% methanol in water or a phosphate buffer at pH 6.5).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system equipped with a DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed:

    • Solvent A: 1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • A common gradient starts with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Monitor at 470-480 nm for this compound.[1]

  • Quantification: Based on the peak area of an external standard of this compound.

Alternative Analytical Methods

While HPLC is the gold standard, other methods can be employed for the analysis of this compound, each with its own advantages and limitations.

Spectrophotometry

A simpler and more accessible technique, spectrophotometry allows for the rapid quantification of total betaxanthins.

Experimental Protocol:

  • Prepare the beet extract as described for the HPLC method.

  • Dilute the extract with a suitable buffer (e.g., phosphate buffer, pH 6.5).

  • Measure the absorbance at 476 nm, the maximum absorption wavelength for this compound.[2]

  • Correct for interfering substances by measuring absorbance at other wavelengths (e.g., 538 nm for betacyanins and 600 nm for impurities).

  • Calculate the concentration using the Beer-Lambert law and the molar extinction coefficient for this compound (ε = 48,000 L·mol⁻¹·cm⁻¹).

Comparison:

FeatureHPLC-DADSpectrophotometry
Specificity High (separates individual compounds)Low (measures total betaxanthins)
Sensitivity HighModerate
Accuracy HighProne to interference from other compounds
Cost HighLow
Throughput LowerHigh
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput alternative for the qualitative and semi-quantitative analysis of this compound.

Experimental Protocol:

  • Apply the beet extract to an HPTLC plate (e.g., silica gel 60).

  • Develop the plate using a suitable solvent system (e.g., a mixture of ethyl acetate, formic acid, and water).

  • Visualize the separated bands under visible light. This compound will appear as a distinct yellow band.

  • Quantification can be achieved by densitometric scanning of the plate at 470 nm.

Comparison:

FeatureHPLC-DADHPTLC
Resolution HighModerate
Quantification Fully quantitativeSemi-quantitative to quantitative
Throughput LowerHigh (multiple samples per plate)
Cost HighModerate

Visualizing the Workflow and Structure

To further clarify the processes and molecules involved, the following diagrams have been generated.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_result Result BeetExtract Beet Extract Homogenization Homogenization BeetExtract->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector DAD Detector (470 nm) Column->Detector Linearity Linearity Detector->Linearity Accuracy Accuracy Detector->Accuracy Precision Precision Detector->Precision LOD LOD Detector->LOD LOQ LOQ Detector->LOQ Quantification Quantification of This compound Linearity->Quantification Accuracy->Quantification Precision->Quantification LOD->Quantification LOQ->Quantification Vulgaxanthin_I_Structure cluster_structure This compound Vulgaxanthin_I formula C₁₄H₁₆N₂O₈ mw Molar Mass: 340.29 g/mol

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Vulgaxanthin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification and characterization of Vulgaxanthin I, a yellow betaxanthin pigment found in plants like beets. The selection of an appropriate analytical method is crucial for accurate quantification, stability studies, and quality control in research, food science, and pharmaceutical development. This document outlines the performance of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the key performance parameters for the different analytical methods used for this compound analysis. This data has been compiled from various studies to provide a comparative overview.

Parameter HPLC-DAD UPLC-QTOF-MS HPTLC UV-Vis Spectrophotometry
Linearity (R²) ≥ 0.99[1]≥ 0.99≥ 0.96[2]Typically high, but susceptible to interference
Limit of Detection (LOD) ~10⁻⁴ % w/v[1]0.3 - 0.7 mg/L[3]10.15 ng/mL[2]Dependent on sample purity
Limit of Quantification (LOQ) -0.8 - 2.2 mg/L[3]30.76 ng/mL[2]Dependent on sample purity
Accuracy (% Recovery) 95 - 99%[1]98.5 - 100.5%[3]~92.5%[4]Can be lower due to matrix effects
Precision (%RSD) < 2%[1]< 7.3% (repeatability)[3]< 2%[5]Variable, higher than chromatographic methods
Specificity HighVery HighModerate to HighLow
Throughput ModerateModerateHighHigh
Cost ModerateHighLow to ModerateLow

Note: The values presented are indicative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols: A Detailed Look at the Methodologies

Detailed and standardized protocols are essential for reproducible and reliable results. Below are the methodologies for the key experiments cited in this guide.

Sample Preparation from Beetroot

A consistent sample preparation protocol is the foundation for accurate analysis.

  • Extraction:

    • Weigh 1 gram of fresh, homogenized beetroot tissue.

    • Add 10 mL of 50% aqueous ethanol.

    • Agitate the mixture for 10 seconds and then centrifuge at 6000 rpm for 10 minutes.[1]

    • Collect the supernatant. Repeat the extraction process two more times to ensure maximum recovery of betalains.[1]

    • Pool the supernatants for further analysis.

  • Purification (Optional, for obtaining high-purity standards):

    • Crude extracts can be purified using techniques like flash chromatography.[6]

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used method for the quantification of this compound.

  • Instrumentation: HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size) and a Diode-Array Detector.[6]

  • Mobile Phase: A gradient of solvent A (e.g., water with 2% formic acid) and solvent B (e.g., methanol).[6]

  • Flow Rate: Typically 0.95 mL/min.[6]

  • Column Temperature: 40 °C.[6]

  • Detection: Monitor at 476 nm for this compound.[6]

  • Quantification: Based on a calibration curve generated from a this compound standard of known concentration.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

This technique offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level analysis.

  • Instrumentation: UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.[7][8]

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).[7]

  • Mobile Phase: A gradient of solvent A (e.g., water with 1% formic acid) and solvent B (e.g., acetonitrile).[7]

  • Flow Rate: Typically 0.3 - 0.5 mL/min.[8]

  • Ionization Mode: Positive ESI mode is commonly used.[7]

  • Data Acquisition: Full scan mode to detect all ions and tandem MS (MS/MS) for structural confirmation.[7]

  • Quantification: Based on the peak area of the extracted ion chromatogram corresponding to the m/z of this compound ([M+H]⁺ ≈ 340.1).[9]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and high-throughput method suitable for screening and quantification.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[10][11]

  • Sample Application: Apply samples as bands using an automated applicator.

  • Mobile Phase: A mixture of solvents such as chloroform:ethyl acetate:formic acid (5:4:1 v/v/v).[12]

  • Development: Develop the plate in a chromatographic chamber.

  • Detection: Densitometric scanning at 476 nm.

  • Quantification: Based on the peak area and a calibration curve of a this compound standard.

UV-Vis Spectrophotometry

A simple and rapid method for the estimation of total betaxanthin content, including this compound.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure:

    • Dilute the sample extract with a suitable buffer (e.g., phosphate buffer, pH 6.5).

    • Measure the absorbance at the maximum absorption wavelength for betaxanthins, which is approximately 476 nm.

    • A correction for impurities is often made by measuring the absorbance at 600 nm.

  • Quantification: The concentration is calculated using the Beer-Lambert law and the molar extinction coefficient of this compound (ε = 48,000 L·mol⁻¹·cm⁻¹).[8]

Mandatory Visualizations

The following diagrams illustrate key aspects of this compound analysis.

Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis Beetroot Beetroot Sample Homogenization Homogenization Beetroot->Homogenization Extraction Solid-Liquid Extraction (e.g., 50% Ethanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC-DAD Supernatant->HPLC UPLCMS UPLC-QTOF-MS Supernatant->UPLCMS HPTLC HPTLC Supernatant->HPTLC Spectro UV-Vis Spectrophotometry Supernatant->Spectro Quantification Quantification HPLC->Quantification UPLCMS->Quantification HPTLC->Quantification Spectro->Quantification Validation Method Validation Quantification->Validation Reporting Reporting Validation->Reporting

Caption: General workflow for the analysis of this compound from beetroot samples.

Factors Affecting this compound Stability cluster_factors Influencing Factors cluster_outcomes Degradation Pathways Vulgaxanthin_I This compound Stability Decarboxylation Decarboxylation Vulgaxanthin_I->Decarboxylation Isomerization Isomerization Vulgaxanthin_I->Isomerization Hydrolysis Hydrolysis Vulgaxanthin_I->Hydrolysis pH pH pH->Vulgaxanthin_I Temperature Temperature Temperature->Vulgaxanthin_I Light Light Exposure Light->Vulgaxanthin_I Oxygen Oxygen Presence Oxygen->Vulgaxanthin_I Water_Activity Water Activity Water_Activity->Vulgaxanthin_I Enzymes Enzymes Enzymes->Vulgaxanthin_I

Caption: Key factors influencing the stability of this compound.

References

Vulgaxanthin I Content in Beet Varieties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of vulgaxanthin I content across various beet ( Beta vulgaris ) varieties, supported by experimental data from scientific literature. This compound, a yellow betaxanthin pigment, is a subject of growing interest for its potential bioactive properties. Understanding its distribution among different cultivars is crucial for targeted research and development.

Quantitative Comparison of this compound Content

The following table summarizes the this compound content in different beet varieties as reported in recent studies. It is important to note that the concentration of this compound can be influenced by factors such as the part of the beet analyzed (peel or flesh), growing conditions, and analytical methodology.

Beet VarietyPlant PartThis compound ContentAnalytical MethodReference
Red Beet Varieties
TytusPeel1231 mg/100 g Dry ExtractHPLC-DAD-ESI-MS[1]
CerylPeel>609 mg/100 g Dry ExtractHPLC-DAD-ESI-MS[1]
ChrobryPeel>609 mg/100 g Dry ExtractHPLC-DAD-ESI-MS[1]
ForonoPeel>609 mg/100 g Dry ExtractHPLC-DAD-ESI-MS[1]
TytusFlesh<609 mg/100 g Dry ExtractHPLC-DAD-ESI-MS[1]
CerylFlesh<609 mg/100 g Dry ExtractHPLC-DAD-ESI-MS[1]
ChrobryFlesh609 mg/100 g Dry ExtractHPLC-DAD-ESI-MS[1]
ForonoFlesh<609 mg/100 g Dry ExtractHPLC-DAD-ESI-MS[1]
MonorubraHypocotyl ExtractBetaxanthin content higher than some other non-beetroot varietiesUV/Vis Spectrophotometry[2][3]
LiberoHypocotyl ExtractBetaxanthin content higher than some other non-beetroot varietiesUV/Vis Spectrophotometry[2][3]
Yellow Beet Variety
BoldorPeel574 mg/100 g Dry ExtractHPLC-DAD-ESI-MS[1]
BoldorFlesh317 mg/100 g Dry ExtractHPLC-DAD-ESI-MS[1]
Other Varieties
Sugar Beet 'Labonita'Hypocotyl ExtractBetaxanthin content reportedUV/Vis Spectrophotometry[2][3]
Swiss Chard 'Lucullus'Hypocotyl ExtractBetaxanthin content reportedUV/Vis Spectrophotometry[2][3]
Fodder Beet 'Monro'Hypocotyl ExtractBetaxanthin content reportedUV/Vis Spectrophotometry[2][3]

Note: Direct comparison between studies may be limited due to variations in extraction methods, units of measurement, and the specific beet tissues analyzed. For instance, some studies report on the peel, which generally has a higher concentration of betalains, while others analyze the entire hypocotyl.[1]

Experimental Protocols

The quantification of this compound in beet varieties is primarily achieved through spectrophotometric and high-performance liquid chromatography (HPLC) methods.

Spectrophotometric Quantification of this compound

This method provides a rapid estimation of total betaxanthin content, of which this compound is the primary component in beets.[2]

1. Sample Preparation:

  • A known weight of fresh beet tissue (e.g., peel or flesh) is homogenized.

  • The homogenate is extracted with a suitable solvent, typically 80% ethanol or a phosphate buffer (e.g., 0.05 M, pH 6.5).[1][2]

  • The mixture is centrifuged, and the supernatant is collected for analysis.[2]

2. Spectrophotometric Analysis:

  • The absorbance of the extract is measured at specific wavelengths using a UV/Vis spectrophotometer.

  • The maximum absorbance for this compound is at approximately 476-480 nm.[2][4]

  • A correction for impurities is often made by measuring the absorbance at 600 nm.[2]

  • The concentration of this compound is calculated using the Beer-Lambert law, with a molar extinction coefficient (ε) of 48,000 L·mol⁻¹·cm⁻¹ and a molecular weight of 339 g/mol .[1][5]

High-Performance Liquid Chromatography (HPLC) Quantification of this compound

HPLC offers a more precise quantification of individual betaxanthins, including this compound.

1. Sample Preparation:

  • Extraction is performed as described for the spectrophotometric method.

  • The resulting extract is filtered through a membrane filter (e.g., 0.45 µm) before injection into the HPLC system.[2]

2. HPLC-DAD-ESI-MS Analysis:

  • A C18 reversed-phase column is commonly used for separation.[1]

  • A gradient elution is performed with a mobile phase typically consisting of an acidified aqueous solution (e.g., 0.012% formic acid) and an organic solvent like acetonitrile.[5]

  • Detection is carried out using a Diode Array Detector (DAD) to monitor the absorbance at the characteristic wavelength for betaxanthins (around 480 nm).[1]

  • Mass Spectrometry (MS) with Electrospray Ionization (ESI) is used for confirmation of the identity of this compound based on its mass-to-charge ratio (m/z).[1]

  • Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.[1]

Experimental Workflow

The following diagram illustrates a generalized workflow for the quantification of this compound in beet varieties.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis BeetSample Beet Variety Sample (Peel/Flesh) Homogenization Homogenization BeetSample->Homogenization Extraction Solvent Extraction (e.g., 80% Ethanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration (0.45 µm) Supernatant->Filtration Spectrophotometry Spectrophotometric Analysis (Absorbance at ~476 nm) Supernatant->Spectrophotometry HPLC HPLC-DAD-ESI-MS Analysis Filtration->HPLC Quantification Quantification of This compound Spectrophotometry->Quantification Rapid Estimation HPLC->Quantification Precise Quantification

References

A Comparative Analysis of Betalains in Different Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distribution, quantification, and biosynthesis of betalain pigments across the plant kingdom.

Betalains are a class of water-soluble, nitrogen-containing pigments responsible for the vibrant red-violet (betacyanins) and yellow-orange (betaxanthins) colors observed in certain plants.[1][2] Unlike the more common anthocyanin pigments, betalains are derived from the amino acid tyrosine and are exclusively found in most families within the plant order Caryophyllales, as well as in some higher fungi.[1][3][4] This mutual exclusivity with anthocyanins makes their distribution a significant trait in plant taxonomy.[1][3] Prominent dietary sources of betalains include beetroot (Beta vulgaris), amaranth (Amaranthus spp.), prickly pear (Opuntia spp.), and Swiss chard (Beta vulgaris L. ssp. cicla).[2] The growing interest in betalains within the scientific and pharmaceutical communities stems from their potent antioxidant, anti-inflammatory, and potential chemopreventive properties.[4][5][6]

This guide provides a comparative overview of betalain content in various plant species, details the experimental protocols for their extraction and analysis, and illustrates the key metabolic pathways involved in their synthesis.

Quantitative Comparison of Betalain Content

The concentration and composition of betalains can vary significantly between different plant species and even among cultivars of the same species.[7] Environmental factors such as temperature and water availability can also influence betalain levels.[7] The following tables summarize the betalain content in several representative plant species, providing a comparative snapshot of their pigment profiles.

Table 1: Betacyanin and Betaxanthin Content in Selected Plant Species

Plant SpeciesCultivar/VarietyPlant PartBetacyanins (mg/100g FW)Betaxanthins (mg/100g FW)Total Betalains (mg/100g FW)Reference
Beta vulgarisMonorubraHypocotyl9.69--[7]
Beta vulgarisLiberoHypocotyl8.42--[7]
Beta vulgarisLabonita (Sugar Beet)Hypocotyl0.11--[7]
Beta vulgarisLucullus (Swiss Chard)Hypocotyl0.09--[7]
Beta vulgarisMonro (Fodder Beet)Hypocotyl0.15--[7]
Amaranthus spp.-Fresh Plant46 - 199 (total betacyanins)--[8]
Opuntia ficus-indicaRedFruitHighLow-[9]
Opuntia ficus-indicaYellowFruitLowHigh-[9]
Opuntia ficus-indicaOrange (Colorada)FruitModerateHigher than other varieties-[9]

FW: Fresh Weight. Note: Direct comparison can be challenging due to variations in analytical methods and reporting units across studies.

Betalain Biosynthesis Signaling Pathway

Betalains are synthesized from the amino acid tyrosine through a series of enzymatic steps.[3][10] The pathway is initiated by the hydroxylation of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[5][10] Subsequently, L-DOPA is converted into two key intermediates: betalamic acid and cyclo-DOPA.[10] The spontaneous condensation of betalamic acid with cyclo-DOPA forms the red-violet betacyanins, while its condensation with various amino acids or amines results in the yellow-orange betaxanthins.[1]

Betalain_Biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (CYP76AD) cyclo_DOPA cyclo-DOPA L_DOPA->cyclo_DOPA DOPA Oxidase Betalamic_Acid Betalamic Acid L_DOPA->Betalamic_Acid DOPA-4,5- dioxygenase (DOD) Betacyanins Betacyanins (Red-Violet) cyclo_DOPA->Betacyanins Betalamic_Acid->Betacyanins Spontaneous Condensation Betaxanthins Betaxanthins (Yellow-Orange) Betalamic_Acid->Betaxanthins Spontaneous Condensation Amino_Acids Amino Acids/ Amines Amino_Acids->Betaxanthins

Caption: The biosynthetic pathway of betalains starting from tyrosine.

Experimental Protocols

Accurate quantification and comparison of betalain content necessitate standardized and robust experimental protocols. The following sections detail common methodologies for the extraction and analysis of these pigments.

Betalain Extraction

A common method for extracting betalains from plant material involves solvent extraction.

  • Sample Preparation: Fresh plant material is often frozen at low temperatures (e.g., -80°C) and then lyophilized (freeze-dried) to obtain a dry powder.[11] This process helps to preserve the integrity of the betalain compounds.

  • Solvent System: Aqueous ethanol (e.g., 30-50% v/v) is a frequently used solvent for betalain extraction.[11][12] The solvent is often acidified to a pH of around 5.0, as betalains exhibit optimal stability in a slightly acidic environment (pH 4-6).[11]

  • Extraction Procedure:

    • Homogenize the powdered plant material with the extraction solvent in a mortar and pestle or a blender.[12]

    • The mixture is then typically agitated or sonicated to enhance the extraction efficiency.[11] Ultrasound-assisted extraction (UAE) is a modern technique that can improve yields.[11]

    • After extraction, the mixture is centrifuged to separate the solid plant debris from the liquid extract containing the betalains.[12]

    • The supernatant is collected, and the extraction process may be repeated on the pellet to ensure maximum recovery of the pigments.[12]

Betalain Quantification and Analysis

Spectrophotometry and High-Performance Liquid Chromatography (HPLC) are the two primary techniques used for the quantification and characterization of betalains.[13]

  • Spectrophotometric Quantification: This method provides a rapid estimation of total betacyanin and betaxanthin content.

    • The absorbance of the diluted extract is measured at the maximum absorption wavelengths for betacyanins (~538 nm) and betaxanthins (~476 nm).[7]

    • A correction for impurities is often made by measuring the absorbance at 600 nm.[7]

    • The betalain content is then calculated using specific equations that incorporate the molar extinction coefficients of the pigments.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC allows for the separation, identification, and precise quantification of individual betalain compounds.

    • A reversed-phase C18 column is commonly used for the separation.

    • The mobile phase typically consists of a gradient of an acidic aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent like methanol or acetonitrile.

    • Detection is performed using a UV-Vis or a photodiode array (PDA) detector set to the characteristic absorption wavelengths of betalains.

    • Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used for the definitive identification of different betalain structures.[8]

Experimental_Workflow Plant_Material Plant Material (e.g., Beetroot, Amaranth) Homogenization Homogenization/ Lyophilization Plant_Material->Homogenization Extraction Solvent Extraction (e.g., aq. Ethanol, pH 5) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Betalain-rich Supernatant Centrifugation->Supernatant Spectrophotometry Spectrophotometric Quantification (Total Betalains) Supernatant->Spectrophotometry HPLC HPLC Analysis (Separation & Quantification of individual Betalains) Supernatant->HPLC Data_Analysis Data Analysis & Comparison Spectrophotometry->Data_Analysis HPLC->Data_Analysis

Caption: A typical experimental workflow for the extraction and analysis of betalains.

References

A Head-to-Head Comparison of Vulgaxanthin I Extraction Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in discovery and development. Vulgaxanthin I, a yellow betaxanthin pigment found in plants like beetroot (Beta vulgaris), has garnered interest for its potential antioxidant and anti-inflammatory properties. The choice of extraction method can significantly impact the yield, purity, and stability of the final product. This guide provides an objective comparison of common techniques for this compound extraction, supported by available experimental data.

Data Summary of this compound Extraction Techniques

The following table summarizes the performance of various extraction methods for this compound and related betalains. It is important to note that much of the available literature reports on total betaxanthins or total betalains, which includes this compound as a major component.

TechniquePrincipleTypical Solvent(s)YieldPurityProcessing TimeCostEnvironmental ImpactKey AdvantagesKey Disadvantages
Conventional Solvent Extraction (CSE) Maceration and diffusion of solutes from a solid matrix into a solvent.Water, Ethanol, Methanol (often in aqueous mixtures)ModerateLow to ModerateLong (hours to days)LowHigh solvent consumption, potential for toxic solvent residues.Simple, low equipment cost.Time-consuming, high solvent usage, potential for thermal degradation.
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances solvent penetration and mass transfer.Water, Ethanol (aqueous mixtures)HighModerate to HighShort (minutes)ModerateReduced solvent and energy consumption compared to CSE.Fast, efficient, reduced thermal degradation.High-power ultrasound can potentially degrade sensitive compounds.
Microwave-Assisted Extraction (MAE) Microwave energy rapidly heats the solvent and plant material, causing cell rupture.Water, Ethanol, Ethanol + Citric AcidHighModerate to HighVery Short (seconds to minutes)Moderate to HighReduced solvent consumption, energy efficient.Extremely fast, high yield.Potential for localized overheating and degradation of thermosensitive compounds.
Enzyme-Assisted Extraction (EAE) Enzymes (e.g., cellulase, pectinase) hydrolyze the plant cell wall, facilitating pigment release.Aqueous buffersHighModerateModerate to Long (hours)HighGreen and sustainable, uses non-toxic reagents.High specificity, environmentally friendly.High cost of enzymes, requires specific pH and temperature conditions.
Pulsed Electric Field (PEF) Extraction High-voltage pulses create pores in cell membranes, enhancing diffusion.Water, Aqueous solutionsVery High (up to 244% increase for vulgaxanthin)ModerateVery Short (milliseconds)HighLow energy consumption, minimal heating.Non-thermal, preserves heat-sensitive compounds.High initial equipment cost.

Experimental Protocols

Below are detailed methodologies for the key extraction techniques described. These protocols are generalized from multiple sources and may require optimization for specific sample types and desired outcomes.

Conventional Solvent Extraction (Maceration)

Objective: To extract this compound using simple solvent diffusion.

Materials:

  • Beetroot powder or fresh, homogenized beetroot.

  • Solvent: 50% aqueous ethanol (v/v).

  • Orbital shaker or magnetic stirrer.

  • Centrifuge.

  • Filtration apparatus (e.g., Whatman No. 1 filter paper).

  • Rotary evaporator.

Procedure:

  • Mix the beetroot sample with the 50% aqueous ethanol solvent at a solid-to-solvent ratio of 1:10 (w/v).

  • Agitate the mixture on an orbital shaker or with a magnetic stirrer for 24 hours at room temperature, protected from light.

  • Separate the solid material from the extract by centrifugation at 4000 x g for 15 minutes.

  • Filter the supernatant through Whatman No. 1 filter paper to remove any remaining solid particles.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The concentrated extract can be freeze-dried for long-term storage.

Ultrasound-Assisted Extraction (UAE)

Objective: To enhance the extraction of this compound using ultrasonic waves.

Materials:

  • Beetroot powder or fresh, homogenized beetroot.

  • Solvent: 30% aqueous ethanol (v/v).

  • Ultrasonic bath or probe sonicator.

  • Centrifuge.

  • Filtration apparatus.

Procedure:

  • Combine the beetroot sample with the 30% aqueous ethanol solvent at a solid-to-solvent ratio of 1:25 (w/v).

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasound at a frequency of 25-40 kHz and a power of 150-250 W for 30 minutes. Maintain the temperature at or below 30°C using a cooling jacket or by placing the vessel in an ice bath.

  • After sonication, centrifuge the mixture at 4000 x g for 15 minutes.

  • Filter the resulting supernatant to obtain the crude this compound extract.

  • The extract can be further concentrated or purified.

Microwave-Assisted Extraction (MAE)

Objective: To rapidly extract this compound using microwave energy.

Materials:

  • Beetroot powder or fresh, diced beetroot.

  • Solvent: Ethanol/water (1:1 v/v), optionally with 0.04 M ascorbic acid or citric acid to improve stability.

  • Microwave extractor.

  • Centrifuge.

  • Filtration apparatus.

Procedure:

  • Mix the beetroot sample with the chosen solvent in a microwave-safe vessel at a solid-to-solvent ratio of 1:25 (w/v).

  • Place the vessel in the microwave extractor.

  • Apply microwave power (e.g., 400 W) for a short duration (e.g., 90-150 seconds). The optimal time may vary depending on the target compound, with longer times potentially favoring betaxanthin extraction.

  • A two-step MAE process with a cooling period in between can enhance pigment recovery.

  • After extraction, allow the mixture to cool to room temperature.

  • Centrifuge and filter the mixture to separate the extract from the solid residue.

Enzyme-Assisted Extraction (EAE)

Objective: To improve this compound release by enzymatic hydrolysis of the plant cell wall.

Materials:

  • Beetroot powder or fresh, homogenized beetroot.

  • Enzyme mixture (e.g., cellulase and pectinase) in an appropriate buffer (e.g., acetate buffer, pH 5.5).

  • Shaking water bath or incubator.

  • Centrifuge.

  • Filtration apparatus.

Procedure:

  • Suspend the beetroot sample in the acetate buffer at a solid-to-liquid ratio of 1:15 (w/v).

  • Add the enzyme mixture (e.g., a combination of cellulase and pectinase at a concentration of 25 U/g of sample) to the suspension.

  • Incubate the mixture in a shaking water bath at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 4 hours).

  • After incubation, inactivate the enzymes by heating the mixture (e.g., to 80°C for 10 minutes), if necessary for downstream applications.

  • Centrifuge and filter the mixture to recover the enzymatic extract.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of this compound.

Vulgaxanthin_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_purification Purification & Analysis RawMaterial Raw Material (e.g., Beetroot) Homogenization Homogenization/ Drying/Powdering RawMaterial->Homogenization Extraction Extraction Method (CSE, UAE, MAE, EAE, PEF) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Concentration Concentration (e.g., Rotary Evaporation) Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Analysis Analysis (HPLC, LC-MS) Purification->Analysis FinalProduct FinalProduct Analysis->FinalProduct Pure this compound

Figure 1. General experimental workflow for this compound extraction and purification.

Concluding Remarks

The selection of an optimal extraction technique for this compound is a balance between desired yield and purity, processing time, cost, and environmental considerations. For rapid, high-yield extractions at the lab scale, Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are highly effective. These methods significantly reduce extraction times and solvent consumption compared to conventional methods. For larger-scale, industrial applications where sustainability is a primary concern, Enzyme-Assisted Extraction (EAE) and Pulsed Electric Field (PEF) Extraction represent promising green alternatives, although they may come with higher initial investment costs. Conventional Solvent Extraction , while simple and inexpensive, is generally less efficient and more time- and solvent-intensive.

Further research focusing on a direct comparison of these methods for the specific extraction of this compound, with detailed cost-benefit and life cycle analyses, would be invaluable for the scientific and industrial communities.

Safety Operating Guide

Vulgaxanthin I: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Risk Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment should be conducted. Due to the limited specific toxicity and environmental hazard data for Vulgaxanthin I, it is prudent to treat it as a potentially hazardous substance.[2]

Recommended PPE:

  • Safety goggles with side shields

  • Chemical-resistant gloves

  • Laboratory coat

Work should be conducted in a well-ventilated area to minimize the risk of inhalation.[3]

Disposal Procedures

The appropriate method for disposing of this compound and its associated waste depends on the quantity and concentration.

Small Quantities and Contaminated Labware

For trace amounts of this compound, such as residue in containers or on labware, the following steps should be taken:

  • Decontamination of Empty Containers:

    • Triple rinse the container with a suitable solvent in which this compound is soluble (e.g., water).

    • Collect the rinsate as hazardous chemical waste.[2]

    • After triple-rinsing and ensuring no visible residue remains, the container can typically be disposed of as regular laboratory glass or plastic waste.[2][4] Deface the original label to prevent misidentification.[2]

  • Contaminated Labware (e.g., pipette tips, gloves):

    • Solid materials contaminated with this compound should be collected in a designated, sealed waste container.[4][5]

    • Label the container clearly as "this compound contaminated waste."[2]

    • Dispose of the container through your institution's hazardous waste management program.[2]

Bulk Quantities and Concentrated Solutions

Bulk quantities of this compound or concentrated solutions must be disposed of as hazardous chemical waste.[2]

  • Waste Collection:

    • Collect the waste this compound in a clearly labeled, sealed, and chemically compatible container.[2][5]

    • The label should include the chemical name ("this compound"), approximate quantity, and the date.[2]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[2][6]

    • Ensure the storage area is away from incompatible materials.[4][6]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[2]

Spill Management

In the event of a spill:

  • Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[2]

  • Collect the contaminated absorbent material into a designated, sealed waste container.[2]

  • Label the container as "this compound contaminated waste."[2]

  • Dispose of the container as hazardous waste through your institution's EHS department.[2]

Data Presentation: General Guidelines for Aqueous Waste Disposal

While direct drain disposal of this compound is not recommended without a specific risk assessment, the following table outlines general pH requirements for the drain disposal of non-hazardous, biodegradable aqueous waste in a laboratory setting.[6] It is crucial to consult your institution's specific guidelines before proceeding with any drain disposal.

ParameterPermissible Range for Drain DisposalNotes
pH >5.0 and <12.5Waste must be neutralized if outside this range. Do not neutralize strong acids or bases, or solutions containing heavy metals or other toxic substances.[6]
Chemical Composition Non-hazardous, biodegradable substancesOrganic solvents, flammable materials, and substances harmful to aquatic life are prohibited from drain disposal.[6]

Experimental Protocols: Decontamination of Glassware

Objective: To effectively decontaminate glassware containing this compound residue for safe disposal or reuse.

Materials:

  • Contaminated glassware

  • Appropriate solvent (e.g., deionized water)

  • Three separate collection containers for rinsate, labeled "Hazardous Rinsate"

  • Personal Protective Equipment (PPE)

Procedure:

  • First Rinse: Add a small amount of solvent to the glassware. Swirl to rinse all interior surfaces thoroughly. Decant the solvent into the first hazardous rinsate container.

  • Second Rinse: Repeat the rinsing process with a fresh aliquot of solvent, collecting the rinsate in the second designated container.

  • Third Rinse: Perform a final rinse with fresh solvent and collect the rinsate in the third container.

  • Disposal of Rinsate: Combine the contents of the three rinsate containers into a single, properly labeled hazardous waste container for disposal through the EHS department.

  • Disposal of Glassware: Once triple-rinsed and free of visible residue, the glassware can be disposed of according to institutional guidelines for non-hazardous laboratory glass.[2][4]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste or Bulk Solid waste_type->liquid_waste Liquid/Bulk spill_waste Spill Debris waste_type->spill_waste Spill collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid collect_spill Collect in Labeled, Sealed Container spill_waste->collect_spill store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_spill->store ehs Arrange Pickup with EHS Department store->ehs

Caption: this compound Waste Disposal Decision Workflow.

References

Essential Safety and Handling Protocols for Vulgaxanthin I

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When working with Vulgaxanthin I, particularly in its purified or concentrated forms, adherence to standard laboratory PPE protocols is essential to minimize exposure and ensure safe handling.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses or GogglesANSI Z87.1-ratedProtects eyes from accidental splashes of solutions containing this compound.
Hand Protection Nitrile GlovesStandard laboratory gradePrevents direct skin contact and potential staining.
Body Protection Laboratory CoatStandard, long-sleevedProtects skin and personal clothing from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound ensures safety and maintains the integrity of the compound. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (Lab Coat, Gloves, Safety Glasses) prep_area Prepare a Clean Work Area prep_ppe->prep_area weigh Weigh the Required Amount of this compound prep_area->weigh dissolve Dissolve in an Appropriate Solvent (e.g., Water, Buffer) weigh->dissolve decontaminate Decontaminate Glassware and Surfaces with a Mild Detergent dissolve->decontaminate dispose_liquid Dispose of Aqueous Solutions Down the Drain with Copious Amounts of Water decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste in Standard Laboratory Waste decontaminate->dispose_solid

Figure 1. Standard workflow for handling this compound.

Disposal Plan

The disposal of this compound and associated waste should be conducted in accordance with institutional and local regulations for non-hazardous materials.

  • Aqueous Solutions : As this compound is a natural, biodegradable, and water-soluble pigment, dilute aqueous solutions can typically be disposed of down the drain with a sufficient amount of running water.[1][4]

  • Solid Waste : Solid this compound and consumables contaminated with it (e.g., weigh boats, pipette tips, gloves) can be disposed of in the regular laboratory solid waste stream, unless institutional policies require specific disposal procedures for all chemical waste.

  • Contaminated Solvents : If this compound is dissolved in a hazardous solvent, the disposal of the solution must follow the established protocols for that specific solvent. Always consult your institution's hazardous waste management guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.